4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Description
BenchChem offers high-quality 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-11(2)6-8-4(7)3(10-13)5(12)9-6/h1-2H3,(H3,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJLLOCUCJRMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)N1)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220972 | |
| Record name | 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70700-44-6 | |
| Record name | 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070700446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70700-44-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine [for Determination of Co(III), Fe(II)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINO-2-(DIMETHYLAMINO)-5-NITROSO-4-PYRIMIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8E59IWN7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Multi-Technique Approach to the Definitive Structural Elucidation of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Introduction
Physicochemical Foundation
Before delving into spectroscopic analysis, establishing the fundamental properties of the compound is a prerequisite. This initial data provides the necessary context for all subsequent spectral interpretation.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₅O₂ | [1] |
| Molecular Weight | 183.17 g/mol | [1][3] |
| CAS Number | 70700-44-6 | [1][3] |
| Appearance | Red to dark red or dark violet powder/crystal | [1] |
The molecular formula and weight are the foundational hypotheses that will be tested and confirmed by mass spectrometry. The color is a direct indicator of a significant chromophore, pointing to a conjugated electronic system that will be investigated by UV-Vis spectroscopy.
Mass Spectrometry (MS): Confirming the Elemental Blueprint
Expertise & Experience: Mass spectrometry is the first-line technique for molecular characterization. Its primary function is to provide a high-precision measurement of the molecule's mass, directly validating the proposed molecular formula. Furthermore, the fragmentation patterns generated during analysis offer a preliminary roadmap of the molecule's substructures. For a molecule with multiple nitrogen atoms, like our pyrimidine, ESI (Electrospray Ionization) is often preferred for its soft ionization, which typically preserves the molecular ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF (Time-of-Flight) instrument, equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode, as the amino groups are readily protonated.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Fragmentation Analysis (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS).
Data Interpretation and Validation
The primary objective is to observe the protonated molecular ion [M+H]⁺ at m/z 184.0829. The power of HRMS lies in its ability to distinguish this from other potential formulas with the same nominal mass.
-
Self-Validation: The experimentally measured exact mass must fall within a narrow tolerance (typically < 5 ppm) of the theoretical mass calculated for C₆H₁₀N₅O₂⁺. This provides unequivocal confirmation of the elemental composition.
The fragmentation pattern provides the next layer of evidence. The pyrimidine ring is relatively stable, so initial fragmentation often involves the substituents.[4]
| Predicted Fragment Ion | Loss | Predicted m/z | Rationale |
| [M+H-NO]⁺ | NO radical (30 Da) | 154.08 | A characteristic loss for nitroso compounds.[5][6] |
| [M+H-H₂O]⁺ | Water (18 Da) | 166.07 | Loss of the hydroxyl group and a proton. |
| [M+H-CH₃]⁺ | Methyl radical (15 Da) | 169.07 | Fragmentation of the dimethylamino group. |
| [M+H-N(CH₃)₂]⁺ | Dimethylamine radical (44 Da) | 140.05 | Loss of the entire dimethylamino group. |
The logical flow of this analysis is illustrated below.
Caption: Mass spectrometry workflow for formula confirmation and fragmentation analysis.
Nuclear Magnetic Resonance (NMR): Assembling the Molecular Skeleton
Expertise & Experience: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. It is the definitive technique for mapping the covalent framework of a molecule. For a structure like this, a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is non-negotiable for an unambiguous assignment. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can form hydrogen bonds, allowing for the observation of exchangeable protons (from -OH and -NH₂) which might be invisible in other solvents like chloroform.[7]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is the key experiment for piecing together the molecular fragments.
-
Data Interpretation and Validation
¹H NMR Spectrum: The proton spectrum provides a census of the different types of non-exchangeable and exchangeable protons.
| Predicted Proton Signal | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Assignment |
| -OH | Broad Singlet | 1H | 10.0 - 12.0 | Hydroxyl proton on C6 |
| -NH₂ | Broad Singlet | 2H | 6.5 - 8.0 | Amino protons on C4 |
| -N(CH₃)₂ | Singlet | 6H | ~3.0 | Dimethylamino protons on C2 |
¹³C NMR Spectrum: This spectrum confirms the presence of the six unique carbon atoms in the molecule.
| Predicted Carbon Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O Tautomer | 160 - 170 | C6 (keto form) |
| C-N | 155 - 165 | C2, C4 |
| C-N=O | 110 - 125 | C5 |
| -N(CH₃)₂ | 35 - 45 | Dimethylamino carbons |
2D NMR - The Definitive Connection: The HMBC spectrum provides the crucial long-range correlations that lock the structure in place. It acts as a self-validating map of the molecular connectivity.
-
Key Validation Point: A correlation must be observed between the protons of the dimethylamino group (~3.0 ppm) and the carbon at position 2 (C2, ~160 ppm). This single piece of data definitively places the dimethylamino group at the C2 position.
-
Similarly, correlations from the amino protons to C4 and C5 would confirm their position.
The following diagram illustrates the essential HMBC correlations needed for structural proof.
Caption: Key HMBC correlations for unambiguous substituent placement.
Vibrational and Electronic Spectroscopy: Functional Group and Chromophore Analysis
Expertise & Experience: FT-IR and UV-Vis spectroscopy provide complementary data that confirms the presence of key functional groups and the electronic nature of the molecule. FT-IR is exquisitely sensitive to the specific bonds present, while UV-Vis provides insight into the conjugated π-system responsible for the compound's color.
Experimental Protocol: FT-IR & UV-Vis
-
FT-IR: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[8]
-
UV-Vis: Dissolve a small amount of the compound in a UV-transparent solvent (e.g., ethanol) and record the absorbance spectrum from 200-800 nm.[9]
Data Interpretation and Validation
FT-IR Spectrum: The presence of characteristic absorption bands validates the functional groups identified by NMR.
| Predicted Vibrational Band (cm⁻¹) | Functional Group |
| 3400 - 3200 (broad) | O-H and N-H stretching |
| 3000 - 2800 | C-H stretching (from methyl groups) |
| 1650 - 1550 | C=C and C=N stretching (pyrimidine ring) |
| 1500 - 1450 | N=O stretching (nitroso group) |
UV-Vis Spectrum: The compound's deep red/violet color indicates strong absorption in the visible range. This is due to the extended conjugation between the pyrimidine ring, the electron-donating amino/hydroxyl groups, and the electron-withdrawing nitroso group. An intense absorption maximum (λmax) is expected in the 400-550 nm range, corresponding to a π → π* electronic transition. A second absorption band in the UV region (250-350 nm) is also likely.[9]
X-ray Crystallography: The Unambiguous 3D Structure
Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for molecular structure determination.[10] If a suitable single crystal can be grown, this technique provides an unequivocal 3D model of the molecule as it exists in the solid state. It not only confirms the connectivity established by NMR but also reveals precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[11][12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[8]
-
Structure Solution and Refinement: The diffraction data is computationally processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined and refined.
Data Interpretation and Validation
The output of an X-ray diffraction experiment is a definitive 3D structural model. This model will:
-
Resolve tautomerism: Determine whether the hydroxyl group at C6 exists in the enol (-OH) form or the keto (=O) form in the solid state.
-
Map intermolecular forces: Show how molecules pack in the crystal lattice, revealing hydrogen bonding networks between the -NH₂, -OH, and nitroso groups of adjacent molecules.
Integrated Workflow and Conclusion
The definitive elucidation of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is not achieved by a single technique, but by the logical and synergistic integration of orthogonal methods. Each step validates the last, building a case for the final structure that is beyond reproach.
Caption: Integrated workflow for the structural elucidation of the target compound.
By following this comprehensive approach, a researcher can be confident in the assigned structure of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. The process begins with the confirmation of the elemental formula by HRMS, proceeds to the assembly of the atomic framework using a suite of NMR experiments, and is corroborated by functional group and electronic data from FT-IR and UV-Vis spectroscopy. For ultimate confirmation, single-crystal X-ray diffraction provides the definitive three-dimensional structure. This rigorous, self-validating methodology ensures the scientific integrity required for advanced research and development.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available from: [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 25(21), 5036. Available from: [Link]
-
Olivella, M., et al. (2015). A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship. Archiv der Pharmazie, 348(1), 68-80. Available from: [Link]
-
PubChem. (n.d.). 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. Available from: [Link]
-
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408. Available from: [Link]
-
Danel, K., et al. (2007). Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling. Journal of Molecular Modeling, 13(1), 219-224. Available from: [Link]
-
Pathmasiri, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Available from: [Link]
-
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1974). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Available from: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-37. Available from: [Link]
-
Perina, I., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 20(8), 1278-1287. Available from: [Link]
-
Blow, D. (2002). x Ray crystallography. Postgraduate Medical Journal, 78(926), 767-769. Available from: [Link]
- Google Patents. (1989). United States Patent (19).
-
ResearchGate. (n.d.). Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling | Request PDF. Available from: [Link]
-
Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine. Available from: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Available from: [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Available from: [Link]
-
SpectraBase. (n.d.). 4-Dimethylamino-pyridine - Optional[UV-VIS] - Spectrum. Available from: [Link]
-
Gares, K. L. (2017). UV RESONANCE RAMAN INVESTIGATION OF EXPLOSIVES' UV PHOTOCHEMISTRY. D-Scholarship@Pitt. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. UV-Vis Spectrum of 4-Amino-2-Nitrophenol | SIELC Technologies [sielc.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Abstract
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic compound of significant interest in analytical chemistry and potentially in materials science and drug development.[1] Its utility as a chromogenic reagent for the determination of metal ions like Cobalt(III) and Iron(II) underscores the importance of its physicochemical properties in forming specific, detectable complexes.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of this molecule. Where specific experimental data is not publicly available, this document serves as a procedural whitepaper, detailing authoritative, field-proven methodologies for its empirical determination. We delve into the causality behind experimental choices, providing researchers with the necessary framework to fully characterize this compound for their specific applications.
Molecular Identity and Structure
A thorough understanding of a compound's properties begins with its fundamental identity. 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are foundational components of nucleic acids. The specific functional groups appended to the pyrimidine core dictate its unique chemical behavior.
Chemical Structure and Identifiers
The structural arrangement of its functional groups—amino, dimethylamino, hydroxyl, and nitroso—gives rise to its potential for tautomerism and complexation.
-
Common Synonyms: 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol, 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine[2][3]
-
Appearance: Typically a red to dark purple crystalline powder.[1]
The presence of both hydrogen bond donors (amino, hydroxyl) and acceptors (pyrimidine nitrogens, hydroxyl oxygen, nitroso group) suggests a high degree of intermolecular interaction, influencing properties like melting point and solubility.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₉N₅O₂ | GSRS[2], Chem-Impex[1] |
| Molecular Weight | 183.17 g/mol | GSRS[2], Chem-Impex[1] |
| CAS Number | 70700-44-6 | Chem-Impex[1], AHH Chemical[3] |
| InChIKey | WQJLLOCUCJRMMW-UHFFFAOYSA-N | GSRS[2] |
| SMILES | CN(C)c1nc(c(c(n1)O)N=O)N | GSRS[2] |
Thermal Properties: Melting Point Determination
The melting point is a critical indicator of purity and is influenced by the strength of the crystal lattice. For a highly polar, hydrogen-bonding molecule like this pyrimidine derivative, a relatively high melting point is expected.
Rationale for Method Selection
Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus. DSC provides a quantitative measure of the heat flow associated with the phase transition, offering not only the melting point but also data on purity and the presence of polymorphs.
Experimental Protocol: Melting Point by DSC
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting transition (e.g., 300°C). A slower ramp rate (2-5°C/min) can be used for higher resolution.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile: A Critical Parameter
Solubility is paramount for any compound intended for use in biological assays, analytical methods, or formulation development. Given the compound's application as a reagent, its solubility in aqueous and organic systems governs its utility.[1] The polar functional groups suggest likely solubility in polar solvents like DMSO and methanol.[4]
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is a state function, independent of time.
-
Kinetic Solubility: Measures the concentration at which a compound, typically added from a concentrated DMSO stock, precipitates out of an aqueous buffer. It is a high-throughput assessment relevant for early-stage screening.[4]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This gold-standard method (ICH Q6A) measures the true equilibrium solubility.
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, methanol, DMSO). The excess solid is critical to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant. For accurate results, filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as HPLC-UV. Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant: pKa
The pKa value(s) define the extent of ionization of a compound at a given pH. This is critical for understanding its solubility, membrane permeability, and metal-binding characteristics. The pyrimidine ring nitrogens, the amino group, and the hydroxyl group are all potentially ionizable.
Rationale for Method Selection
Potentiometric titration is a robust and direct method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added. However, for compounds with low aqueous solubility, a spectrophotometric method is superior. This method relies on the principle that the ionized and non-ionized forms of the molecule often have different UV-Vis absorption spectra.
Experimental Protocol: pKa by UV-Vis Spectrophotometry
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Dilute the stock solution into each buffer to a final concentration that gives a measurable absorbance (typically in the 0.5-1.5 AU range).
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-500 nm) for the compound in each buffer.
-
Data Analysis:
-
Identify wavelength(s) where the absorbance changes significantly with pH.
-
Plot absorbance at these wavelengths versus pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value(s).
-
Spectroscopic Properties
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic structure.
UV-Visible Spectroscopy
The extended conjugation in the pyrimidine ring, combined with the nitroso and amino auxochromes, is expected to result in strong absorbance in the UV-Visible region. This property is the basis for its use as a chromogenic reagent.[1]
-
Expected Behavior: Nitroso compounds often exhibit characteristic n→π* transitions in the visible region, which are responsible for their color. The exact λmax (wavelength of maximum absorbance) will be sensitive to solvent polarity and pH due to changes in the electronic state of the molecule.
-
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or an appropriate buffer).
-
Use a calibrated dual-beam spectrophotometer.
-
Scan a range from 200 nm to 800 nm to capture all relevant electronic transitions.
-
The λmax should be recorded, and the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration is known accurately.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure confirmation.
-
¹H NMR: Will provide information on the number and environment of protons. Key signals would include those for the methyl protons of the dimethylamino group and the exchangeable protons of the amino and hydroxyl groups.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
Solvent Choice: A deuterated solvent in which the compound is soluble, such as DMSO-d₆, is required. The choice of solvent can influence the chemical shifts of exchangeable protons.
Summary of Physicochemical Properties and Methodologies
Table 2: Key Physicochemical Properties and Recommended Determination Methods
| Property | Expected Characteristics | Recommended Primary Method | Rationale |
|---|---|---|---|
| Melting Point | Solid, likely with a high melting point due to H-bonding. | Differential Scanning Calorimetry (DSC) | Provides accurate melting point, enthalpy, and purity information. |
| Solubility | Soluble in polar organic solvents (DMSO, MeOH); pH-dependent aqueous solubility. | Shake-Flask (Thermodynamic) | Gold standard for determining equilibrium solubility. |
| pKa | Multiple pKa values expected due to ionizable groups. | UV-Vis Spectrophotometry | Ideal for compounds with chromophores and potentially low aqueous solubility. |
| UV-Vis λmax | Strong absorbance in UV and likely visible regions. | UV-Vis Spectrophotometry | Directly measures electronic transitions responsible for color and quantification. |
| Identity | Red to purple crystalline powder. | ¹H & ¹³C NMR, Mass Spectrometry | Provides unambiguous structural confirmation and molecular weight. |
Conclusion
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a compound with established utility and further potential. A comprehensive understanding and documentation of its physicochemical properties are essential for its reliable application and future development. While some basic identifiers are known, a full experimental characterization of properties such as melting point, solubility, and pKa is necessary. The experimental protocols and rationale detailed in this guide provide a robust framework for researchers to generate this critical data, ensuring scientific integrity and enabling the full exploitation of this molecule's potential in analytical chemistry and beyond.
References
-
GSRS. (n.d.). 6-AMINO-2-(DIMETHYLAMINO)-5-NITROSO-4-PYRIMIDINOL. Retrieved from [Link][2]
-
AHH Chemical. (n.d.). 2-Dimethylamino-4-hydroxy-5-nitroso-6-aminopyrimidine. Retrieved from [Link][3]
Sources
An In-depth Technical Guide to the Synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
This guide provides a comprehensive overview of a plausible synthetic pathway for 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, a valuable chromogenic reagent in analytical chemistry.[1] The proposed synthesis is a multi-step process designed for researchers and professionals in drug development and chemical synthesis. The pathway is constructed based on established pyrimidine chemistry, drawing parallels from the synthesis of structurally related compounds.
Introduction
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a key intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents.[2][3] Its utility as a chromogenic reagent for the determination of metal ions like cobalt(III) and iron(II) underscores its importance in analytical applications.[1] This guide will detail a logical and robust synthetic approach, starting from readily available precursors and proceeding through key transformations to yield the target molecule.
Overall Synthesis Pathway
The proposed synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a four-step process, commencing with the formation of the pyrimidine core, followed by chlorination, selective amination and hydrolysis, and concluding with nitrosation.
Figure 1: Proposed synthesis pathway for 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
Experimental Protocols
Part 1: Synthesis of 2-(Dimethylamino)pyrimidine-4,6-diol
This initial step involves the construction of the pyrimidine ring through a condensation reaction. The use of a substituted guanidine with a malonic ester derivative in the presence of a strong base is a well-established method for creating the pyrimidine core.[4]
Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add N,N-dimethylguanidine hydrochloride and diethyl malonate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.
Part 2: Synthesis of 2-Dimethylamino-4,6-dichloropyrimidine
The hydroxyl groups of the pyrimidine ring are converted to chloro groups, which are better leaving groups for subsequent nucleophilic substitution. Phosphorus oxychloride is a common and effective reagent for this transformation.[5][6][7][8]
Protocol:
-
Reaction Setup: In a fume hood, carefully add 2-(Dimethylamino)pyrimidine-4,6-diol to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The remaining residue is then cautiously poured onto crushed ice with vigorous stirring.
-
Extraction: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography.
Part 3: Synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine
This step involves a selective nucleophilic aromatic substitution of one of the chloro groups with an amino group, followed by the hydrolysis of the remaining chloro group. Selective monoamination of dichloropyrimidines can be achieved by controlling the reaction conditions.[9][10]
Protocol:
-
Selective Amination: Dissolve 2-Dimethylamino-4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol) in a pressure vessel. Add a solution of ammonia in the same solvent. Seal the vessel and heat to a temperature that favors mono-substitution.
-
Monitoring: The reaction should be monitored by TLC to maximize the formation of the mono-aminated product and minimize the di-aminated byproduct.
-
Hydrolysis: Once the selective amination is complete, the intermediate 4-Amino-2-dimethylamino-6-chloropyrimidine can be isolated or the reaction mixture can be directly subjected to hydrolysis by adding an aqueous acid and heating.[11]
-
Work-up: After hydrolysis, the reaction mixture is cooled and neutralized with a base to precipitate the product.
-
Purification: The product is collected by filtration, washed with water, and dried. Recrystallization can be performed for further purification.
Part 4: Synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
The final step is the introduction of a nitroso group at the 5-position of the pyrimidine ring through an electrophilic substitution reaction. The amino and hydroxyl groups on the ring activate it for this transformation.[12][13]
Protocol:
-
Reaction Mixture: Dissolve 4-Amino-2-dimethylamino-6-hydroxypyrimidine in an aqueous acidic solution, such as acetic acid.
-
Nitrosating Agent: Cool the solution in an ice bath and slowly add a solution of sodium nitrite (NaNO₂) in water dropwise with constant stirring. The formation of nitrous acid in situ will act as the nitrosating agent.
-
Reaction: Stir the reaction mixture at a low temperature for a specified period. The formation of the colored nitroso product is often an indicator of the reaction's progress.
-
Work-up: The product, which is often a colored solid, will precipitate out of the solution.
-
Purification: Collect the product by filtration, wash thoroughly with cold water to remove any unreacted salts, and dry under vacuum.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature |
| 1 | Pyrimidine Core Synthesis | N,N-Dimethylguanidine, Diethyl Malonate, Sodium Ethoxide | Ethanol | Reflux |
| 2 | Chlorination | Phosphorus Oxychloride (POCl₃) | Neat | Reflux |
| 3 | Amination & Hydrolysis | Ammonia, Aqueous Acid | Ethanol, Water | Elevated/Reflux |
| 4 | Nitrosation | Sodium Nitrite, Acetic Acid | Water/Acetic Acid | 0-5 °C |
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium metal is highly reactive with water and flammable. It should be handled under an inert atmosphere.
-
Nitrosamines , which can be formed as byproducts during the nitrosation step, are potential carcinogens. Handle all materials and products from this step with care and dispose of waste according to institutional guidelines.
References
- Google Patents. (n.d.). US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
-
Quick Company. (n.d.). Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine.
-
Baxendale Group. (n.d.). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). 4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
Universum. (n.d.). 4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate. Retrieved from [Link]
-
PubMed. (n.d.). Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Retrieved from [Link]
- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
National Institutes of Health. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]
-
PubMed. (n.d.). Pyrroles as effective agents for blocking amine nitrosation. Retrieved from [Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuevo proyecto | Virtual tour generated by Panotour [universum.unam.mx]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine [quickcompany.in]
- 7. CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 13. Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine CAS number 70700-44-6
An In-Depth Technical Guide to 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS: 70700-44-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS No. 70700-44-6), a specialized heterocyclic compound. The document delineates its core physicochemical properties, outlines established synthetic pathways, and explores its primary applications. Emphasis is placed on its dual role as a highly effective chromogenic reagent in analytical chemistry for metal ion detection and as a critical synthetic intermediate in medicinal chemistry. The guide details its utility as a precursor for constructing more complex molecular architectures, such as purine analogues, which are foundational in the development of therapeutic agents. By synthesizing field-proven insights with established scientific principles, this whitepaper serves as an essential resource for professionals engaged in chemical synthesis and drug discovery.
Introduction: The Strategic Importance of the 5-Nitrosopyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology, forming the core of nucleobases, vitamins, and a multitude of therapeutic agents. Within this broad class, 5-nitrosopyrimidines represent a uniquely valuable subclass of reagents and building blocks. The strategic placement of the nitroso group at the C5 position, activated by electron-donating groups at the C2, C4, and C6 positions, imparts a high degree of reactivity that is pivotal for subsequent chemical transformations.
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a prime exemplar of this class. Its structure is engineered for specific functions: the amino and hydroxyl groups modulate the electronic properties of the ring, while the dimethylamino moiety can influence solubility and steric interactions. The C5-nitroso group is the key functional handle, serving as an electrophilic site and, more importantly, as a precursor to a 5-amino group via reduction. This transformation is the gateway to synthesizing fused heterocyclic systems, most notably purines, making this compound a valuable asset in the synthesis of antiviral and antitumor agents.[1][2]
Physicochemical Properties and Characterization
While extensive experimental data for this specific compound is proprietary to chemical suppliers, its fundamental properties can be summarized. Researchers are advised to consult the supplier-specific Certificate of Analysis (CofA) for lot-specific data.
Table 1: Core Identifiers and Properties
| Property | Value | Source |
| CAS Number | 70700-44-6 | N/A |
| IUPAC Name | 4-amino-2-(dimethylamino)-5-nitroso-1,6-dihydropyrimidin-6-one | N/A |
| Molecular Formula | C₆H₉N₅O₂ | N/A |
| Molecular Weight | 183.17 g/mol | N/A |
| Appearance | Typically a colored powder or crystalline solid | [3] |
| Purity | ≥98.0% | [4] |
Analytical Characterization: The identity and purity of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine are typically confirmed using a suite of standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, O-H, C=O, and the N=O stretch of the nitroso group.
Synthesis and Mechanistic Rationale
The synthesis of 5-nitrosopyrimidines is a well-established process rooted in the electrophilic substitution of an activated pyrimidine ring. The key step is the nitrosation at the C5 position, which is highly activated by the electron-donating effects of the amino and hydroxyl substituents.
General Synthetic Workflow
The pathway involves the reaction of the corresponding pyrimidine precursor with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) in an acidic medium.[1]
Caption: General synthetic workflow for 5-nitrosopyrimidines.
Representative Experimental Protocol: Nitrosation
The following protocol is a representative method adapted from the synthesis of the closely related analogue, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, and illustrates the key chemical principles.[1][5]
Materials:
-
4-Amino-2-dimethylamino-6-hydroxypyrimidine (precursor)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
Suspension: In a suitable reaction vessel equipped with a magnetic stirrer, suspend the 4-Amino-2-dimethylamino-6-hydroxypyrimidine precursor in distilled water.
-
Nitrite Addition: To this suspension, add an aqueous solution of sodium nitrite. The molar equivalent should be slightly in excess relative to the pyrimidine precursor.
-
Acidification: While stirring vigorously, introduce glacial acetic acid drop-wise into the mixture. The acid reacts with sodium nitrite to generate the active nitrosating agent, nitrous acid. Maintain the temperature during this exothermic addition if necessary.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a colored precipitate is typically indicative of product formation.
-
Isolation: Once the reaction is complete, the solid product is isolated by vacuum filtration.
-
Washing & Drying: The filter cake is washed with cold water to remove residual acid and salts, followed by a wash with a non-polar solvent like ethanol or ether to facilitate drying. The product is then dried under vacuum to yield the final compound.
Causality and Self-Validation:
-
Why Acetic Acid? A weak acid like acetic or formic acid is sufficient to generate nitrous acid without causing significant degradation of the acid-sensitive pyrimidine ring, which can occur with strong mineral acids.[1][5]
-
Self-Validation: The reaction is often self-indicating. The starting material is typically a white or off-white solid, while the 5-nitroso product is intensely colored, providing a clear visual confirmation of the reaction's progress. Final validation is achieved through characterization (e.g., NMR, melting point) of the isolated product.
Key Applications and Field Insights
Application in Analytical Chemistry: Metal Ion Detection
A primary application of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is as a highly sensitive and specific chromogenic reagent for the spectrophotometric determination of cobalt(III) and iron(II) ions.[6]
Mechanism of Action: The compound acts as a chelating ligand. The arrangement of the hydroxyl group at C6 and the nitroso group at C5 creates a binding pocket that can form stable coordination complexes with specific metal ions. This complexation event results in a significant and measurable change in the solution's color, which can be quantified using a spectrophotometer. This makes it an invaluable tool for environmental monitoring and quality control in laboratory settings.[6]
Caption: Ligand-metal chelation for colorimetric analysis.
Keystone Synthetic Intermediate in Drug Development
The most profound utility of this compound for drug development professionals lies in its role as a synthetic precursor. The nitroso group is readily reduced to an amine, yielding a highly functionalized 2,4,5-triaminopyrimidine derivative.
Workflow: From Nitrosopyrimidine to Purine Analogs This triaminopyrimidine is the direct precursor for building a fused imidazole ring, leading to the formation of a purine scaffold. This is a classic and robust strategy for synthesizing guanine and its derivatives, many of which possess significant biological activity.[1][7]
Caption: Synthetic pathway from nitrosopyrimidine to purine analogs.
Representative Protocol: Reduction of the Nitroso Group This protocol is adapted from established procedures for reducing related 5-nitrosopyrimidines.[1][8]
Materials:
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
-
Sodium Dithionite (Na₂S₂O₄) or Catalytic Hydrogenation (e.g., H₂ with Pd/C)
-
Aqueous base (e.g., NaOH or NH₄OH)
-
Water
Procedure (Using Sodium Dithionite):
-
Suspension: Suspend the 5-nitrosopyrimidine in hot water (e.g., 80-90 °C).
-
Solubilization: Add an aqueous solution of sodium hydroxide to aid in dissolving the starting material.[1]
-
Reduction: Add sodium dithionite portion-wise to the hot, stirred solution. The disappearance of the intense color of the starting material indicates the reduction of the nitroso group.
-
Isolation: The resulting 2,4,5-triaminopyrimidine derivative is often unstable and prone to oxidation. It is typically not isolated but is carried forward directly to the next step (e.g., purine ring closure).[8] If isolation is required, it can be precipitated as a more stable salt, such as the sulfate salt, by acidification with sulfuric acid.[1]
Field Insights:
-
Ganciclovir Synthesis: The synthesis of the antiviral drug ganciclovir relies on a guanine core, which can be constructed using this very pathway, highlighting the industrial relevance of 5-nitrosopyrimidine intermediates.[1]
-
CDK2 Inhibitors: Research has shown that N(2)-substituted 2,4-diamino-6-alkoxy-5-nitrosopyrimidines are potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy.[2] This demonstrates that the 5-nitrosopyrimidine scaffold itself, not just its reduced form, is a pharmacophore of interest, making the title compound a valuable starting point for generating novel inhibitor libraries.
Safety and Handling
As with all specialized chemical reagents, 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine should be handled with appropriate care in a controlled laboratory environment.
-
Consult SDS: Always consult the manufacturer-provided Safety Data Sheet (SDS) before use for detailed information on hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): Use standard PPE, including safety glasses, gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Potential Hazards: Based on data for structurally similar compounds like 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, potential hazards may include being harmful if swallowed and causing skin and eye irritation.[9]
Conclusion and Future Outlook
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is more than a mere chemical curiosity; it is a strategic tool with demonstrated value in multiple scientific domains. Its utility as a chromogenic reagent provides a reliable solution for analytical chemists, while its role as a reactive intermediate offers a robust pathway for synthetic and medicinal chemists to access complex and biologically relevant molecules.
The future outlook for this compound and its derivatives remains bright. As the demand for novel purine-based therapeutics continues to grow, the importance of reliable precursors like this will only increase. Furthermore, the exploration of the 5-nitrosopyrimidine scaffold itself as a pharmacophore for targets like protein kinases presents exciting opportunities for drug discovery. Continued research into the derivatization and application of this versatile molecule is poised to yield significant advancements in both analytical science and human health.
References
-
Hemmati, S. et al. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc. Journals. [Link]
-
Chem-Impex. 4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine. [Link]
- Google Patents. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
- Google Patents. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
-
PubChem. 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. [Link]
-
PubMed. Synthesis and Biological Evaluation of N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. [Link]
- Google Patents. United States Patent (19) - Process for the preparation of 2,4-diamino-5-formylamino-6-hydroxypyrimidine.
- Google Patents. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
-
National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine | 5442-24-0 | TCI AMERICA [tcichemicals.com]
- 4. 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | C4H4N4O2S | CID 2724406 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular weight of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
An In-depth Technical Guide to 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, a versatile heterocyclic compound. With a molecular weight of 183.17 g/mol , this pyrimidine derivative is distinguished by its utility as a high-sensitivity chromogenic reagent in analytical chemistry, particularly for the quantification of cobalt and iron ions.[1] This document details its physicochemical properties, outlines a representative synthesis pathway, and provides an in-depth protocol for its primary application in colorimetric analysis. Furthermore, it explores its broader applications in environmental monitoring, materials science, and its contextual relevance in pharmaceutical research, while also summarizing critical safety and handling information.
Compound Profile and Physicochemical Properties
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine belongs to the pyrimidine family, a class of nitrogen-containing heterocyclic compounds fundamental to various biological and chemical processes. Its unique structure, featuring amino, dimethylamino, hydroxyl, and nitroso functional groups, enables effective chelation with specific metal ions, forming colored complexes that are central to its analytical applications.[1]
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 183.17 g/mol | [1][2] |
| Molecular Formula | C₆H₉N₅O₂ | [1][2] |
| CAS Number | 70700-44-6 | [1][2] |
| Appearance | Red to dark red or dark purple powder/crystal | [1] |
| Synonyms | 6-Amino-2-dimethylamino-5-nitroso-4-pyrimidinol; 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine | [1][2] |
| Purity | ≥ 98% (by titration) | [1] |
| Storage Conditions | Room Temperature (RT) | [1] |
Synthesis and Reaction Mechanism
The synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine typically involves the nitrosation of its pyrimidine precursor, 4-Amino-2-dimethylamino-6-hydroxypyrimidine. This reaction introduces a nitroso (-NO) group at the electron-rich C5 position of the pyrimidine ring. The process generally involves reacting the precursor with a nitrosating agent, such as sodium nitrite, in an acidic medium, which allows for the formation of the electrophilic nitrosonium ion (NO⁺) necessary for the reaction.
Causality of Experimental Choice: The choice of an acidic medium is critical as it protonates the nitrite ion, facilitating the generation of the nitrosonium ion, the key electrophile. The temperature and pH must be carefully controlled to prevent side reactions and ensure high yield and purity of the final product.
Caption: Representative workflow for the synthesis of the target compound.
Core Application: Analytical Determination of Metal Ions
The primary and most well-documented application of this compound is as a chromogenic reagent for the sensitive and specific determination of Cobalt(III) and Iron(II) ions in various samples, including environmental and biological matrices.[1]
Mechanism of Action: Chelation
The molecule's efficacy stems from its ability to act as a bidentate ligand. The hydroxyl (-OH) group at C6 and the oxygen atom of the nitroso (-NO) group at C5 form a stable five-membered ring complex with metal ions. This process, known as chelation, results in the formation of a distinctly colored metal-ligand complex. The intensity of the color is directly proportional to the concentration of the metal ion, allowing for quantitative analysis via spectrophotometry.
Caption: Chelation mechanism forming a colored complex for analysis.
Experimental Protocol: Colorimetric Determination of Fe(II)
This protocol describes a self-validating system for the quantification of Iron(II) in an aqueous sample. The inclusion of a standard curve ensures accuracy and reproducibility.
Materials:
| Reagent/Equipment | Specification |
|---|---|
| 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine | ≥ 98% Purity |
| Iron(II) Standard Solution | 1000 ppm (or certified equivalent) |
| pH Buffer Solution | Acetate Buffer (pH 4.5) |
| Deionized Water | High Purity (18 MΩ·cm) |
| Volumetric Flasks | Class A (10 mL, 50 mL, 100 mL) |
| Pipettes | Calibrated micropipettes |
| Spectrophotometer | Visible range (e.g., 400-800 nm) |
| Cuvettes | 1 cm path length |
Workflow:
Caption: Standard workflow for quantitative colorimetric analysis.
Step-by-Step Procedure:
-
Preparation of Reagent Solution (0.1% w/v): Dissolve 100 mg of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine in 100 mL of deionized water.
-
Preparation of Standard Solutions: From the 1000 ppm Fe(II) stock, prepare a series of standard solutions (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 ppm) by serial dilution in 50 mL volumetric flasks.
-
Sample Preparation: Pipette a known volume of the unknown sample into a 50 mL volumetric flask.
-
Color Development:
-
To each standard and unknown flask, add 5 mL of acetate buffer (pH 4.5).
-
Add 2 mL of the 0.1% reagent solution.
-
Dilute to the 50 mL mark with deionized water and mix thoroughly.
-
-
Incubation: Allow the solutions to stand for 15 minutes at room temperature for complete color development.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Fe(II)-reagent complex (determined by scanning a mid-range standard).
-
Measure the absorbance of each standard and the unknown sample against a reagent blank (containing everything except the iron).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus Fe(II) concentration for the standards.
-
Determine the concentration of Fe(II) in the unknown sample by interpolating its absorbance value on the calibration curve.
-
Broader Applications and Future Directions
While its primary role is in analytical chemistry, the compound's reactivity and structure lend it to other fields.
-
Environmental Monitoring: It is used to assess heavy metal contamination in water and soil, helping to ensure compliance with environmental regulations.[1]
-
Materials Science: The compound is applied in the synthesis of novel materials where precise metal ion interactions are required for developing advanced materials with specific properties.[1]
-
Pharmaceutical Development: While not a therapeutic agent itself, it plays a role in drug formulation and quality control, particularly in studies where metal ions can impact drug stability, efficacy, or safety.[1] Furthermore, the broader pyrimidine scaffold is a cornerstone in drug discovery. For instance, related 2,4-diaminopyrimidine derivatives have been developed as potent cyclin-dependent kinase 2 (CDK2) inhibitors for anticancer research.[3] This highlights the potential of the pyrimidine core structure for modification and development into therapeutically active molecules.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound is classified with GHS07 (Warning) and is known to cause skin and eye irritation.[2]
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [2] |
| Precautionary Statements | P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Storage: Store in a tightly closed container at room temperature in a dry, cool place.[1][4]
Conclusion
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a valuable chemical reagent with a well-established and critical role in analytical chemistry. Its high sensitivity and specificity for certain metal ions make it an indispensable tool for researchers in environmental science, quality control, and materials development. While its direct role in drug development is ancillary, its structural framework is representative of a class of compounds with significant therapeutic potential, underscoring the versatility of pyrimidine chemistry.
References
-
4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine [pour la détermi - Chem-Impex.
-
2-Dimethylamino-4-hydroxy-5-nitroso-6-aminopyrimidine - LabSolu.
-
SAFETY DATA SHEET for 2-Amino-4-hydroxy-6-methylpyrimidine - Fisher Scientific.
-
4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate - BU CyberSec Lab.
-
SAFETY DATA SHEET for 2-Amino-4,6-dimethylpyrimidine - Fisher Scientific.
-
Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed. 5194/)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Mechanism of Action of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a multifaceted pyrimidine derivative with established applications in analytical chemistry and potential, though less defined, roles in biological systems. This technical guide provides a comprehensive overview of its known functions and explores putative mechanisms of action based on its structural characteristics and the activities of analogous compounds. It is designed to be a foundational resource for researchers investigating its potential as a pharmacological agent or a tool for chemical biology. This document will delve into its established utility as a chromogenic reagent, propose potential biological targets by drawing parallels with related pyrimidine-based compounds, and provide detailed experimental protocols to investigate these hypotheses.
Introduction: A Molecule of Dual Identity
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, with the molecular formula C₆H₉N₅O₂, is a substituted pyrimidine that has primarily been characterized as a versatile analytical reagent[1][2][3]. Its utility in this domain stems from its ability to act as a chromogenic agent, particularly for the sensitive detection of metal ions such as cobalt(III) and iron(II)[1]. This property is crucial for various applications, including environmental monitoring and quality control in laboratory settings[1].
Beyond its analytical applications, the chemical structure of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, featuring amino, nitroso, and hydroxyl groups on a pyrimidine core, suggests the potential for biological activity. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents. This guide will therefore explore both the established and the hypothetical, aiming to provide a complete picture of this intriguing molecule.
Established Application: A Chromogenic Reagent for Metal Ion Detection
The primary and well-documented application of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is in the field of analytical chemistry. Its efficacy as a chromogenic reagent is based on the formation of colored complexes with specific metal ions, allowing for their quantification using spectrophotometric methods.
Principle of Action
The mechanism of color formation involves the chelation of metal ions by the functional groups on the pyrimidine ring. The amino, hydroxyl, and particularly the nitroso groups can participate in coordinating with metal ions, leading to the formation of a stable, colored complex. The intensity of the color produced is directly proportional to the concentration of the metal ion, enabling quantitative analysis.
Experimental Protocol: Spectrophotometric Determination of Fe(II)
The following protocol outlines a general procedure for the determination of iron(II) using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
Materials:
-
Stock solution of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (e.g., 1 mM in ethanol).
-
Standard solution of Fe(II) (e.g., ferrous ammonium sulfate).
-
Buffer solution (e.g., acetate buffer, pH 4.5).
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a series of standard solutions of Fe(II) of known concentrations.
-
To each standard, add a fixed volume of the 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine solution and the buffer solution.
-
Allow the color to develop for a specified time at room temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Fe(II)-pyrimidine complex.
-
Construct a calibration curve by plotting absorbance versus the concentration of the Fe(II) standards.
-
Prepare the unknown sample in the same manner and measure its absorbance.
-
Determine the concentration of Fe(II) in the unknown sample by interpolating its absorbance on the calibration curve.
Putative Biological Mechanisms of Action: An Exploratory Framework
While the biological activity of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is not extensively documented, its structural similarity to other bioactive pyrimidines provides a logical starting point for hypothesizing potential mechanisms of action. The following sections explore these possibilities.
Potential as a Cyclin-Dependent Kinase (CDK) Inhibitor
The 2,4-diaminopyrimidine scaffold is a known pharmacophore for the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle[4]. Deregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anti-cancer drugs[4].
Hypothesized Mechanism: 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine could potentially act as an ATP-competitive inhibitor of CDKs. The pyrimidine core could mimic the adenine ring of ATP, while the various substituents could form hydrogen bonds and other interactions within the ATP-binding pocket of the kinase.
Caption: Hypothesized competitive inhibition of CDK by the pyrimidine compound.
Modulation of Nitric Oxide Synthesis
Certain substituted aminopyrimidines have been shown to inhibit the production of nitric oxide (NO)[5]. Inducible nitric oxide synthase (iNOS) is responsible for the production of large amounts of NO during inflammatory responses. Inhibitors of iNOS are of interest for the treatment of inflammatory diseases. Furthermore, 2,4-diamino-6-hydroxypyrimidine is known to inhibit GTP cyclohydrolase I, an enzyme involved in the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for NOS[6].
Hypothesized Mechanism: 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine may inhibit NO production through two potential mechanisms:
-
Direct inhibition of iNOS: The compound could bind to the active site of iNOS, preventing the binding of its substrate, L-arginine.
-
Inhibition of BH4 synthesis: By inhibiting an enzyme in the BH4 synthesis pathway, such as GTP cyclohydrolase I, the compound could limit the availability of this essential cofactor for iNOS activity.
Caption: Potential mechanisms of nitric oxide synthesis inhibition.
Interference with Purine Metabolism
The pyrimidine core is structurally related to purines. Some pyrimidine analogs can interfere with purine metabolism, which is essential for DNA and RNA synthesis and cellular energy metabolism. For example, 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine is a metabolite in purine metabolism[7].
Hypothesized Mechanism: 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine could act as an antimetabolite, interfering with the synthesis or function of purines. This could occur through the inhibition of key enzymes in the purine biosynthesis pathway or by being incorporated into nucleic acids, leading to cytotoxicity.
Experimental Approaches to Elucidate the Mechanism of Action
To investigate the hypothesized biological activities of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, a series of well-defined experiments are necessary.
In Vitro Kinase Assays
Objective: To determine if the compound inhibits the activity of CDKs.
Protocol:
-
Utilize a commercially available in vitro kinase assay kit for specific CDKs (e.g., CDK1, CDK2, CDK4).
-
Incubate the recombinant CDK enzyme with its specific substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the test compound.
-
The reaction progress can be monitored using various methods, such as phosphorylation of the substrate detected by a specific antibody (e.g., in an ELISA format) or by measuring the depletion of ATP (e.g., using a luminescence-based assay).
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Cellular Proliferation Assays
Objective: To assess the effect of the compound on the growth of cancer cell lines.
Protocol:
-
Seed cancer cell lines (e.g., HCT116 colorectal carcinoma) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as the MTT or a fluorescence-based assay like resazurin.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Nitric Oxide Production Assay in Macrophages
Objective: To measure the effect of the compound on NO production in activated macrophages.
Protocol:
-
Culture murine macrophages (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
-
After 24 hours, measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
A decrease in nitrite concentration in the presence of the compound would indicate inhibition of NO production.
Cellular Uptake and Adsorption Studies
Objective: To determine the extent to which the compound enters cells and to control for non-specific binding to culture plates, a common artifact in in vitro studies[8].
Protocol:
-
Expose adherent tumor cells to the compound at a relevant concentration and time point.
-
Lyse the cells directly in the well or after harvesting.
-
Quantify the intracellular concentration of the compound using a suitable analytical method (e.g., LC-MS/MS).
-
In parallel, perform cell-free experiments to measure the amount of compound that adsorbs to the culture plate surface.
-
Correct the cellular uptake data for non-specific adsorption to obtain an accurate measure of intracellular accumulation.
Summary and Future Directions
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a molecule with a well-established role in analytical chemistry and a yet-to-be-defined but plausible role in biological systems. Its structural similarity to known bioactive pyrimidines, such as CDK inhibitors and modulators of nitric oxide synthesis, provides a strong rationale for further investigation into its pharmacological potential.
Future research should focus on systematically evaluating the hypothesized mechanisms of action using the experimental approaches outlined in this guide. A thorough investigation will not only elucidate the biological activities of this specific compound but may also pave the way for the development of new therapeutic agents based on the versatile pyrimidine scaffold.
References
- Chem-Impex. (n.d.). 4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine [pour la détermi. Retrieved from https://www.chem-impex.
-
Global Substance Registration System (GSRS). (n.d.). 6-AMINO-2-(DIMETHYLAMINO)-5-NITROSO-4-PYRIMIDINOL. Retrieved from [Link]
-
MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. Retrieved from [Link]
-
PubMed. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
PubMed. (1995). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine - Wikipedia [en.wikipedia.org]
- 8. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
This guide provides a comprehensive technical overview of the known and potential biological activities of the pyrimidine derivative, 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, proposes mechanisms of action based on structurally related compounds, and provides detailed experimental protocols for investigating its therapeutic potential.
Introduction: The Pyrimidine Scaffold and the Significance of the 5-Nitroso Group
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The specific compound, 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, possesses a unique combination of functional groups that suggest a multifaceted pharmacological profile. The substituted pyrimidine core is frequently associated with enzyme inhibition, while the 5-nitroso group is a key indicator of potential nitric oxide (NO) releasing capabilities, a critical signaling molecule in various physiological processes.[2][4]
Chemically, 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is also utilized in analytical chemistry as a chromogenic reagent for the determination of cobalt(III) and iron(II) ions, highlighting its chelating properties which could also play a role in its biological effects.[5] This guide will delve into the prospective therapeutic applications of this compound, with a focus on its potential as an anticancer, anti-inflammatory, and vasodilatory agent.
Potential Anticancer and Antiproliferative Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology.[3][6] Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression and signal transduction.[7][8]
Postulated Mechanism of Action: Cyclin-Dependent Kinase (CDK) Inhibition
A plausible mechanism for the anticancer activity of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their deregulation is a common feature in many cancers.[8] Structurally similar 2,4-diaminopyrimidine derivatives have been identified as potent and selective inhibitors of CDK2.[7][8] The 5-nitroso group, in particular, has been shown to be a key feature in some series of 2,4-diaminopyrimidine CDK2 inhibitors.[7] It is hypothesized that the amino and dimethylamino groups at positions 4 and 2, respectively, along with the 6-hydroxy group, could engage in hydrogen bonding interactions within the ATP-binding pocket of CDKs, leading to their inhibition and subsequent cell cycle arrest.
Hypothesized CDK2 Inhibition Pathway
Caption: Hypothesized inhibition of the CDK2/Cyclin E complex by the pyrimidine compound, leading to cell cycle arrest at the G1/S transition.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[1] It is a standard preliminary test for evaluating the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Antiproliferative Activity of Structurally Related Pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (2S)-2-[(4-amino-6-cyclohexylmethoxy-5-nitrosopyrimidin-2-yl)amino]propan-1-ol | CDK2 | 0.16 | [7] |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2 | MCF-7 | 0.013 | [9][10] |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative 3 | MCF-7 | (SI = 19.3) | [9][10] |
Note: SI denotes the selectivity index.
Potential Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the modulation of inflammatory mediators like nitric oxide (NO) and prostaglandins.[8][11][12]
Postulated Mechanism of Action: Inhibition of Nitric Oxide Production and p38 MAP Kinase
The 5-nitroso group in the target compound is a strong indicator of its potential to influence nitric oxide signaling. While it could act as an NO donor (see section 4), it is also plausible that the pyrimidine scaffold could inhibit the production of NO in inflammatory settings. In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO. Overproduction of NO can lead to tissue damage. Some pyrimidine derivatives have been shown to inhibit immune-activated NO production.
Another potential anti-inflammatory mechanism is the inhibition of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK pathway is a key signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[13] Inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases.
Experimental Workflow: Assessing Anti-inflammatory Activity
Caption: A typical workflow for evaluating the anti-inflammatory effects of a test compound on cultured macrophages.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a straightforward colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[14]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce iNOS expression and NO production. Include appropriate controls (untreated, LPS only, compound only).
-
Incubate the plate for 24 hours at 37°C.
-
-
Griess Reagent Preparation:
-
Prepare Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare this fresh before use and protect from light.
-
-
Assay Procedure:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the prepared Griess Reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop in the presence of nitrite.
-
-
Standard Curve and Measurement:
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the culture medium.
-
Measure the absorbance of the standards and samples at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Plot the standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition by the compound compared to the LPS-only control.
-
Potential Vasodilatory Effects via Nitric Oxide Release
The 5-nitroso functional group suggests that 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine could function as a nitric oxide (NO) donor.[2][4] NO is a potent vasodilator that plays a critical role in regulating blood pressure and blood flow.[15]
Postulated Mechanism of Action: Activation of Soluble Guanylate Cyclase
NO-releasing compounds, often referred to as nitrovasodilators, exert their effects by activating soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).[15] The 5-nitroso group can release NO either spontaneously or through enzymatic action.[6]
Signaling Pathway for NO-Mediated Vasodilation
Caption: The signaling cascade initiated by NO release, leading to vasodilation through the sGC-cGMP-PKG pathway.
Experimental Protocol: Aortic Ring Assay for Vasodilation
The aortic ring assay is an ex vivo method used to assess the vasoactive properties of compounds on isolated arterial segments.
Step-by-Step Methodology:
-
Aortic Ring Preparation:
-
Humanely euthanize a laboratory animal (e.g., a rat) and carefully excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Under a dissecting microscope, remove any adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting in Organ Bath:
-
Mount each aortic ring in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a high concentration of potassium chloride (KCl, e.g., 80 mM) to check for viability.
-
After washing and returning to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine (PE, e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (ACh, e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
-
Assessing Vasodilatory Effect:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the log concentration of the compound to generate a concentration-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal relaxation).
-
Summary and Future Directions
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a molecule with significant, albeit largely unexplored, therapeutic potential. Based on its chemical structure and the known activities of related pyrimidine derivatives, it is a promising candidate for investigation as an anticancer, anti-inflammatory, and vasodilatory agent. The presence of the 5-nitroso group is particularly intriguing, suggesting a role as a nitric oxide donor, which could underpin its vasodilatory and potentially some of its anti-inflammatory and anticancer effects.
Future research should focus on the systematic evaluation of this compound using the detailed protocols outlined in this guide. This includes in vitro cytotoxicity screening against a panel of cancer cell lines, assessment of its inhibitory effects on key inflammatory mediators and signaling pathways, and characterization of its vasoactive properties. Further studies to elucidate its precise mechanism of action, including the identification of its molecular targets, will be crucial for its potential development as a novel therapeutic agent.
References
-
Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. PubMed. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed. [Link]
-
Direct vasoactive properties of thienopyridine-derived nitrosothiols. PubMed. [Link]
-
Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Frontiers in Chemistry. [Link]
-
Stepwise Nitric Oxide Release and Antibacterial Activity of a Nitric Oxide Photodonor Hosted within Cyclodextrin Branched Polymer Nanocarriers. ACS Publications. [Link]
-
New Insights into the Mechanism of Action of the Thienopyrimidine Antitubercular Prodrug TP053. PubMed. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]
-
Nitronyl nitroxides as probes to study the mechanism of vasodilatory action of nitrovasodilators, nitrone spin traps, and nitroxides: role of nitric oxide. PubMed. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ResearchGate. [Link]
- United States Patent (19).
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. [Link]
-
5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed Central. [Link]
-
Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. MDPI. [Link]
-
An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494). PubMed. [Link]
-
Recent advances on the development of NO-releasing molecules (NORMs) for biomedical applications. PubMed. [Link]
-
Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]
-
Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC. [Link]
-
The Vasodilator Effect and Its Mechanism of Sulfur Dioxide-Derivatives on Isolated Aortic Rings of Rats. PubMed. [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. MDPI. [Link]
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]
-
Anti-inflammatory, analgesic and antioxidant activities of novel kyotorphin-nitroxide hybrid molecules. PubMed. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
-
2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages. PubMed. [Link]37228/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. promega.com [promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Griess Test [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine Derivatives and Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] The introduction of a nitroso group at the C5 position of a substituted pyrimidine, such as in the 4-amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine series, imparts a unique chemical reactivity and a diverse pharmacological profile. These compounds have emerged as promising leads in drug discovery, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes like cyclin-dependent kinases (CDKs), induction of DNA damage through radical formation, and modulation of inflammatory pathways.[3][5] This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications of this important class of molecules, offering field-proven insights and detailed experimental protocols for their evaluation.
The 5-Nitrosopyrimidine Scaffold: A Gateway to Biological Activity
The core structure, 4-amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, belongs to a class of nitroso (hetero)aromatic compounds recognized for their broad bioactivity.[3][4] The pyrimidine ring itself provides a versatile framework for interacting with biological targets, while the substituents at positions 2, 4, and 6 allow for fine-tuning of properties like solubility, steric bulk, and hydrogen bonding capacity.
The C5-nitroso moiety is the critical pharmacophore. Its electron-withdrawing nature and ability to participate in redox cycling are central to the compound's biological effects. This group can act as a key binding element within enzyme active sites, or it can be bioreduced to generate reactive nitrogen species, leading to cellular effects like DNA damage or oxidative stress.[3][6] This dual functionality makes 5-nitrosopyrimidines a rich area for therapeutic exploration.
Synthesis and Chemical Characterization
The synthesis of 5-nitrosopyrimidine derivatives is typically achieved through the direct nitrosation of an activated pyrimidine precursor. The electron-donating groups at the C2, C4, and C6 positions activate the C5 position for electrophilic substitution.
General Synthesis Pathway
A common synthetic strategy involves a two-step process: preparation of the pyrimidine core followed by nitrosation. The initial pyrimidine can be synthesized via condensation reactions, for example, between a nitrile and an amide.[7] The crucial step is the introduction of the nitroso group at the C5 position, which can be accomplished using various nitrosating agents under controlled conditions.[8]
Caption: General workflow for the synthesis and validation of 5-nitrosopyrimidine derivatives.
Experimental Protocol: C5-Nitrosation of an Aminopyrimidine Derivative
This protocol describes a representative method for introducing a nitroso group onto an activated pyrimidine ring under neutral conditions, a technique noted for its applicability to a range of derivatives.[8]
Rationale: The use of isoamyl nitrite (IAN) in a polar aprotic solvent like DMSO provides a source of the nitrosonium ion (NO+) equivalent without requiring harsh acidic conditions, which can degrade sensitive substrates. This enhances the substrate scope and often leads to cleaner reactions and higher yields.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aminopyrimidine derivative (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO).
-
Reagent Addition: To the stirred solution, add isoamyl nitrite (1.5 - 2.0 eq) dropwise at room temperature. The reaction is often accompanied by a distinct color change.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable eluent system, such as hexane/ethyl acetate, should be used to track the consumption of the starting material and the formation of the more polar nitroso product.
-
Work-up: Once the reaction is complete (typically within 1-3 hours), pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then with a minimal amount of cold ethanol or diethyl ether to remove residual DMSO and IAN byproducts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 5-nitrosopyrimidine derivative.[9]
Physicochemical and Analytical Characterization
Accurate characterization is critical to confirm the identity, purity, and stability of the synthesized compounds. A combination of analytical techniques is required.
| Property / Technique | Description | Purpose |
| Molecular Weight | Calculated from the molecular formula (e.g., C4H4N4O2S is 172.17 g/mol for a related analog).[10] | Confirmation of compound identity via Mass Spectrometry. |
| Appearance | Typically a colored powder or crystalline solid.[11] | Basic quality control and physical state identification. |
| Solubility | Varies depending on substituents; often soluble in polar organic solvents like DMSO and DMF.[8] | Informs choice of solvents for biological assays and purification. |
| LC-MS/MS | Liquid Chromatography-Mass Spectrometry provides separation and highly sensitive detection. | The gold standard for purity assessment and quantification of trace-level impurities.[12][13][14] |
| NMR Spectroscopy | 1H and 13C NMR provide detailed information about the molecular structure. | Unambiguous structure elucidation and confirmation. |
| Purity (HPLC) | High-Performance Liquid Chromatography with UV detection. | Quantifies the purity of the final compound, often aiming for >95% for biological testing.[15] |
Mechanisms of Action and Key Biological Targets
5-Nitrosopyrimidine derivatives exert their biological effects through diverse mechanisms, primarily centered on enzyme inhibition and the induction of cellular stress.
Enzyme Inhibition
These compounds have been shown to be potent inhibitors of several key enzymes implicated in disease.
-
Cyclin-Dependent Kinases (CDKs): Several 5-nitrosopyrimidine derivatives are potent inhibitors of CDKs, particularly CDK1 and CDK2.[3] The compound NU6027, for example, binds to the ATP-binding pocket of CDK2. The pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase (residues Glu81 and Leu83), while the 5-nitroso group and other substituents occupy adjacent pockets, conferring potency and selectivity.[4] By inhibiting CDKs, these compounds block cell cycle progression, leading to an anti-proliferative effect in cancer cells.[3]
Caption: Inhibition of CDK2 by 5-nitrosopyrimidine derivatives disrupts the G1/S phase transition, leading to cell cycle arrest.
-
O⁶-Alkylguanine-DNA Alkyltransferase (AGAT): Certain derivatives have been found to be strong inhibitors of AGAT, a DNA repair enzyme.[3] By inhibiting AGAT, these compounds can enhance the efficacy of alkylating chemotherapeutic agents, such as ACNU, representing a promising strategy to overcome drug resistance in cancer therapy.[3]
-
Inducible Nitric Oxide Synthase (iNOS): Analogs based on a 5-nitropyrimidine-2,4-dione core have shown potent inhibition of iNOS activity.[16] Overproduction of nitric oxide by iNOS is a hallmark of chronic inflammation. By blocking this enzyme, these compounds exhibit significant anti-inflammatory properties.[16]
DNA Damage and Oxidative Stress
The nitroso group is redox-active and can be reduced within cells to form a nitro anion radical.[6] This radical can then interact with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS). The resulting oxidative stress and direct radical-mediated reactions can lead to damage of cellular macromolecules, including DNA, contributing to the cytotoxic effects observed against cancer cells and microbes.[3] This mechanism is similar to that of other nitroaromatic drugs.[3][6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-nitrosopyrimidines is highly dependent on the nature and position of substituents on the pyrimidine ring. Understanding these relationships is crucial for designing more potent and selective analogs.[2]
| Position | Substituent Type | Impact on Activity | Rationale / Example |
| C2 | Aliphatic Amines (e.g., dimethylamino) | Potency is sensitive to steric bulk. Linear or less hindered amines often improve activity. | Bulkier groups can cause a steric clash in the target's binding pocket, reducing affinity. Less bulky amines in NU6027 analogs led to slightly better CDK2 inhibition.[3][17] |
| C4 | Amino Group | Essential for activity, acts as a key hydrogen bond donor. | The amino group typically forms a critical hydrogen bond with the hinge region of kinases, anchoring the inhibitor in the active site.[4] |
| C5 | Nitroso Group | Generally essential for high potency. | Acts as a primary binding determinant and/or is involved in the radical-based mechanism of action.[3][6] Can sometimes be replaced by bioisosteres like 5-cyano-NNO-azoxy with similar activity.[17] |
| C6 | Hydroxy / Alkoxy (e.g., cyclohexylmethoxy) | Modulates solubility and can access additional binding pockets. | In CDK2 inhibitors like NU6027, a large alkoxy group at C6 extends into a deeper hydrophobic pocket, significantly enhancing potency compared to a simple hydroxyl group.[17] |
Therapeutic Potential and Applications
The diverse mechanisms of action translate into a wide range of potential therapeutic applications.
-
Anticancer Agents: This is the most explored application. Derivatives act as potent anti-proliferative agents by inducing cell cycle arrest (via CDK inhibition) and apoptosis.[3][17] Their ability to inhibit DNA repair enzymes also makes them excellent candidates for combination therapy to sensitize tumors to conventional chemotherapeutics.[3] For instance, compounds have shown high potency against pancreatic and colorectal carcinoma cell lines, with IC50 values in the low micromolar range.[18]
-
Antimicrobial Agents: The proposed mechanism involving radical-induced DNA damage suggests broad-spectrum antimicrobial potential.[3] Activity has been reported against both Gram-negative and Gram-positive bacteria.[3][19]
-
Anti-inflammatory Agents: By inhibiting enzymes like iNOS and COX-2, these compounds can suppress the production of inflammatory mediators like nitric oxide and prostaglandins, making them attractive for treating inflammatory disorders.[1][16][20]
Protocols for Biological Evaluation
Standardized in vitro assays are essential for characterizing the biological activity of newly synthesized derivatives.[21]
General Workflow for Biological Screening
Caption: A tiered approach for the in vitro biological evaluation of novel 5-nitrosopyrimidine derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing a compound's effect on cell viability.[1]
Rationale: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures a compound's ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[16][22]
Rationale: LPS stimulates macrophages (e.g., RAW 264.7 cell line) to express iNOS, leading to the production of large amounts of NO. The accumulation of nitrite (a stable metabolite of NO) in the culture medium can be quantified using the Griess reagent.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Measurement: After a brief incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control.
Challenges and Future Directions
Despite their promise, the development of 5-nitrosopyrimidines faces challenges. The nitroso group can be associated with potential genotoxicity, necessitating careful toxicological evaluation.[23][24] Achieving selectivity for a specific enzyme target (e.g., one CDK isoform over others) to minimize off-target effects is another significant hurdle.
Future research should focus on:
-
Designing for Selectivity: Leveraging detailed structural biology and computational modeling to design derivatives with improved selectivity profiles.
-
Exploring Bioisosteres: Further investigation of replacements for the nitroso group, like the 5-cyano-NNO-azoxy moiety, could yield compounds with similar potency but improved safety profiles.[17]
-
Expanding Therapeutic Targets: While cancer and inflammation are primary areas, the fundamental mechanisms of action suggest potential applications in neurodegenerative and parasitic diseases.[3]
By systematically addressing these challenges, the rich chemical and biological potential of 4-amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine derivatives can be fully realized, paving the way for a new generation of targeted therapies.
References
-
Roscales, S., & Csáky, A. G. (2023). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ChemPlusChem. Available at: [Link]
-
Washtien, W. L., & Santi, D. V. (1979). Mechanism of action of 5-nitro-2'-deoxyuridine. Cancer Research. Available at: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship for antiproliferative activity. Available at: [Link]
-
Conde, J., et al. (2018). Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. Molecules. Available at: [Link]
-
Roscales, S., & Csáky, A. G. (2023). a) Synthesis of 5-nitrosopyrimidines 56 and 59 by a two-step strategy... [Image]. ResearchGate. Available at: [Link]
-
Gasco, A. M., et al. (2016). Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem. Available at: [Link]
-
BU CyberSec Lab. (n.d.). 4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate. Available at: [Link]
-
Wang, L., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. Available at: [Link]
-
ResearchGate. (n.d.). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Available at: [Link]
-
Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. Available at: [Link]
-
Doláková, P., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. Available at: [Link]
-
Patel, K., et al. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn. Available at: [Link]
-
Rivera-Chavarría, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]
-
Ekkati, A. R., et al. (2020). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gouda, M. A., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]
-
Sirakanyan, S., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship analysis of N⁵-susbtituted derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available at: [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Bojarska, J., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available at: [Link]
-
Loizzo, M. R., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Plants. Available at: [Link]
-
Reddy, G. S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Pharmaceuticals. Available at: [Link]
-
Li, W., et al. (2018). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules. Available at: [Link]
-
Ghorab, M. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Available at: [Link]
-
Kumar, A., et al. (2024). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Devaraj, S., et al. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Available at: [Link]
- Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of 5-nitro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | C4H4N4O2S | CID 2724406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine ammonium [cymitquimica.com]
- 12. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 16. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic compound of significant interest in analytical chemistry and materials science. It is particularly noted for its role as a chromogenic reagent for the sensitive and specific determination of metal ions such as cobalt(III) and iron(II).[1] The compound's utility in these applications hinges on its distinct chemical structure, which allows for effective chelation and produces a measurable colorimetric response.[1]
The unequivocal confirmation of the molecular structure and the assessment of purity are paramount for its reliable application. A multi-faceted spectroscopic approach is essential for this purpose. This guide provides a comprehensive overview of the core spectroscopic techniques—UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry—used to characterize this molecule. It moves beyond procedural lists to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for robust analysis.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The pyrimidine ring is substituted with four key functional groups: a primary amine (-NH₂), a dimethylamino group (-N(CH₃)₂), a hydroxyl group (-OH), and a nitroso group (-N=O).
A critical aspect of this molecule is its potential for tautomerism and conformational isomers. The 6-hydroxy group can exist in equilibrium with its keto tautomer (a pyrimidinone). Furthermore, the 5-nitroso group can participate in intramolecular hydrogen bonding with the adjacent amino groups, leading to the formation of stable rotamers (rotational isomers) in solution.[2][3] These structural nuances are not merely academic; they directly influence the resulting spectroscopic data and their interpretation. For instance, studies on the closely related 6-amino-4-methylamino-5-nitrosopyrimidine have shown it exists as a mixture of two stable conformers in DMSO solution, a phenomenon that is directly observable in NMR spectra.[3]
Caption: Molecular structure of the primary tautomer of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
UV-Visible (UV-Vis) Spectroscopy
Theoretical Principles
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from bonding or non-bonding orbitals to anti-bonding orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For the title compound, the extended conjugated system of the substituted pyrimidine ring and the nitroso group constitute the primary chromophores. The position and intensity of the absorption bands are sensitive to solvent polarity and pH, which can alter the electronic structure and tautomeric equilibrium.[4][5]
Expected Spectral Features
The electronic spectrum is expected to show multiple absorption bands due to π → π* and n → π* transitions.
-
π → π transitions:* Intense absorption bands are expected in the UV region (typically 250-350 nm), arising from the conjugated pyrimidine system.
-
n → π transitions:* A weaker, longer-wavelength absorption band (typically >400 nm) in the visible region is characteristic of the nitroso group's lone pair electrons. This band is responsible for the compound's color.
Studies on similar 5-nitropyrimidine derivatives have shown that the introduction of a nitro or nitroso group significantly affects the electronic spectra.[5] The λmax is also highly dependent on pH due to the protonation or deprotonation of the amino and hydroxyl groups.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the compound in a UV-transparent solvent like methanol, ethanol, or water. For studies on pH effects, use a series of buffered aqueous solutions.
-
Dilution: Perform serial dilutions to obtain a final concentration that yields an absorbance value within the spectrophotometer's linear range (typically 0.1 to 1.0).[6]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer with quartz cuvettes for measurements in the UV region.[6]
-
Data Acquisition: Scan a wavelength range from 200 nm to 700 nm, using the pure solvent as a blank reference. Record the λmax values and their corresponding molar absorptivity (ε).
Infrared (IR) Spectroscopy
Theoretical Principles
Infrared spectroscopy measures the absorption of infrared radiation, which corresponds to the vibrational transitions of specific bonds and functional groups within a molecule. Each type of bond (e.g., N-H, O-H, C=O, N=O) vibrates at a characteristic frequency, making the IR spectrum a molecular "fingerprint" that is invaluable for identifying functional groups.
Expected Spectral Features
The IR spectrum of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine will display characteristic absorption bands corresponding to its various functional groups. The presence of hydrogen bonding can cause band broadening and shifts to lower frequencies.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale & Comments |
| O-H (hydroxyl) / N-H (ring) | Stretching | 3500 - 3200 (broad) | Broad due to hydrogen bonding. Overlaps with N-H stretches. |
| N-H (primary amine) | Asymmetric & Symmetric Stretching | 3450 - 3180 (two bands) | Characteristic of -NH₂ groups on pyrimidine rings.[7] |
| C-H (methyl) | Stretching | 2960 - 2850 | From the dimethylamino group. |
| C=O (keto tautomer) | Stretching | ~1700 | Presence indicates the existence of the keto tautomer in the solid state.[8] |
| N-H (primary amine) | Scissoring (Bending) | ~1650 | A key indicator for the primary amine group.[9] |
| C=N / C=C (ring) | Stretching | 1620 - 1550 | Multiple bands from the pyrimidine ring skeletal vibrations. |
| N=O (nitroso) | Stretching | 1550 - 1500 | Characteristic absorption for the nitroso group. |
| C-N | Stretching | 1330 - 1260 | For the bonds connecting the amino groups to the ring.[9] |
Experimental Protocol
-
Sample Preparation: For solid samples, the KBr pellet technique is standard.[10] Mix a small amount of the dried compound (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be collected first.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles
NMR spectroscopy provides unparalleled detail about the atomic connectivity and chemical environment within a molecule. It is based on the absorption of radiofrequency energy by atomic nuclei (most commonly ¹H and ¹³C) in a strong magnetic field. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing information on neighboring atoms and functional groups.
¹H NMR: Expected Spectral Features
A deuterated solvent like dimethyl sulfoxide (DMSO-d₆) is the solvent of choice, as it effectively dissolves the polar compound and allows for the observation of exchangeable protons (from -OH and -NH₂ groups).
-
-N(CH₃)₂ Protons: A singlet integrating to 6 protons, likely in the range of δ 3.0-3.5 ppm.
-
-NH₂ Protons: A broad singlet integrating to 2 protons. Its chemical shift can vary significantly depending on concentration and temperature but is often observed downfield (δ 6.0-8.0 ppm) in DMSO-d₆.
-
-OH Proton: A very broad singlet integrating to 1 proton, also appearing downfield (often > δ 10 ppm). This signal, along with the -NH₂ signal, will disappear upon adding a drop of D₂O to the NMR tube, a classic test for exchangeable protons.
-
Conformational Isomers: As observed in highly similar structures, the presence of two stable rotamers due to intramolecular hydrogen bonding between the nitroso oxygen and the adjacent amino groups can lead to the splitting or duplication of NMR signals.[3] This is an advanced observation that provides deep structural insight.
¹³C NMR: Expected Spectral Features
Proton-decoupled ¹³C NMR will show distinct signals for each unique carbon atom.
-
-N(CH₃)₂ Carbons: A signal around δ 35-45 ppm.
-
Pyrimidine Ring Carbons: Four distinct signals for the four substituted carbons of the ring (C2, C4, C5, C6). Their chemical shifts will be significantly influenced by the attached heteroatoms and functional groups, typically appearing in the δ 150-170 ppm range for carbons attached to nitrogen and oxygen. The C5 carbon, bearing the nitroso group, will also be in this region.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[11]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher). Tune and shim the instrument to ensure high resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans. A relaxation delay of 1-5 seconds is common.[6]
-
¹³C NMR: A larger number of scans is required due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.[6]
-
Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard like TMS.
-
Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound with high precision and offers structural information through the analysis of fragmentation patterns.[6] For a polar, non-volatile molecule like this, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and typically produces a strong signal for the protonated molecular ion [M+H]⁺.[6]
Expected Spectral Data
-
Molecular Formula: C₆H₉N₅O₂
-
Molecular Weight: 183.17 g/mol
-
Molecular Ion: In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 184.18. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation Pattern: Although ESI is a soft technique, some fragmentation can be induced. The fragmentation of pyrimidine derivatives often involves the loss of small, stable neutral molecules or radicals from the substituents.[12][13] Expected fragmentation pathways could include:
-
Loss of the nitroso group (-NO)
-
Cleavage of the dimethylamino group
-
Ring fragmentation, often involving the loss of HCN.[14]
-
Experimental Protocol
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or an acetonitrile/water mixture at a low concentration (e.g., 1 µg/mL). Adding a small amount of formic acid can aid in protonation for positive ion mode.[6]
-
Instrument Setup: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to detect the molecular ion. Tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum for structural confirmation.[6]
Integrated Spectroscopic Workflow
No single technique provides a complete picture. The power of spectroscopic analysis lies in the integration of complementary data. The workflow below illustrates how these techniques work in concert for unequivocal structural verification.
Caption: Workflow for the integrated spectroscopic analysis of the target compound.
Conclusion
The comprehensive requires a synergistic application of UV-Vis, IR, NMR, and Mass Spectrometry. UV-Vis spectroscopy confirms the presence of the chromophoric system, while IR spectroscopy provides a definitive fingerprint of the key functional groups. High-resolution Mass Spectrometry validates the molecular weight and elemental composition. Finally, NMR spectroscopy offers the most profound insight, elucidating the precise atomic framework and even revealing subtle but critical structural details like tautomerism and the presence of stable rotamers in solution. Together, these techniques provide a self-validating system for the unambiguous characterization of this important analytical reagent, ensuring its reliability and effectiveness in research and development.
References
- Singh, P., & Kumar, A. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of a Pharmacy & Life Sciences.
-
Sharma, S. K., Singh, V. K., & Singh, R. B. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
(n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. Retrieved from [Link]
-
Yadav, M., & Singh, R. B. (n.d.). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. International Journal of Scientific Research and Engineering Development. Retrieved from [Link]
-
Krishnakumar, V., & John, X. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]
-
Lyčka, A., Česnek, M., & Macháček, V. (2006). Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling. Journal of Molecular Structure, 788(1-3), 159-165. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis absorption spectra of the prepared compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-4. Retrieved from [Link]
-
Kurasov, E. A., Melnikova, A. G., & Gidaspov, A. A. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14591-14598. Retrieved from [Link]
-
Kumar, A., Sharma, S., & Kumar, P. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 9(1), 15. Retrieved from [Link]
-
Nikolova, S., Philipova, I., & Danalev, D. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. Retrieved from [Link]
-
An, H., & Cook, P. D. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(22), 4177-86. Retrieved from [Link]
-
Sirakanyan, S. N., et al. (2018). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine and thieno[2,3-e]tetrazolo[1,5-c]pyrimidine. Anais da Academia Brasileira de Ciências, 90(2), 1435-1447. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling. Retrieved from [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Chemistry Central Journal, 10, 28. Retrieved from [Link]
-
(n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impact Factor. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Politzer, P., et al. (1988). Computational Study of 2-Aminopyrimidine, 2-Amino-5-Nitropyrimidine, and the Corresponding S,S-Dimethyl-N-Sulfilimines. Semantic Scholar. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijirset.com [ijirset.com]
- 8. ijsred.com [ijsred.com]
- 9. tsijournals.com [tsijournals.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. article.sapub.org [article.sapub.org]
- 14. pubs.acs.org [pubs.acs.org]
purity and characterization of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
An In-Depth Technical Guide to the Purity and Characterization of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Introduction
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS No: 70700-44-6) is a heterocyclic organic compound characterized by its pyrimidine core substituted with amino, dimethylamino, hydroxyl, and nitroso functional groups.[1][2] Its molecular formula is C₆H₉N₅O₂ with a molecular weight of 183.17 g/mol .[1][2] The compound typically appears as a red to dark purple crystalline powder.[1]
The strategic placement of these functional groups, particularly the nitroso and adjacent hydroxyl and amino groups, makes this molecule an effective chelating agent and chromogenic reagent. It is widely utilized in analytical chemistry for the sensitive colorimetric determination of metal ions such as cobalt(III) and iron(II).[1] Its ability to form stable, colored complexes with specific metal ions allows for their reliable quantification in various matrices, including environmental and biological samples.[1]
This guide serves as a comprehensive technical resource for researchers, analytical scientists, and quality control professionals. It provides a detailed framework for assessing the purity and confirming the structural identity of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. The methodologies outlined herein are grounded in established analytical principles, ensuring a robust and self-validating approach to quality assessment, which is critical for its reliable application in research and development.
Section 1: Synthetic Pathway and Impurity Profiling
Plausible Synthetic Route
The synthesis likely proceeds via the nitrosation of 4-Amino-2-dimethylamino-6-hydroxypyrimidine using a nitrosating agent like sodium nitrite in an acidic medium (e.g., acetic or hydrochloric acid). The electron-donating effects of the amino and hydroxyl groups activate the C5 position of the pyrimidine ring, making it susceptible to electrophilic attack by the nitrosonium ion (NO⁺) generated in situ.
Caption: Plausible synthetic route via electrophilic nitrosation.
Potential Impurities
The primary sources of impurities are unreacted starting materials, by-products from side reactions, and residual reagents or solvents from the workup and purification process. A proactive approach to characterization involves developing analytical methods capable of detecting and quantifying these specific impurities.
| Impurity Type | Potential Compound | Source | Rationale for Concern |
| Starting Material | 4-Amino-2-dimethylamino-6-hydroxypyrimidine | Incomplete reaction | Can affect the stoichiometry of subsequent applications (e.g., metal chelation) and lead to inaccurate purity assessment if its response factor is different from the product. |
| By-product | Dinitrosated or other over-reacted species | Excess nitrosating agent or harsh reaction conditions | May have different chemical and toxicological properties. |
| Degradation Product | Oxidized or hydrolyzed pyrimidines | Instability of the nitroso group, especially under light or heat | Product degradation compromises sample integrity and can lead to variable performance over time. |
| Reagent Residuals | Sodium nitrite, inorganic salts (e.g., NaCl) | Reaction and workup | Can interfere with analytical techniques and may be undesirable in biological or materials science applications. |
Section 2: Purification Methodologies
Achieving the high purity (typically ≥98%) required for analytical applications necessitates effective purification.[1] The crystalline nature of the compound makes recrystallization the method of choice.
Recrystallization Protocol
Principle: This technique relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. The goal is to choose a solvent that dissolves the compound well at an elevated temperature but poorly at a low temperature, while impurities remain either soluble or insoluble at all temperatures.
Methodology:
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, or mixtures thereof) to identify a suitable system. An ideal solvent will fully dissolve the compound near its boiling point and allow for the formation of well-defined crystals upon cooling.
-
Dissolution: Suspend the crude solid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. Add solvent portion-wise with heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If colored, soluble impurities are present, a small amount of activated charcoal can be added to the hot solution. The solution is then hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the filter cake with a small amount of cold, fresh solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a mild temperature to remove residual solvent.
Trustworthiness: The effectiveness of recrystallization is self-validating. A significant increase in purity (assessed by HPLC) and a sharpened melting point after the procedure confirm its success.
Section 3: Purity Assessment
A multi-pronged approach is essential for a definitive purity assessment. High-Performance Liquid Chromatography (HPLC) provides quantitative data on organic impurities, while titration offers an absolute measure of the active substance.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for separating the main component from structurally similar impurities. A reversed-phase method is typically suitable for polar heterocyclic compounds.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Hydrophilic C18 columns can also be effective for highly polar compounds.[3]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3). The acidic modifier ensures the amino groups are protonated, leading to sharper peaks.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Elution Program (Example): A gradient elution may be necessary to resolve both early-eluting polar impurities and later-eluting non-polar impurities. For instance: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C to ensure reproducible retention times.[4]
-
Detection Wavelength: The compound's color suggests strong absorbance in the visible region. An initial scan should be performed to determine the λmax. Based on related structures, detection in the range of 270-450 nm is a logical starting point.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of the mobile phase) to a concentration of ~0.5-1.0 mg/mL.
Data Analysis: Purity is typically reported as area percent, calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram. For highest accuracy, the relative response factors of impurities should be determined.
Caption: General workflow for HPLC-based purity analysis.
Titration
As noted by commercial suppliers, purity can be determined by titration.[1] Given the presence of basic amino groups and an acidic hydroxyl group, an acid-base titration in a non-aqueous solvent is a plausible method.
Principle: The compound is dissolved in a suitable non-aqueous solvent (e.g., glacial acetic acid), and the basic nitrogen atoms are titrated with a standardized acid, such as perchloric acid in acetic acid. The endpoint is detected potentiometrically. This provides an absolute assay value based on the stoichiometry of the acid-base reaction.
Section 4: Structural Characterization
Spectroscopic techniques are essential to confirm that the material is indeed 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine and not an isomer or other related compound.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the compound. Technique: Electrospray Ionization (ESI) is well-suited for this polar, non-volatile molecule. Expected Result: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 184.18. The high-resolution mass should match the calculated exact mass (183.07597 g/mol ) within a few ppm, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide an unambiguous structural fingerprint of the molecule. NMR experiments on related nitrosopyrimidines have proven effective for structural elucidation.[5][6] Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this class of compounds.
Expected Spectral Data:
| Technique | Expected Features |
| ¹H NMR | -N(CH₃)₂: A singlet around 3.0-3.3 ppm (6H). -NH₂: A broad singlet (2H), chemical shift can vary. -OH: A very broad singlet (1H), exchangeable with D₂O. The tautomeric equilibrium between the hydroxy and keto forms can influence the spectrum. |
| ¹³C NMR | -N(CH₃)₂: A signal around 37-40 ppm. Pyrimidine Ring Carbons: Four distinct signals in the aromatic/olefinic region (approx. 90-170 ppm). The carbons attached to heteroatoms (C2, C4, C6) will be downfield, while the C5 attached to the nitroso group will also be significantly shifted. |
Infrared (IR) Spectroscopy
Purpose: To identify the key functional groups present in the molecule. Data from similar pyrimidines can be used as a reference.[7] Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3450 - 3200 | O-H / N-H | Stretching (often broad due to hydrogen bonding) |
| 3000 - 2850 | C-H (methyl) | Stretching |
| 1680 - 1620 | C=O (keto tautomer) / C=N | Stretching |
| 1640 - 1550 | N-H | Bending |
| ~1500 | N=O (nitroso) | Stretching |
| 1600 - 1450 | Aromatic Ring | C=C and C=N Stretching |
UV-Visible (UV-Vis) Spectroscopy
Purpose: To determine the maximum absorption wavelength (λmax), which is useful for setting the HPLC detection wavelength and for colorimetric assays. Technique: The spectrum is recorded in a suitable solvent (e.g., ethanol or water). Expected Result: As a colored compound, it is expected to have strong absorption in the visible range (400-700 nm) and potentially in the UV range (200-400 nm) due to the π-conjugated pyrimidine system. The λmax is a characteristic physical constant for the compound under specific solvent and pH conditions.
Conclusion
The comprehensive analysis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a multi-faceted process that ensures its suitability for high-sensitivity applications. A robust quality control framework integrates knowledge of the synthetic pathway and potential impurities with a suite of orthogonal analytical techniques. Chromatographic methods, particularly HPLC, are indispensable for quantifying purity and resolving related substances. Concurrently, spectroscopic methods including MS, NMR, and IR provide definitive confirmation of the molecular structure and identity. By systematically applying these methodologies, researchers and drug development professionals can establish a high degree of confidence in the quality, consistency, and performance of this vital analytical reagent.
References
-
Chem-Impex International. 4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine.[Link]
-
PubChem. 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. National Center for Biotechnology Information. [Link]
-
Baran, P., et al. (2007). Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling. Journal of Molecular Modeling, 13(1), 219-224. [Link]
-
BU CyberSec Lab. 4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate.[Link]
-
ResearchGate. Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling.[Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.[Link]
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine.[Link]
- Google Patents.
- Google Patents.CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- Google Patents.
-
Perlíková, P., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 20(4), 6936-6954. [Link]
-
Celebier, M., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science. [Link]
-
ResearchGate. Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems.[Link]
-
SpectraBase. 2,4-Diamino-6-hydroxypyrimidine.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | C4H4N4O2S | CID 2724406 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Determination of Metal Ions using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Introduction
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a versatile chromogenic reagent with significant applications in analytical chemistry, particularly for the selective and sensitive determination of cobalt(III) and iron(II) ions.[1] Its molecular structure, featuring amino, hydroxyl, and nitroso functional groups, facilitates the formation of stable, colored complexes with specific metal ions, enabling their quantification through colorimetric methods.[1] This compound is noted for its high specificity and sensitivity, making it a valuable tool in environmental monitoring, pharmaceutical analysis, and materials science.[1] The distinct color changes upon complexation—yellow for cobalt(III) and blue for iron(II)—allow for straightforward spectrophotometric analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine as a chemosensor for these metal ions.
Principle of Detection: Chelation-Induced Colorimetry
The detection mechanism of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine relies on the principle of chelation. The pyrimidine derivative acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms to form a stable, ring-like structure known as a chelate. This process of complexation alters the electronic configuration of the molecule, leading to a shift in its light absorption properties. The resulting metal-ligand complex exhibits strong absorption in the visible region of the electromagnetic spectrum, producing a distinct color that is directly proportional to the concentration of the metal ion in the solution.
The stoichiometry of the complex formed between 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine and both cobalt(III) and iron(II) has been determined to be a 1:3 metal-to-ligand ratio. This indicates that one metal ion coordinates with three molecules of the pyrimidine derivative to form the colored complex.
Caption: Chelation of metal ions by 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
Synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
While commercially available, the synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine can be achieved through a two-step process involving the synthesis of the pyrimidine precursor followed by nitrosation.
Part 1: Synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine
A common method for synthesizing the pyrimidine ring is through the condensation of a guanidine derivative with a β-keto ester or a similar three-carbon precursor.
Materials:
-
Guanidine derivative (e.g., N,N-dimethylguanidine)
-
Ethyl cyanoacetate or a similar active methylene compound
-
Sodium ethoxide
-
Ethanol
Protocol:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add the guanidine derivative to the sodium ethoxide solution.
-
Slowly add ethyl cyanoacetate to the mixture while stirring.
-
Reflux the reaction mixture for several hours.
-
After cooling, neutralize the mixture with an acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain 4-amino-2-dimethylamino-6-hydroxypyrimidine.
Part 2: Nitrosation of the Pyrimidine Precursor
The final step is the introduction of the nitroso group at the 5-position of the pyrimidine ring.
Materials:
-
4-Amino-2-dimethylamino-6-hydroxypyrimidine
-
Sodium nitrite
-
Hydrochloric acid
-
Water
Protocol:
-
Dissolve the 4-amino-2-dimethylamino-6-hydroxypyrimidine in dilute hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining a low temperature.
-
Stir the reaction mixture for a period of time to ensure complete nitrosation.
-
The product, 4-amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry.
Experimental Protocols for Metal Ion Detection
The following protocols are based on established spectrophotometric methods for the determination of cobalt(III) and iron(II) using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
Caption: General experimental workflow for metal ion detection.
Protocol 1: Spectrophotometric Determination of Cobalt(III)
This protocol outlines the procedure for the quantitative determination of Co(III) ions.
1. Reagents and Solutions:
-
Cobalt(III) Standard Stock Solution (1000 µg/mL): Prepare by dissolving a known weight of a stable cobalt(III) salt in deionized water.
-
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution.
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine Reagent Solution (0.1% w/v): Dissolve 0.1 g of the reagent in 100 mL of a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Buffer Solution (pH 5.5-6.8): Prepare a buffer solution (e.g., acetate buffer) to maintain the optimal pH for complex formation.
2. Assay Procedure:
-
To a set of 10 mL volumetric flasks, add an aliquot of the cobalt(III) standard solutions or the sample solution.
-
Add a specified volume of the buffer solution to each flask.
-
Add a sufficient volume of the 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine reagent solution to ensure an excess of the ligand.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for a specified time to ensure complete color development.
-
Measure the absorbance of the yellow complex at 395 nm against a reagent blank.
3. Calibration and Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Co(III) in the sample solution by interpolating its absorbance on the calibration curve.
Protocol 2: Spectrophotometric Determination of Iron(II)
This protocol details the procedure for the quantitative determination of Fe(II) ions.
1. Reagents and Solutions:
-
Iron(II) Standard Stock Solution (1000 µg/mL): Prepare by dissolving a known weight of a stable iron(II) salt (e.g., ferrous ammonium sulfate) in deionized water containing a small amount of acid to prevent oxidation.
-
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution.
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine Reagent Solution (0.1% w/v): Prepare as described in the cobalt protocol.
-
Buffer Solution (pH 9.6-10.5): Prepare a buffer solution (e.g., ammonia-ammonium chloride buffer) to maintain the optimal pH for complex formation.
2. Assay Procedure:
-
To a set of 10 mL volumetric flasks, add an aliquot of the iron(II) standard solutions or the sample solution.
-
Add a specified volume of the buffer solution to each flask.
-
Add a sufficient volume of the 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine reagent solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for a specified time for complete color development.
-
Measure the absorbance of the blue complex at 660 nm against a reagent blank.
3. Calibration and Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Fe(II) in the sample solution from the calibration curve.
Performance Characteristics
The following table summarizes the key performance characteristics of the spectrophotometric methods for Co(III) and Fe(II) determination using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
| Parameter | Cobalt(III) Detection | Iron(II) Detection |
| Color of Complex | Yellow | Blue |
| Absorption Maximum (λmax) | 395 nm | 660 nm |
| Optimal pH Range | 5.5 - 6.8 | 9.6 - 10.5 |
| Beer's Law Range | Up to 1.0 µg/mL | Up to 2.0 µg/mL |
| Metal:Ligand Ratio | 1:3 | 1:3 |
Interferences and Selectivity
The selectivity of the reagent is a critical factor in its analytical application. For the determination of cobalt, potential interferences from nickel(II) and copper(II) have been noted. These interferences can be mitigated by the addition of a masking agent, such as a 1% potassium cyanide solution, which forms stable complexes with the interfering ions, preventing them from reacting with the pyrimidine reagent. The determination of iron is generally more selective, but a comprehensive study of interfering ions is recommended for complex sample matrices.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no color development | Incorrect pH. | Verify and adjust the pH of the reaction mixture to the optimal range. |
| Insufficient reagent concentration. | Ensure that the reagent is added in sufficient excess. | |
| Metal ion in the wrong oxidation state. | For Fe(II) analysis, ensure that the sample is protected from oxidation. For Co(III), ensure complete oxidation from Co(II) if necessary. | |
| High background absorbance | Turbidity in the sample. | Filter or centrifuge the sample before analysis. |
| Reagent blank has high absorbance. | Prepare fresh reagent solution. Check the purity of the reagent and solvents. | |
| Non-linear calibration curve | Concentrations are outside the linear range of the assay. | Prepare a new set of standards within the expected linear range. |
| Interference from other ions in the standards. | Use high-purity water and salts for preparing standards. |
Conclusion
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a highly effective and selective chromogenic reagent for the spectrophotometric determination of cobalt(III) and iron(II) ions. The distinct color formation and high sensitivity of the reactions make it a valuable tool for a wide range of analytical applications. By following the detailed protocols and considering the potential interferences, researchers can achieve accurate and reliable quantification of these metal ions in various samples.
References
- Chem-Impex. 4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine [pour la détermi. Available from: https://www.chem-impex.com/products/4-amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine-for-determination-of-co-iii-fe-ii.html.-co-iii-fe-ii.html.
Sources
Application Note: Spectrophotometric Determination of Cobalt(III) Using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Abstract
This application note provides a comprehensive protocol for the quantitative determination of cobalt(III) ions using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine as a chromogenic reagent. This spectrophotometric method is based on the formation of a stable, water-soluble yellow complex between cobalt(III) and the reagent. The protocol details the necessary reagents, instrumentation, and a step-by-step procedure for analysis. Furthermore, it delves into the underlying chemical principles, potential interferences, and validation techniques to ensure accurate and reliable results, making it a valuable tool for researchers in analytical chemistry, environmental monitoring, and materials science.
Introduction: The Significance of Cobalt Determination
Cobalt is a transition metal of considerable industrial and biological importance. Its applications range from the production of high-strength alloys and batteries to its role as a vital component of vitamin B12. However, elevated levels of cobalt can be toxic, necessitating sensitive and accurate analytical methods for its quantification in various matrices, including environmental and biological samples.
A variety of analytical techniques are available for cobalt determination. Among them, spectrophotometry offers a compelling balance of sensitivity, cost-effectiveness, and operational simplicity. The strategic selection of a chromogenic agent is paramount to the success of this method. 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine has emerged as a highly effective reagent for this purpose.[1] It reacts with cobalt(III) to form a distinctively colored complex, allowing for its quantification based on the intensity of the color, which is measured as absorbance.
This pyrimidine derivative offers high sensitivity and specificity for cobalt(III) determination.[1] The underlying principle of this method is the formation of a coordination complex. The 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine molecule acts as a ligand, donating electrons to the cobalt(III) ion to form a stable complex. This complex exhibits strong absorbance at a specific wavelength in the visible spectrum, which forms the basis for its quantitative analysis.
Principle of the Method
The spectrophotometric determination of cobalt(III) with 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is based on the formation of a water-soluble yellow complex. The reaction is highly specific and sensitive, with the intensity of the color being directly proportional to the concentration of cobalt(III) in the sample, in accordance with the Beer-Lambert Law.
The reaction can be generalized as follows:
Co(III) + 3(Reagent) → [Co(Reagent)₃] (Yellow Complex)
The structure of the reagent, featuring amino, nitroso, and hydroxyl functional groups, facilitates the formation of a stable chelate with the cobalt(III) ion.[1] The resulting complex exhibits a maximum absorbance at approximately 395 nm.[2]
Caption: Formation of the Cobalt(III) Complex.
Materials and Reagents
Instrumentation
-
UV-Visible Spectrophotometer (capable of measurements at 395 nm)
-
pH meter
-
Analytical balance
-
Volumetric flasks (various sizes: 50 mL, 100 mL, 1000 mL)
-
Pipettes (various sizes)
-
Cuvettes (1 cm path length)
Chemicals and Reagents
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (Purity ≥ 98.0%)[3]
-
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) or a certified cobalt standard solution (1000 mg/L)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Buffer solution (pH 5.5 - 6.8). An acetate buffer is recommended.
-
Potassium cyanide (KCN) solution (1% w/v) - Caution: Highly Toxic! Handle with extreme care in a fume hood.
-
Deionized water
Experimental Protocol
Sources
Application Notes and Protocols: 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine as a Chromogenic Reagent
Introduction
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, also known by its synonym 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine (HDNA), is a versatile chromogenic reagent. It has demonstrated significant utility in analytical chemistry, particularly for the spectrophotometric determination of transition metal ions such as cobalt(III) and iron(II).[1][2] This pyrimidine derivative forms stable, intensely colored complexes with these metal ions in solution, providing a reliable and sensitive method for their quantification in various matrices, including environmental and biological samples.[2] The core principle of its application lies in the formation of a coordination complex between the metal ion and the HDNA molecule, which exhibits strong absorbance at a specific wavelength in the visible spectrum. This allows for the straightforward application of Beer-Lambert's law to determine the concentration of the metal ion of interest. Beyond its primary use in analytical chemistry, this compound and its derivatives are also of interest in materials science and pharmaceutical development due to their reactive functional groups.[2]
Principle of Action
The chromogenic properties of 4-amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine are attributed to the formation of metal-ligand complexes. The molecule acts as a chelating agent, with the amino and nitroso groups being the primary sites of coordination with the metal ion.[1] The formation of these complexes results in a significant shift in the electronic absorption spectrum, leading to the development of a distinct color. The stoichiometry of the metal-to-ligand ratio for both cobalt(III) and iron(II) complexes has been determined to be 1:3.[1]
The reaction with Co(III) produces a water-soluble yellow complex, while the reaction with Fe(II) yields a water-soluble blue complex.[1] The intensity of the color produced is directly proportional to the concentration of the metal ion, enabling quantitative analysis via spectrophotometry.
Synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for the chromogenic reagent.
Physicochemical Properties and Safety Information
| Property | Value |
| Molecular Formula | C₆H₉N₅O₂ |
| Appearance | Typically a colored solid |
| Solubility | Soluble in aqueous solutions, particularly at adjusted pH |
Safety Precautions:
While a specific Safety Data Sheet (SDS) for this exact compound was not found, general safety precautions for similar pyrimidine derivatives should be followed.[4][5][6][7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a cool, dry place away from oxidizing agents.
Application Protocols
Spectrophotometric Determination of Cobalt(III)
This protocol is based on the formation of a stable, yellow-colored complex between Co(III) and 4-amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
Reagents and Solutions:
-
Standard Cobalt(III) Solution (1000 µg/mL): Prepare by dissolving a known weight of a stable cobalt salt (e.g., cobalt(II) nitrate) and oxidizing it to Co(III) using a suitable oxidizing agent in an acidic medium. Dilute to the mark in a volumetric flask with deionized water. Working standards should be prepared by serial dilution of this stock solution.
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (HDNA) Reagent Solution: Prepare a solution of the reagent in a suitable solvent (e.g., ethanol or dilute aqueous base) to a concentration of 0.1% (w/v).
-
Buffer Solution (pH 5.5-6.8): Prepare a suitable buffer system, such as an acetate buffer, to maintain the optimal pH for complex formation.[1]
-
1% Potassium Cyanide Solution (for masking): To be used if interfering ions like Ni(II) and Cu(II) are present.[1]
Experimental Workflow:
Caption: Workflow for the spectrophotometric determination of Cobalt(III).
Procedure:
-
To a series of 10 mL volumetric flasks, add increasing volumes of the standard Co(III) solution to cover the desired concentration range.
-
To each flask, add the buffer solution to maintain the pH between 5.5 and 6.8.[1]
-
If necessary, add the masking agent (1% KCN solution) to eliminate interference from Ni(II) and Cu(II).[1]
-
Add a fixed volume of the HDNA reagent solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for a specified time at room temperature.
-
Measure the absorbance of each solution at 395 nm against a reagent blank.[1]
-
Plot a calibration curve of absorbance versus Co(III) concentration.
-
For the unknown sample, follow the same procedure and determine its concentration from the calibration curve.
Analytical Parameters for Cobalt(III) Determination:
| Parameter | Value |
| λmax | 395 nm[1] |
| Optimal pH Range | 5.5 - 6.8[1] |
| Beer's Law Range | 0 - 1.0 µg/mL[1] |
| Molar Absorptivity | 6.30 x 10⁴ L·mol⁻¹·cm⁻¹[1] |
| Sandell's Sensitivity | 9.34 x 10⁻⁴ µg·cm⁻²[1] |
| Stoichiometry (Co:HDNA) | 1:3[1] |
Spectrophotometric Determination of Iron(II)
This method is based on the formation of a stable, blue-colored complex between Fe(II) and the HDNA reagent.
Reagents and Solutions:
-
Standard Iron(II) Solution (1000 µg/mL): Prepare by dissolving a known weight of ferrous ammonium sulfate in deionized water containing a small amount of sulfuric acid to prevent oxidation. Dilute to the mark in a volumetric flask. Working standards are prepared by serial dilution.
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (HDNA) Reagent Solution: Same as for the cobalt determination.
-
Buffer Solution (pH 9.6-10.5): Prepare a suitable buffer system, such as an ammonia-ammonium chloride buffer, to maintain the optimal pH.[1]
Experimental Workflow:
Caption: Workflow for the spectrophotometric determination of Iron(II).
Procedure:
-
Pipette aliquots of the standard Fe(II) solution into a series of 10 mL volumetric flasks.
-
Add the buffer solution to each flask to adjust the final pH to between 9.6 and 10.5.[1]
-
Add a fixed volume of the HDNA reagent solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for a specified time for complete color development.
-
Measure the absorbance at 660 nm against a reagent blank.[1]
-
Construct a calibration curve by plotting absorbance against the concentration of Fe(II).
-
Process the unknown sample using the same procedure and determine its concentration from the calibration curve.
Analytical Parameters for Iron(II) Determination:
| Parameter | Value |
| λmax | 660 nm[1] |
| Optimal pH Range | 9.6 - 10.5[1] |
| Beer's Law Range | 0 - 2.0 µg/mL[1] |
| Molar Absorptivity | 3.05 x 10⁴ L·mol⁻¹·cm⁻¹[1] |
| Sandell's Sensitivity | 1.85 x 10⁻³ µg·cm⁻²[1] |
| Stoichiometry (Fe:HDNA) | 1:3[1] |
Consecutive Determination of Cobalt and Iron
A significant advantage of this reagent is the possibility of determining cobalt and iron in the same sample consecutively.[1] This is achievable due to the different optimal pH ranges for the formation of their respective complexes.
Procedure:
-
First, determine cobalt in the sample by adjusting the pH to the 5.5-6.8 range and measuring the absorbance at 395 nm as described in the cobalt protocol.
-
Subsequently, in the same solution, raise the pH to the 9.6-10.5 range and measure the absorbance at 660 nm to determine the iron content as per the iron protocol. It is important to validate this sequential method for specific sample matrices to account for any potential cross-interference or changes in complex stability.
Applications in Specific Matrices
Determination in Alloys
For the analysis of cobalt and iron in alloy samples, a dissolution step is required to bring the metal ions into solution.[8][9][10][11]
Sample Preparation:
-
Accurately weigh a known amount of the alloy sample.
-
Dissolve the sample in an appropriate acid mixture (e.g., aqua regia).
-
Heat the solution gently to ensure complete dissolution.
-
After cooling, dilute the solution to a known volume with deionized water.
-
An aliquot of this solution can then be used for the spectrophotometric determination as described in the protocols above.
Determination in Water Samples
The direct application of these methods to water samples is possible, especially for wastewater or industrial effluents where metal concentrations are expected to be higher.[1] For natural waters with trace amounts of these metals, a preconcentration step might be necessary.
Sample Preparation:
-
Collect the water sample and filter it to remove any suspended solids.
-
If the concentrations of Co(III) and Fe(II) are very low, a preconcentration technique such as solid-phase extraction or cloud point extraction can be employed.[1]
-
The pH of the sample should be adjusted to the optimal range before adding the chromogenic reagent.
Conclusion
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a highly effective and sensitive chromogenic reagent for the spectrophotometric determination of cobalt(III) and iron(II). The distinct absorption maxima and different optimal pH conditions for complex formation allow for their individual and consecutive determination. The protocols outlined in these application notes provide a robust framework for researchers and analysts in various fields, including environmental monitoring, materials science, and quality control in industrial processes. Adherence to the specified experimental conditions and proper handling of potential interferences are crucial for obtaining accurate and reliable results.
References
-
Devi, V. S. A., & Reddy, V. K. (2012). Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone. International Journal of Analytical Chemistry, 2012, 981758. [Link]
-
Tsuchiya, M. (1979). Spectrophotometric Determination of Cobalt(lll) and Iron(ll) with 4-Hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine. Bunseki Kagaku, 28(8), 482-486. [Link]
-
Reddy, A. S., & Reddy, V. K. (2012). Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone. International Journal of Analytical Chemistry, 2012, 981758. [Link]
-
Ghasemi, J., & Niazi, A. (2004). Simultaneous Spectrophotometric Determination of Iron, Cobalt and Copper by Partial Least-Squares Calibration Method in Micellar Media. Journal of the Chinese Chemical Society, 51(5A), 981-988. [Link]
-
Devi, V. S. A., & Reddy, V. K. (2012). Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone. ResearchGate. [Link]
-
Niazi, A., & Ghasemi, J. (2007). Simultaneous Spectrophotometric Determination of Iron, Cobalt and Copper by Partial Least-Squares Calibration Method in Micellar Medium. ResearchGate. [Link]
-
Alfa Aesar. (2022). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Environmental Monitoring of Metal Contamination
Introduction
The persistent and non-biodegradable nature of heavy metals makes them a significant environmental concern, posing risks to ecosystems and human health.[1][2] Industrial activities, agricultural practices, and improper waste disposal contribute to the accumulation of toxic metals like lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd) in soil, water, and air.[3][4] Accurate and reliable monitoring is the cornerstone of environmental protection, enabling regulatory compliance, risk assessment, and the development of effective remediation strategies.[5] This guide provides an in-depth overview of established and emerging analytical techniques, complete with detailed protocols and field-proven insights to ensure data integrity and trustworthiness.
Part 1: Comparative Overview of Core Analytical Techniques
The selection of an analytical technique is a critical decision driven by factors such as the required detection limits, sample matrix, sample throughput, and budget. The primary methods employed for metal analysis include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).[2][6][7][8]
Causality of Technique Selection:
-
AAS is a cost-effective and straightforward technique, ideal for analyzing a few specific elements.[9][10] Its limitation lies in its single-element analysis workflow, making it less efficient for large-scale, multi-analyte projects.[7][10]
-
ICP-OES offers robust, simultaneous multi-element analysis, making it a workhorse for many environmental labs.[11] It strikes a balance between the simplicity of AAS and the extreme sensitivity of ICP-MS.[12]
-
ICP-MS provides the lowest detection limits, capable of ultra-trace analysis down to parts-per-trillion (ppt) levels.[8][13] This makes it the gold standard for applications with stringent regulatory limits, such as drinking water analysis.[10][14][15]
-
XRF is a non-destructive technique that offers rapid, on-site screening of samples with minimal preparation.[16][17] It is exceptionally valuable for initial site assessments and delineating contamination boundaries before confirmatory lab analysis.[6][16]
General Workflow for Environmental Metal Analysis
The logical flow from field to final report is critical for maintaining sample integrity and generating reliable data. This process involves careful sample collection, rigorous preparation to render the analytes measurable, instrumental analysis under controlled conditions, and finally, data processing and quality assurance.
Caption: General workflow for environmental metal monitoring.
Data Summary: Technique Comparison
| Feature | Atomic Absorption (AAS) | ICP-OES | ICP-MS | X-Ray Fluorescence (XRF) |
| Principle | Light absorption by ground-state atoms[5][9] | Light emission from excited atoms/ions | Mass-to-charge ratio of ions[8] | Emission of characteristic X-rays[16] |
| Detection Limits | ppm - high ppb | high ppb - low ppm | ppt - low ppb[10] | ppm |
| Throughput | Low (single-element)[7] | High (multi-element)[11] | High (multi-element)[18] | Very High (rapid screening)[16] |
| Matrix Tolerance | Moderate | High | Low to Moderate[14] | High |
| Sample Prep | Digestion required | Digestion required | Digestion required | Minimal (non-destructive)[16] |
| Primary Use | Routine analysis of a few key metals | Broad environmental screening | Ultra-trace analysis, regulatory compliance[19] | Field screening, site assessment[6] |
| Relative Cost | Low | Medium | High | Medium |
Part 2: Application Note & Protocol: Ultra-Trace Metals in Water
Application: Determination of trace elemental contaminants in drinking water for regulatory compliance testing according to U.S. EPA Method 200.8.
Chosen Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Rationale for Selection: U.S. EPA Method 200.8 is a performance-based method for analyzing 21 trace metals in various water types.[14] The increasing stringency of regulatory limits, particularly for elements like lead (Pb) and arsenic (As), necessitates the superior sensitivity and low detection limits offered by ICP-MS.[14][15] This technique ensures that monitoring programs can reliably quantify contaminants at levels well below the action limits set by health authorities.[15]
Workflow for ICP-MS Water Analysis
Caption: Step-by-step workflow for EPA Method 200.8.
Detailed Protocol: EPA Method 200.8
This protocol outlines the determination of total recoverable elements in drinking water.
1.0 Sample Collection and Preservation 1.1. Collect samples in clean, acid-leached plastic or fluoropolymer bottles. 1.2. For total recoverable analysis, preserve the sample immediately by adding 1:1 trace-metal grade nitric acid (HNO₃) to achieve a pH < 2. 1.3. A minimum of 16 hours must elapse between acidification and analysis to allow dissolved metals to re-solubilize.
2.0 Instrument Setup and Calibration 2.1. Principle: Liquid samples are introduced via a nebulizer into a high-temperature argon plasma, which causes atomization and ionization.[8][20] The resulting ions are guided into a mass spectrometer, separated by their mass-to-charge ratio, and quantified by a detector.[8][18] 2.2. Warm up the ICP-MS system according to the manufacturer's instructions. Optimize gas flows, lens voltages, and detector parameters to ensure maximum sensitivity and stability. 2.3. Prepare a calibration blank (reagent water acidified with HNO₃) and a series of at least three calibration standards from a certified stock solution. The concentration range should bracket the expected sample concentrations. 2.4. Perform a multi-point calibration. The correlation coefficient (r) for each analyte must be ≥ 0.995.
3.0 Quality Control (Self-Validating System)
-
Trustworthiness: A robust QC system is non-negotiable for producing legally defensible data. It validates every step of the process, from the purity of reagents to the stability of the instrument. 3.1. Laboratory Reagent Blank (LRB): Analyze an LRB (acidified reagent water) after calibration and every 20 samples.[20] This checks for contamination in the laboratory environment, reagents, or apparatus.[20] The result must be below the Method Detection Limit (MDL). 3.2. Quality Control Sample (QCS): Analyze a QCS from a second, independent source immediately after calibration. The recovery must be within 90-110% of the true value. 3.3. Laboratory Fortified Matrix (LFM) / Spike: Analyze one LFM per batch of 20 samples. This involves spiking a real sample with a known concentration of analytes. The spike recovery should be within 70-130%. This validates the method's performance in a specific sample matrix.
4.0 Sample Analysis 4.1. Introduce the preserved sample into the ICP-MS. 4.2. Acquire data for all target analytes. Ensure internal standards are monitored to correct for instrument drift or matrix effects. 4.3. If any analyte concentration exceeds the established linear dynamic range, dilute the sample and re-analyze.
Part 3: Application Note & Protocol: Soil & Sediment Screening
Application: Rapid screening and subsequent quantitative analysis of heavy metal contamination in soils at a former industrial site.
Chosen Techniques: X-Ray Fluorescence (XRF) for screening, followed by Atomic Absorption Spectroscopy (AAS) for quantification.
Rationale for Selection: This two-tiered approach optimizes both speed and accuracy. Portable XRF (pXRF) allows for rapid, in-situ screening of large areas, providing immediate data to guide sampling and remediation efforts as recognized by EPA Method 6200.[16][17] This prevents the costly and time-consuming process of sending hundreds of samples for lab analysis. Confirmatory analysis of representative "hotspot" samples is then performed using a laboratory technique like Flame AAS (FAAS), which is cost-effective and highly accurate for the mid-to-high concentrations often found in contaminated soils.[9][21]
Decision Workflow: Soil Contamination Assessment
Caption: Decision workflow for soil screening and analysis.
Detailed Protocol: Soil Analysis
Protocol 3A: Field Screening with Portable XRF (Based on EPA Method 6200)
1.1. Principle: The pXRF analyzer emits X-rays that excite atoms within the soil sample. Each element then emits secondary, characteristic fluorescent X-rays, which are detected and used for identification and quantification.[16] 1.2. Instrument Check: Before use, verify instrument performance by analyzing a certified reference material (CRM) soil standard. 1.3. Sample Preparation (In-Situ): Clear away surface debris (grass, rocks). Place the pXRF window directly onto the soil surface for analysis. 1.4. Sample Preparation (Ex-Situ): For improved accuracy, collect a soil sample, place it in a plastic bag, and homogenize it. This minimizes issues with soil heterogeneity.[6] 1.5. Analysis: Conduct a measurement for 60-90 seconds.[22] Record the elemental concentrations and GPS coordinates for each location.
Protocol 3B: Lab Digestion & AAS Analysis (Based on EPA Method 3050B)
-
Causality of Digestion: EPA Method 3050B is a strong acid digestion designed to dissolve metals that could become "environmentally available."[23] It intentionally does not dissolve silicate mineral structures, as metals bound within them are not typically mobile in the environment.[23] The use of strong oxidizing agents like nitric acid and hydrogen peroxide ensures the breakdown of organic matter and the dissolution of target metals into a liquid form suitable for AAS analysis.[4][23] Microwave-assisted digestion (e.g., EPA 3051A) can be used as a faster alternative.[24][25][26]
1.1. Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large particles. 1.2. Digestion:
- Weigh approximately 1 g of the sieved soil into a digestion vessel.
- Add 10 mL of 1:1 HNO₃, mix, and heat to 95°C for 15 minutes without boiling.
- Allow the sample to cool, then add 5 mL of concentrated HNO₃. Heat again for 30 minutes.
- After cooling, add 30% hydrogen peroxide (H₂O₂) in small increments (no more than 10 mL total) until effervescence subsides. This step oxidizes organic material.
- Heat the sample to 95°C for two hours.
- Cool the digestate and dilute to a final volume (e.g., 100 mL) with reagent water. The sample is now ready for analysis.[23] 1.3. AAS Analysis:
- Principle: A liquid sample is aspirated into a flame, atomizing the elements. A light source specific to the target element is passed through the flame, and the amount of light absorbed is proportional to the element's concentration.[7][9]
- Calibrate the AAS instrument using a blank and at least three standards.
- Analyze the digested samples, ensuring QC checks (blanks, duplicates, spikes) are run with each batch.
Part 4: Emerging Technologies: Biosensors
Biosensors represent a promising frontier in environmental monitoring.[2] These analytical devices convert a biological response into a measurable electrical signal.[2] For heavy metal detection, they often utilize enzymes, antibodies, or DNAzymes that are inhibited or bind specifically to target metal ions.[27][28]
Principle of Operation: The core components are a bioreceptor (e.g., an enzyme like urease) and a transducer.[2] Heavy metals can inhibit the enzyme's activity.[2] This change in activity (e.g., a decrease in product formation) is converted by the transducer into a quantifiable signal (e.g., a change in current or potential).[27] Their main advantages include potential for real-time analysis, high selectivity, and portability for in-field use.[29]
Conceptual Workflow: Electrochemical Biosensor
Caption: Conceptual workflow of a biosensor for metal detection.
While still largely in the research and development phase, biosensors hold significant potential to complement traditional laboratory methods by providing rapid, on-site alerts for metal contamination events.[1]
References
-
ISO 17294-2:2016 Water quality — Application of inductively coupled plasma mass spectrometry (ICP-MS) — Part 2: Determination of selected elements including uranium isotopes. International Organization for Standardization.[Link]
-
Biosensor for heavy metals detection in wastewater: A review. PubMed.[Link]
-
EPA Standards Method 200.8 - ICP-MS. ESSLAB.[Link]
-
Electrochemical Biosensors for Detection of Pesticides and Heavy Metal Toxicants in Water: Recent Trends and Progress. ACS Publications.[Link]
-
Atomic Absorption Spectrometry. Area -> Sustainability.[Link]
-
Environmental Analysis. Aurora Biomed.[Link]
-
Biosensors for Heavy Metal Detection in Environment: A review. The Journal of Rural and Agricultural Research.[Link]
-
Precise XRF Soil Analysis: From Rapid Screening to In-Depth Investigation. Elvatech Ltd.[Link]
-
EPA Method 200.8: Determination of Trace Elements in Waters and Wastes by Inductively Coupled Plasma-Mass Spectrometry. U.S. Environmental Protection Agency.[Link]
-
Evaluating the Portable X-ray Fluorescence Reliability for Metal(loid)s Detection and Soil Contamination Status. National Institutes of Health.[Link]
-
EPA Method 200.8: Determination of Trace Elements in Waters and Wastes by Inductively Coupled Plasma-Mass Spectrometry. US EPA.[Link]
-
Portable X-ray fluorescence as a tool for urban soil contamination analysis: accuracy, precision, and practicality. Springer.[Link]
-
An overview of Structured Biosensors for Metal Ions Determination. MDPI.[Link]
-
Atomic Spectroscopy Applications in the Environmental Laboratory. Agilent.[Link]
-
ICP-MS: How Inductively Coupled Plasma Mass Spectrometry Works. SPECTRO Analytical Instruments.[Link]
-
Biosensors for heavy metals. ResearchGate.[Link]
-
BS EN ISO 17294-2:2016 - TC. TC.[Link]
-
Analyzing Water Samples Using EPA Method 200.8 to Support the Lead and Copper Rule Revisions. Spectroscopy Online.[Link]
-
2 Key Points to Know What is ICP-MS: Working Principle and Applications. Drawell.[Link]
-
Explore Atomic Absorption Spectroscopy Instruments. Testron Group.[Link]
-
Acid digestion of geological and environmental samples using open-vessel focused microwave digestion. PubMed.[Link]
-
US EPA Method 200.8. Analytik Jena.[Link]
-
Application of Microwave–Assisted Digestion to Trace Heavy Metal Determination in Sea Sediment Sample. DergiPark.[Link]
-
Microwave Assisted Digestion. Department of Toxic Substances Control.[Link]
-
Microwave assisted acid digestion: Significance and symbolism. Knowledia.[Link]
-
The Application of X-Ray Fluorescence Technology for Field Screening of Metal Contamination in Soils. Golder Associates Ltd.[Link]
-
INTERNATIONAL STANDARD ISO 17294-2. ISO.[Link]
-
ISO 17294-2:2016 - Køb standarder. Dansk Standard.[Link]
-
EPA Method 3050B (SW-846): Acid Digestion of Sediments, Sludges, and Soils. U.S. Environmental Protection Agency.[Link]
-
ISO 17294-2:2016 - Water quality - Application of inductively coupled plasma mass spectrometry (ICP-MS) - Part 2: Determination of selected elements including uranium isotopes. ANSI Webstore.[Link]
-
Comparison of USEPA digestion methods to heavy metals in soil samples. PubMed.[Link]
-
How ICP-MS Works: A Detailed Guide to Its Working Principles. YouTube.[Link]
-
Environmental Soil Testing. Agricultural Analytical Services Lab.[Link]
-
Lab Spectrometer Comparison - When to Choose ICP-AES, ICP-OES, ICP-MS, or AAS. Spectrometer.[Link]
-
Efficient Matrix Digestion for Accurate Trace Heavy Metals Detection. Sterlitech Corporation.[Link]
-
Microwave Digestion - Sample Preparation for Metals Analysis. CEM Corporation.[Link]
-
Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? Lab Manager Magazine.[Link]
-
What is ICP-MS (Inductively Coupled Plasma Mass Spectrometry)? Shimadzu.[Link]
-
Editorial Inductively Coupled Plasma Mass Spectrometry (ICP-MS)for Environmental Monitoring and Fingerprinting. SciSpace.[Link]
-
Which instrument is better for determination of metals: ICP/MS or AAS and why ? ResearchGate.[Link]
-
Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES. CS Analytical.[Link]
-
ICP-OES , ICP-MS and AAS Techniques Compared. Semantic Scholar.[Link]
-
Heavy Metal Content Testing: Analytical Methods And Applications. ALWSCI.[Link]
-
Internal quality control of the measurement of heavy metals in organic soil improvers and urban sewage sludges. Eurachem.[Link]
-
Quality Assurance (QA) and Quality Control (QC) in Environmental Analysis and ICP-MS: A Sophisticated and Precise Method in Trace Metal Analysis (Plenary Lecture). ResearchGate.[Link]
-
In the Lab - Quality Assurance and Quality Control. US EPA.[Link]
-
The QA/QC results of analytical methods for heavy metal concentrations. ResearchGate.[Link]
Sources
- 1. Biosensor for heavy metals detection in wastewater: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jraragra.in [jraragra.in]
- 3. Soil Heavy Metal Testing | Cornell Soil Health Laboratory [soilhealthlab.cals.cornell.edu]
- 4. sterlitech.com [sterlitech.com]
- 5. Atomic Absorption Spectrometry → Area → Sustainability [pollution.sustainability-directory.com]
- 6. Evaluating the Portable X-ray Fluorescence Reliability for Metal(loid)s Detection and Soil Contamination Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ICP-MS: How Inductively Coupled Plasma Mass Spectrometry Works [spectro.com]
- 9. measurlabs.com [measurlabs.com]
- 10. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 11. Heavy Metal Content Testing: Analytical Methods And Applications - Blogs - News [alwsci.com]
- 12. csanalytical.com [csanalytical.com]
- 13. What is ICP-MS (Inductively Coupled Plasma Mass Spectrometry)? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. esslabshop.com [esslabshop.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Precise XRF Soil Analysis: From Rapid Screening to In-Depth Investigation | Elvatech Ltd. [elvatech.com]
- 17. Soil Contaminant Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. epa.gov [epa.gov]
- 21. aurorabiomed.com [aurorabiomed.com]
- 22. SOIL - Portable X-ray fluorescence as a tool for urban soil contamination analysis: accuracy, precision, and practicality [soil.copernicus.org]
- 23. epa.gov [epa.gov]
- 24. dtsc.ca.gov [dtsc.ca.gov]
- 25. Comparison of USEPA digestion methods to heavy metals in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Microwave Digestion - Sample Preparation for Metals Analysis [cem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmaceutical Development and Drug Formulation Testing
Foreword: A Modern Approach to Pharmaceutical Analysis
In the dynamic landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous analytical testing. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the critical analytical techniques that form the bedrock of modern drug formulation and testing. We move beyond rote protocols, delving into the scientific rationale behind experimental choices to empower you with the knowledge to not only execute but also to innovate. Our focus is on building robust, self-validating systems for analysis that ensure data integrity and regulatory compliance. This document is structured to provide both high-level scientific context and detailed, actionable protocols for key analytical methodologies.
Section 1: The Analytical Trinity in Drug Formulation
The successful development of a pharmaceutical product hinges on a triumvirate of key analytical domains: Chromatographic Purity and Potency , Physicochemical Characterization , and In Vitro Performance . This section will explore the foundational techniques within each of these pillars.
Chromatographic Purity and Potency: The Role of High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture.[1] It is fundamental for determining the purity and potency of active pharmaceutical ingredients (APIs) and finished drug products.
The development of a robust HPLC method is a systematic process where each parameter is carefully selected to achieve the desired separation.[2][3]
-
Mobile Phase Selection: The choice of mobile phase is critical for achieving optimal separation.[4][5][6] In reversed-phase HPLC, the most common mode in pharmaceutical analysis, the mobile phase is typically a mixture of water and a miscible organic solvent like acetonitrile or methanol. The ratio of these solvents is adjusted to control the retention time of the analytes. Buffers are added to the mobile phase to control the pH, which is crucial for the ionization state of acidic or basic compounds, thereby affecting their retention and peak shape.[2][6]
-
Stationary Phase (Column) Selection: The column is the heart of the HPLC system. C18 (octadecylsilyl) columns are the workhorses of reversed-phase chromatography due to their hydrophobicity and ability to separate a wide range of compounds. The choice of column chemistry, particle size, and dimensions depends on the properties of the analyte and the desired resolution and analysis time.[3]
-
Detector Selection: The detector is chosen based on the physicochemical properties of the analyte. UV-Vis detectors are widely used as most pharmaceutical compounds contain chromophores.[2] For compounds without a chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed.[7]
Caption: A typical workflow for HPLC analysis in pharmaceutical quality control.
This protocol is adapted from a validated method for the quantification of Itopride Hydrochloride in a commercial tablet formulation.[8]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C8, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Buffer:Acetonitrile (75:25 v/v) |
| Buffer | 1.4 mL orthophosphoric acid in 1000 mL water, pH adjusted to 3.0 with triethylamine |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
2. Preparation of Solutions:
-
Mobile Phase: Prepare the buffer and acetonitrile mixture as specified. Filter through a 0.45 µm membrane filter and degas.[8]
-
Standard Stock Solution: Accurately weigh about 50 mg of Itopride HCl reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[8]
-
Sample Solution: Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of Itopride HCl to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 10 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon filter.[8]
3. System Suitability:
Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%[9]
4. Procedure:
Inject 20 µL of the blank (mobile phase), standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak area for Itopride HCl.
5. Calculation:
Calculate the percentage of Itopride HCl in the tablets using the following formula:
% Assay = (Area_sample / Area_standard) * (Weight_standard / 100) * (100 / Weight_sample) * (Average_weight / Label_claim) * Purity_standard
Where:
-
Area_sample is the peak area of Itopride HCl in the sample solution.
-
Area_standard is the average peak area of Itopride HCl in the standard solution.
-
Weight_standard is the weight of the Itopride HCl reference standard taken.
-
Weight_sample is the weight of the tablet powder taken.
-
Average_weight is the average weight of the 20 tablets.
-
Label_claim is the amount of Itopride HCl per tablet as stated on the label.
-
Purity_standard is the purity of the Itopride HCl reference standard.
Section 2: Physicochemical Characterization
Understanding the physical properties of the drug substance and formulation is paramount for ensuring consistent manufacturing and bioavailability.
Particle Size Analysis: The Impact on Bioavailability and Manufacturability
Particle size distribution is a critical quality attribute of a drug substance and formulation that can significantly impact dissolution, bioavailability, and manufacturability.[10][11][12][13][14] Laser diffraction is a widely used technique for particle size analysis due to its speed, reproducibility, and wide dynamic range.[10][12][15]
-
Dispersion Method (Wet vs. Dry): The choice between wet and dry dispersion depends on the properties of the powder. Wet dispersion in a suitable non-solvent is preferred for cohesive powders to ensure adequate deagglomeration. Dry dispersion is suitable for free-flowing, non-cohesive powders.[13]
-
Dispersant Selection (Wet Method): The dispersant should not dissolve the sample and should have a refractive index different from that of the particles. Surfactants are often added to prevent re-agglomeration.
-
Dispersion Pressure (Dry Method): The air pressure used for dispersion needs to be optimized to break up agglomerates without causing particle fracture.[16]
Caption: A generalized workflow for particle size analysis by laser diffraction.
This protocol is based on a systematic study for establishing a method for lactose powder particle size determination.[16]
1. Instrumentation and Parameters:
| Parameter | Specification |
| Instrument | Malvern Mastersizer 3000 or equivalent with a dry powder disperser |
| Optical Model | Mie Theory |
| Refractive Index (Lactose) | 1.533 |
| Absorption Index | 0.1 |
| Dispersant | Air |
| Dispersion Pressure | 0.1 - 4.0 bar (to be optimized) |
| Feed Rate | To achieve an obscuration of 1-10% |
| Measurement Duration | 10 seconds |
2. Method Development - Dispersion Pressure Optimization:
-
Perform measurements at varying dispersion pressures (e.g., 0.1, 0.5, 1.0, 2.0, 3.0, and 4.0 bar).
-
Plot the Dv10, Dv50, and Dv90 values against the dispersion pressure.
-
The optimal dispersion pressure is the point at which the particle size stabilizes, indicating complete dispersion without particle attrition.[16]
3. Procedure:
-
Perform a background measurement with the empty measurement cell.
-
Add a representative sample of the lactose powder to the disperser's hopper.
-
Start the measurement using the optimized dispersion pressure and feed rate.
-
The instrument will automatically draw the sample through the measurement zone and collect the scattered light data.
-
Perform at least three replicate measurements to ensure reproducibility.
4. Data Analysis and Reporting:
-
The software will calculate the particle size distribution based on the Mie theory.
-
Report the volume-weighted particle size distribution, including the Dv10, Dv50 (median), and Dv90 values.
-
The Dv10, Dv50, and Dv90 represent the particle diameters at which 10%, 50%, and 90% of the sample's volume is comprised of smaller particles, respectively.
Section 3: In Vitro Performance Testing
In vitro performance tests are crucial for predicting the in vivo behavior of a drug product.
Dissolution Testing: A Critical Link to Bioavailability
Dissolution testing is a standardized method for measuring the rate and extent of drug release from a solid dosage form.[5][17] It is a critical quality control test and is used to assess batch-to-batch consistency and to predict in vivo drug performance.[1][5] The United States Pharmacopeia (USP) General Chapter <711> provides detailed procedures for dissolution testing.[17][18][19][20]
-
Apparatus Selection: The choice of apparatus (e.g., USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle) depends on the dosage form. Paddles are commonly used for tablets, while baskets are used for capsules or dosage forms that tend to float.[21]
-
Dissolution Medium Selection: The dissolution medium is chosen to simulate the physiological environment where the drug is intended to be absorbed. This typically involves aqueous solutions with a pH ranging from 1.2 to 6.8.[21][22][23][24] For poorly soluble drugs, surfactants may be added to the medium to achieve sink conditions.[22][23]
-
Agitation Speed: The rotation speed of the basket or paddle is set to provide gentle agitation that does not cause excessive turbulence but is sufficient to ensure uniform dissolution.[21]
Caption: The workflow for conducting a dissolution test on a solid oral dosage form.
This protocol provides a general procedure for the dissolution testing of immediate-release tablets using USP Apparatus 2.
1. Instrumentation and Conditions:
| Parameter | Specification |
| Apparatus | USP Apparatus 2 (Paddles) |
| Vessels | 1000 mL |
| Dissolution Medium | 900 mL of 0.1 N HCl (or other justified medium) |
| Temperature | 37 ± 0.5 °C |
| Rotation Speed | 50 rpm (or as specified in the monograph) |
| Sampling Times | 5, 10, 15, 20, 30, 45, and 60 minutes |
2. Procedure:
-
Medium Preparation: Prepare the dissolution medium and deaerate it.[21]
-
Apparatus Setup: Assemble the dissolution apparatus and place 900 mL of the dissolution medium in each vessel. Allow the medium to equilibrate to 37 ± 0.5 °C.[20]
-
Dosage Form Introduction: Carefully drop one tablet into each vessel, ensuring it settles at the bottom before starting the rotation.
-
Sampling: At each specified time point, withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, and not less than 1 cm from the vessel wall. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. Filter the samples promptly through a suitable filter.[18]
3. Analysis:
-
Analyze the filtered samples for drug content using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the percentage of the labeled amount of drug released at each time point.
4. Acceptance Criteria (for a single-point test):
For most immediate-release dosage forms, the acceptance criteria are typically expressed as a "Q" value, which is the percentage of the labeled amount of drug dissolved at a specified time. A common acceptance criterion is Q = 75% in 45 minutes.[21]
Section 4: Advanced Characterization - Impurity Profiling with LC-MS
Ensuring the safety of a drug product requires the identification and quantification of impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose, combining the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[25][26][27][28][29]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar and ionizable compounds, while Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds.[27]
-
Mass Analyzer: Triple quadrupole mass spectrometers are excellent for targeted quantification of known impurities, while high-resolution mass spectrometers like Orbitrap or TOF are used for the identification of unknown impurities.[27]
-
Chromatographic Method: The HPLC method must be developed to separate the impurities from the main API and from each other. Gradient elution is often necessary to resolve a wide range of impurities with different polarities.[30]
This protocol outlines a general strategy for the identification and quantification of process-related impurities and degradation products in an API.
1. Instrumentation and Conditions:
| Parameter | Specification |
| LC System | UPLC/UHPLC system for high-resolution separation |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Source | ESI (in both positive and negative ion modes) |
| Column | C18, sub-2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized to separate all potential impurities |
| MS Scan Mode | Full scan for initial screening, followed by targeted MS/MS for structural elucidation |
2. Sample Preparation:
-
Prepare a solution of the API in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a forced degradation study by subjecting the API solution to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
3. Procedure:
-
Inject the API solution and the stressed samples into the LC-MS system.
-
Acquire data in full scan mode to detect all ionizable species.
-
Process the data to identify peaks that are present in the API and stressed samples but not in the blank.
-
For each impurity peak, perform a targeted MS/MS experiment to obtain fragmentation data.
4. Data Analysis and Identification:
-
Determine the accurate mass of the impurity from the full scan data to propose a molecular formula.
-
Interpret the MS/MS fragmentation pattern to elucidate the structure of the impurity. This can be aided by comparing the fragmentation of the impurity to that of the API.[31]
-
Quantify the impurities relative to the API using the peak areas from the chromatogram.
References
-
Rationale for Selection of Dissolution Media: Three Case Studies. [Link]
-
Pharmaceutical Particle Size Analysis: A Comprehensive Guide. Contract Laboratory. [Link]
-
Method Development for Laser-Diffraction Particle-Size Analysis. Triclinic Labs. [Link]
-
Method Development for Laser-Diffraction Particle-Size Analysis. Pharmaceutical Technology. [Link]
-
Establishing a Method for Laser Diffraction Particle Size Analysis of Lactose Powder. Bettersize Instruments. [Link]
-
1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. [Link]
-
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. [Link]
-
Basic Principles of Particle Size Analysis. ATA Scientific. [Link]
-
A REVIEW : SELECTION OF DISSOLUTION MEDIA. PharmaTutor. [Link]
-
Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link]
-
Principles and Applications of Laser Diffraction Technology. AZoM. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. ResearchGate. [Link]
-
Laser Diffraction & The Mie Theory for Particle Size Analysis. Beckman Coulter. [Link]
-
Particle size analysis. Pharmaceutical Technology. [Link]
-
Mobile Phase Selection in HPLC Method Development. Pharmaguidelines. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
Rationale for Selection of Dissolution Media: Three Case Studies. Dissolution Technologies. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
A comprehensive review of particle size analysis techniques. ResearchGate. [Link]
-
Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. PubMed. [Link]
-
711 DISSOLUTION. USP-NF. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. [Link]
-
HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide. T,C&A LAB. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. NIH. [Link]
-
Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. ResearchGate. [Link]
-
Drug Quantification by Simultaneous HPLC Analysis. ResearchGate. [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters. [Link]
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmtech.com [pharmtech.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. pharmaguidelines.co.uk [pharmaguidelines.co.uk]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. tricliniclabs.com [tricliniclabs.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 15. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. bettersizeinstruments.com [bettersizeinstruments.com]
- 17. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 18. usp.org [usp.org]
- 19. usp.org [usp.org]
- 20. drugfuture.com [drugfuture.com]
- 21. uspnf.com [uspnf.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. pharmatutor.org [pharmatutor.org]
- 24. fda.gov [fda.gov]
- 25. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 26. ijprajournal.com [ijprajournal.com]
- 27. chimia.ch [chimia.ch]
- 28. resolvemass.ca [resolvemass.ca]
- 29. rsc.org [rsc.org]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Active drug substance impurity profiling part II. LC/MS/MS fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine as a Versatile Precursor for Novel Material Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the synthetic utility of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. Moving beyond its established role as an analytical reagent, we explore its potential as a highly versatile building block for the synthesis of diverse, high-value materials. We delve into the molecule's unique reactivity profile and provide detailed, field-proven protocols for the creation of fused heterocyclic systems, coordination polymers, and functional azo dyes. Each protocol is accompanied by mechanistic insights, workflow diagrams, and data interpretation guidelines to ensure experimental success and reproducibility.
Introduction: Unveiling the Synthetic Potential of a Multifunctional Pyrimidine
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a commercially available pyrimidine derivative primarily recognized for its application as a chromogenic reagent in analytical chemistry, particularly for the determination of cobalt(III) and iron(II) ions.[1][2] This utility stems from its inherent ability to form stable, colored complexes with metal ions. However, a deeper analysis of its structure reveals a constellation of reactive functional groups—an amino group, a nitroso group, and a hydroxyl group—strategically positioned on an electron-rich pyrimidine core. This unique arrangement makes it an exceptionally promising, yet underexplored, precursor for the synthesis of advanced materials.
The functional groups offer multiple avenues for chemical transformation[1]:
-
The adjacent 4-amino and 5-nitroso groups are ideal for cyclocondensation reactions, enabling the construction of fused bicyclic systems like pyrimido[4,5-d]pyrimidines.
-
The combination of nitrogen and oxygen atoms provides multiple chelation sites, making it an excellent ligand for designing coordination polymers and metal-organic frameworks (MOFs).[1]
-
The primary aromatic amino group can be readily converted into a diazonium salt, a cornerstone reaction for the synthesis of vibrant and functional azo dyes.
This guide provides validated, step-by-step protocols to harness this reactivity, empowering researchers to synthesize novel materials with tailored properties for applications in pharmacology, materials science, and diagnostics.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the precursor's properties is fundamental to designing successful synthetic strategies.
Core Properties
| Property | Value | Reference |
| IUPAC Name | 4-Amino-2-(dimethylamino)-5-nitroso-1,6-dihydropyrimidin-6-one | N/A |
| Synonyms | 6-Amino-2-dimethylamino-5-nitroso-4-pyrimidinol | [1][3] |
| CAS Number | 70700-44-6 | [1][3] |
| Molecular Formula | C₆H₉N₅O₂ | [1] |
| Molecular Weight | 183.17 g/mol | [1][3] |
| Appearance | Red to dark red or dark purple powder/crystal | [1] |
| Storage | Room Temperature, protect from light | [1] |
Reactivity Analysis
The synthetic versatility of the title compound is derived from its key functional groups. The tautomeric equilibrium between the 6-hydroxy (enol) and 6-oxo (keto) forms is crucial, with the keto form often predominating and influencing the molecule's reactivity.
Application Protocol 1: Synthesis of Fused Heterocyclic Systems
The ortho-positioning of the amino and nitroso groups provides a direct pathway to fused pyrimido[4,5-d]pyrimidine scaffolds, which are of significant interest in medicinal chemistry. The strategy involves an initial reduction of the nitroso group to an amine, creating a highly reactive 1,2-diamine intermediate that can be cyclized with various C1 synthons.
Protocol: Synthesis of a Substituted Pyrimido[4,5-d]pyrimidine Derivative
This protocol details the synthesis of a novel pyrimido[4,5-d]pyrimidine via a reductive cyclocondensation reaction. This method is adapted from established procedures for constructing similar fused pyrimidine systems.[4]
Objective: To synthesize 2,8-bis(dimethylamino)-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-4,7(3H,8H)-dione.
Reaction Scheme: 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine → (in-situ reduction) → 4,5-Diamino-2-dimethylamino-6-hydroxypyrimidine → (cyclocondensation with benzaldehyde) → Final Product.
Materials:
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (1.0 mmol, 183.2 mg)
-
Sodium dithionite (Na₂S₂O₄) (3.0 mmol, 522.3 mg)
-
Benzaldehyde (1.2 mmol, 127.3 mg, 122 µL)
-
Ethanol (20 mL)
-
Water (10 mL)
-
2 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (1.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Reduction: Begin stirring the suspension. Add sodium dithionite (3.0 mmol) portion-wise over 10 minutes. The deep red/purple color of the starting material should fade to a light yellow or off-white, indicating the reduction of the nitroso group to the diamine.
-
Causality Note: Sodium dithionite is a mild and effective reducing agent for nitroso groups under aqueous conditions. The excess is used to ensure complete conversion.
-
-
Condensation: To the resulting diamine solution, add benzaldehyde (1.2 mmol). Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., Ethyl Acetate/Hexane 1:1).
-
Expertise Note: The initial cyclization forms a dihydropyrimidine ring. The choice of aldehyde determines the substituent at the 5-position. Other aldehydes or formamide can be used to generate different derivatives.
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.
-
Filter the crude product using a Büchner funnel and wash the solid with cold water (2 x 10 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product. Dry under vacuum.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
References
-
Title: 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine [for Determination of Co(III), Fe(II)] >98.0%(T) 100mg Source: Laboratorium Discounter URL: [Link]
-
Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives Source: National Institutes of Health (PMC) URL: [Link]26/)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine [for Determination of Co(III), Fe(II)] >98.0%(T) 100mg - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]
- 3. labsolu.ca [labsolu.ca]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
A Versatile Pyrimidine Derivative for Advanced Biochemical Research and Drug Discovery
Introduction: Unveiling a Multifunctional Research Tool
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic organic compound whose unique structural features make it a valuable tool in diverse fields of biochemical and analytical research. As a substituted pyrimidine, it belongs to a class of compounds that form the backbone of nucleobases and are recognized as "privileged scaffolds" in medicinal chemistry. The presence of multiple functional groups—an amino group, a dimethylamino group, a hydroxyl group, and a reactive nitroso moiety—on the pyrimidine ring confers a wide range of chemical functionalities.
This guide provides an in-depth exploration of its primary applications, moving from its established role in analytical chemistry to its potential in probing critical biological pathways and serving as a foundational structure for drug development. The protocols herein are designed to be robust and explanatory, providing researchers with the rationale behind the experimental design.
Application I: High-Sensitivity Chromogenic Detection of Metal Ions
One of the most well-established applications of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is its use as a chromogenic reagent for the sensitive and selective determination of transition metal ions, particularly iron(II) and cobalt(III).[1] This utility is rooted in the ability of the molecule's nitrogen and oxygen atoms to act as ligands, forming stable, colored coordination complexes with specific metal ions.
Scientific Principle: The compound acts as a chelating agent. Upon binding to a metal ion like Fe(II), a coordination complex is formed. This complexation alters the electronic structure of the molecule, causing a significant shift in its maximum absorbance wavelength (λmax) into the visible spectrum. The intensity of the resulting color is directly proportional to the concentration of the metal ion, allowing for quantitative analysis via spectrophotometry, a principle governed by the Beer-Lambert law. This makes it an excellent tool for environmental monitoring and analysis of biological matrices.[1]
Experimental Protocol: Colorimetric Quantification of Iron(II)
This protocol details the use of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine for the quantitative determination of Fe(II) in an aqueous sample.
Materials:
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (MW: 183.17 g/mol )[2]
-
Standard Iron(II) solution (e.g., Ferrous Ammonium Sulfate)
-
Acetate buffer (pH 4.5)
-
Deionized water
-
Spectrophotometer and cuvettes
Procedure:
-
Reagent Preparation: Prepare a 1 mM stock solution of the pyrimidine reagent by dissolving 18.32 mg in 100 mL of a 1:1 ethanol/deionized water mixture. Store protected from light.
-
Standard Curve Generation:
-
Prepare a series of Fe(II) standards (e.g., 0, 2, 5, 10, 15, 20 µM) by diluting the standard iron solution with deionized water.
-
To 1 mL of each standard, add 1 mL of acetate buffer (pH 4.5) and 100 µL of the 1 mM pyrimidine reagent.
-
Bring the final volume to 5 mL with deionized water and mix thoroughly.
-
Rationale: The acetate buffer maintains the optimal pH for stable complex formation.
-
-
Sample Preparation: Prepare the unknown sample in the same manner, ensuring the final Fe(II) concentration falls within the range of the standard curve. Dilute if necessary.
-
Incubation and Measurement:
-
Incubate all tubes at room temperature for 15 minutes to allow for complete color development.
-
Measure the absorbance of each standard and the unknown sample at the predetermined λmax of the Fe(II)-pyrimidine complex (typically determined by scanning the spectrum of a mid-range standard from 400-700 nm).
-
-
Data Analysis:
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of Fe(II) in the unknown sample by interpolating its absorbance value on the standard curve.
-
Data Summary: Physicochemical & Spectrophotometric Properties
| Property | Value | Reference / Note |
| Chemical Formula | C₆H₉N₅O₂ | [2] |
| Molecular Weight | 183.17 g/mol | [2] |
| CAS Number | 70700-44-6 | [2] |
| Appearance | Solid Powder | [3][4] |
| Typical λmax (Fe(II) Complex) | ~550-650 nm | Varies with solvent and exact conditions |
| Optimal pH for Chelation | 4.0 - 5.5 | Empirically determined for stable complex |
Workflow for Metal Ion Detection
Caption: Potential inhibition of the NO synthesis pathway.
Application III: Scaffold for Medicinal Chemistry and Drug Discovery
The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. Its nitrogen atoms provide hydrogen bonding capabilities, and the ring system serves as a rigid scaffold to orient functional groups for optimal interaction with biological targets. 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is an attractive starting point for creating libraries of novel compounds for screening. For example, analogues of nitrosopyrimidines have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. [5] Scientific Principle: By systematically modifying the functional groups at the C2, C4, and C6 positions, medicinal chemists can explore the structure-activity relationship (SAR) for a given biological target. The amino and dimethylamino groups can be altered, and the hydroxyl group can be converted to an ether or other functionalities to modulate properties like solubility, cell permeability, and target binding affinity.
Conceptual Workflow: Library Synthesis for Target Screening
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine ammonium [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Use of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Introduction: A Versatile Chromogenic Reagent for Metal Ion Quantification
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a highly functionalized pyrimidine derivative that has carved a niche in analytical chemistry as a sensitive and selective chromogenic reagent.[1] Its unique molecular architecture, featuring amino, dimethylamino, hydroxyl, and nitroso groups, facilitates the formation of stable, colored complexes with specific metal ions, most notably cobalt(III) and iron(II). This property makes it an invaluable tool for the spectrophotometric quantification of these metals in various matrices, including environmental samples, alloys, and pharmaceutical preparations.[1]
The underlying principle of its application lies in chelation, where the pyrimidine derivative acts as a ligand, donating lone pairs of electrons from its nitrogen and oxygen atoms to a central metal ion. This interaction results in the formation of a coordination complex with a distinct color, the intensity of which is directly proportional to the concentration of the metal ion in the solution. This relationship forms the basis of quantitative analysis using Beer-Lambert Law.
This guide provides an in-depth exploration of the analytical applications of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, complete with detailed protocols, mechanistic insights, and practical considerations for its use in a research or quality control setting.
Physicochemical Properties and Synthesis Overview
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₅O₂ | [2] |
| Molecular Weight | 183.17 g/mol | [2] |
| CAS Number | 70700-44-6 | [2] |
| Appearance | Typically a colored crystalline solid | |
| Purity | >98% (Commercially available) | [3] |
While commercially available, a general understanding of its synthesis provides context for its chemical reactivity. The synthesis of such nitrosopyrimidines often involves the nitrosation of a precursor pyrimidine. For instance, a related compound, 2,4-diamino-6-hydroxy-5-nitropyrimidine, is synthesized by the nitration of 2,4-diamino-6-hydroxypyrimidine.[4] A similar principle would apply, where the 5-nitroso group is introduced onto the pyrimidine ring, a crucial step for its chelating properties.
Mechanism of Action: The Chelation Chemistry
The efficacy of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine as a chromogenic reagent stems from its ability to form stable chelate complexes with metal ions. The nitroso group and the adjacent amino or hydroxyl groups act as the primary coordination sites. Upon complexation, the electronic structure of the molecule is altered, leading to a shift in its absorption spectrum into the visible region, resulting in a colored solution.
Studies have shown that the stoichiometry of the complex formed between this pyrimidine derivative and both cobalt(III) and iron(II) is 1:3, meaning one metal ion coordinates with three molecules of the reagent.[1] This multidentate coordination contributes to the high stability of the resulting complexes.
Caption: General mechanism of metal ion chelation.
Application Note 1: Spectrophotometric Determination of Cobalt(III)
This protocol details the use of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine for the quantitative determination of cobalt(III) in aqueous samples. The method is based on the formation of a water-soluble yellow complex.[1]
Key Parameters
| Parameter | Value |
| Absorption Maximum (λmax) | 395 nm |
| Optimal pH Range | 5.5 - 6.8 |
| Molar Absorptivity | 6.30 x 10⁴ L·cm⁻¹·mol⁻¹ |
| Beer's Law Range | 0 - 1.0 µg/mL of Co(III) |
| Metal to Ligand Ratio | 1:3 |
Experimental Protocol
1. Reagent Preparation:
-
Cobalt(III) Standard Stock Solution (100 µg/mL): Prepare by dissolving an appropriate amount of a certified cobalt salt in deionized water. Acidify slightly with nitric acid to prevent hydrolysis.
-
Reagent Solution (0.1% w/v): Dissolve 100 mg of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine in 100 mL of ethanol.
-
Buffer Solution (pH 6.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Masking Agent (1% Potassium Cyanide): Prepare a 1% (w/v) solution of KCN in deionized water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
2. Preparation of Calibration Curve:
-
Pipette 0, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the 100 µg/mL Co(III) standard stock solution into a series of 10 mL volumetric flasks. This will correspond to final concentrations of 0, 2, 4, 6, 8, and 10 µg/mL.
-
To each flask, add 1 mL of the buffer solution (pH 6.0).
-
Add 1 mL of the 0.1% reagent solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of each solution at 395 nm against a reagent blank (the "0" µg/mL solution).
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
3. Sample Analysis:
-
Take a known volume of the sample solution (containing an unknown amount of Co(III)) in a 10 mL volumetric flask.
-
If interfering ions such as Ni(II) or Cu(II) are suspected, add 0.5 mL of the 1% potassium cyanide masking agent.[1]
-
Follow steps 2b to 2e from the calibration curve preparation.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of Co(III) in the sample from the calibration curve.
Caption: Workflow for the spectrophotometric determination of Cobalt(III).
Application Note 2: Spectrophotometric Determination of Iron(II)
This protocol outlines the procedure for the quantification of iron(II) using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. This method relies on the formation of a water-soluble blue complex.[1]
Key Parameters
| Parameter | Value |
| Absorption Maximum (λmax) | 660 nm |
| Optimal pH Range | 9.6 - 10.5 |
| Molar Absorptivity | 3.05 x 10⁴ L·cm⁻¹·mol⁻¹ |
| Beer's Law Range | 0 - 2.0 µg/mL of Fe(II) |
| Metal to Ligand Ratio | 1:3 |
Experimental Protocol
1. Reagent Preparation:
-
Iron(II) Standard Stock Solution (100 µg/mL): Prepare a fresh solution by dissolving a known quantity of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation.
-
Reagent Solution (0.1% w/v): As prepared for the cobalt analysis.
-
Buffer Solution (pH 10.0): Prepare an ammonia-ammonium chloride buffer by mixing appropriate volumes of 1 M ammonia and 1 M ammonium chloride solutions.
-
Reducing Agent (Hydroxylamine Hydrochloride): Prepare a 10% (w/v) solution in deionized water to ensure all iron is in the Fe(II) state.
2. Preparation of Calibration Curve:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the 100 µg/mL Fe(II) standard stock solution to obtain final concentrations ranging from 0 to 2.0 µg/mL.
-
To each flask, add 0.5 mL of the 10% hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).
-
Add 1 mL of the buffer solution (pH 10.0).
-
Add 1 mL of the 0.1% reagent solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow 10 minutes for complete color development.
-
Measure the absorbance at 660 nm against a reagent blank.
-
Construct a calibration curve by plotting absorbance against concentration.
3. Sample Analysis:
-
Transfer an appropriate volume of the sample into a 10 mL volumetric flask.
-
Follow steps 2b to 2g from the calibration curve preparation for the sample.
-
Measure the absorbance of the sample and determine the Fe(II) concentration using the calibration curve.
Safety and Handling Precautions
As with any chemical reagent, proper safety protocols must be followed. Based on data for similar pyrimidine compounds, 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine may cause skin, eye, and respiratory irritation.[2][3][5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from oxidizing agents, with the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a robust and reliable analytical reagent for the spectrophotometric determination of cobalt(III) and iron(II). The methods presented are sensitive, adhere to Beer's Law over a practical concentration range, and can be implemented with standard laboratory equipment. The distinct absorption maxima for the cobalt and iron complexes also open the possibility for the simultaneous or consecutive determination of both metals in a single sample.[1]
Further research could explore the application of this reagent for the determination of other transition metals, its immobilization on solid supports for sensor development, and its use in more complex matrices. The continued investigation of such versatile pyrimidine derivatives will undoubtedly expand the toolkit available to analytical chemists for trace metal analysis.
References
- Tsuchiya, M. (1979). Spectrophotometric Determination of Cobalt(lll) and Iron(ll) with 4-Hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine. Bunseki Kagaku, 28(8), 464-468.
- Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine. (2009). Fisher Scientific.
- Safety Data Sheet for 4-Amino-2,6-dimethoxypyrimidine. (2025). Fisher Scientific.
-
PubChem. (n.d.). 2-Dimethylamino-4-hydroxy-5-nitroso-6-aminopyrimidine. Retrieved from [Link]
Sources
Application Notes & Protocols: Safe Handling and Storage of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Introduction: Acknowledging the Hazard Profile of a Novel Nitroso Compound
This document provides detailed application notes and protocols for the safe handling and storage of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. As specific safety and toxicology data for this compound are not widely available, it must be handled as a novel chemical with unknown hazards . The procedures outlined here are based on the known risks associated with its primary functional groups, particularly the nitroso (-N=O) moiety .
The presence of the nitroso group places this compound in a class of substances that includes many known potent carcinogens, mutagens, and toxins.[1][2] Therefore, a conservative approach, assuming high chronic toxicity, is mandatory. These guidelines are intended for researchers, scientists, and drug development professionals operating in a controlled laboratory environment. A thorough, institution-specific risk assessment must be conducted before any handling of this material.[3][4]
Core Principle: All work with this compound must adhere to the principle of As Low As Reasonably Achievable (ALARA) exposure. It should be treated as a particularly hazardous substance until empirical data proves otherwise.[5][6]
Hazard Identification and Risk Assessment
The chemical structure contains several functional groups, but the nitroso group dictates the primary hazard classification.
-
Primary Hazard (High Confidence): The N-nitroso functional group is a well-established structural alert for carcinogenicity and mutagenicity.[1][7] These compounds can be metabolized in vivo to form reactive intermediates that alkylate DNA, leading to mutations.[1] Chronic exposure, even at low levels, is a significant concern.[8]
-
Reactivity and Stability: Nitroso compounds can be sensitive to heat, light, and acidic conditions, potentially leading to decomposition.[5][9] They are generally incompatible with strong oxidizing agents.[8] The stability of this specific molecule is unknown, and careful handling is required to prevent the formation of hazardous decomposition products, such as diazoalkanes.[10][11]
-
Physical Hazards: If the compound is a fine powder, it poses a significant inhalation risk.
-
Routes of Exposure: The primary routes of concern are inhalation of airborne powder, dermal (skin) absorption, and accidental ingestion.[8]
Causality in Risk Mitigation
The protocols herein are designed to systematically interrupt the potential pathways of exposure. Engineering controls (fume hoods) are the first line of defense to contain the material. Personal Protective Equipment (PPE) serves as the second barrier to protect the operator. Finally, specific handling and disposal procedures are designed to prevent contamination of the lab environment and personnel.
Engineering Controls: The Primary Barrier
All manipulations of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, including weighing, transfers, and solution preparation, must be performed within a certified and properly functioning engineering control system.
-
Chemical Fume Hood: A fume hood with a face velocity of 80-120 feet per minute (fpm) is mandatory for handling the solid compound and its solutions. This prevents the inhalation of airborne particles or vapors.[8][12]
-
Glove Box: For procedures requiring an inert atmosphere or enhanced containment, a glove box is recommended.
-
Ventilation: The laboratory must be well-ventilated with non-recirculating air.
Workflow for Controlled Handling
Caption: Safe Handling Workflow Diagram.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling this compound.[13][14][15] Standard laboratory PPE is insufficient; the following specific items are mandatory.
| PPE Category | Specification | Rationale |
| Body Protection | Fully buttoned, chemical-resistant lab coat. Consider a disposable suit (e.g., Tyvek) for larger quantities.[16] | Protects skin and personal clothing from contamination. |
| Hand Protection | Double Gloving: Inner and outer pair of nitrile gloves (minimum 4 mil thickness).[16] | Provides a robust barrier against dermal absorption. The outer glove is removed immediately upon contamination. |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles.[17] | Protects eyes from splashes of solids or solutions. |
| Face Protection | Face shield worn over safety goggles.[14][16] | Provides a secondary layer of protection for the entire face from splashes. |
| Footwear | Closed-toe, non-perforated shoes made of a chemical-resistant material.[13] | Protects feet from spills. |
| Respiratory | Not required if all work is performed in a certified fume hood. For spill cleanup outside a hood, consult EHS.[18] | A fume hood provides primary respiratory protection. Respirator use requires specialized training. |
Detailed Protocols
Protocol for Weighing and Transferring the Solid Compound
-
Preparation: Designate a work area within the chemical fume hood. Cover the work surface with a plastic-backed absorbent liner.
-
Tare: Place a pre-labeled, sealable container (e.g., an amber glass vial) on an analytical balance inside the hood and tare the balance.
-
Transfer: Using a dedicated, clean spatula, carefully transfer a small amount of the compound from the stock bottle to the tared container. Avoid creating dust. Do not "tap" the spatula on the side of the vial, as this can aerosolize the powder.
-
Weigh: Seal the container and record the mass.
-
Cleanup: Dispose of the absorbent liner and any contaminated weighing papers into a designated solid hazardous waste container. Carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol), disposing of the cloth in the same waste container. Decontaminate the balance surface.
Protocol for Storage
Proper storage is critical to maintain the compound's integrity and ensure safety.[8][17]
| Parameter | Specification | Rationale |
| Container | Tightly sealed, clearly labeled amber glass vial or bottle. | Protects from light and moisture, which can cause decomposition.[5] |
| Labeling | Label must include: Chemical Name, Structure, Date Received/Synthesized, "POTENT CARCINOGEN - HAZARDOUS," and researcher's name.[6][17] | Ensures clear identification and hazard communication. |
| Temperature | Store in a cool, dry, and dark location. If stability is a major concern, store in an explosion-proof refrigerator or freezer.[17] | Reduces the rate of potential thermal decomposition. |
| Atmosphere | For long-term storage, consider flushing the container with an inert gas (Argon or Nitrogen). | Minimizes oxidative degradation. |
| Segregation | Store separately from strong acids, bases, and oxidizing agents.[8] | Prevents hazardous chemical reactions. |
| Containment | Place the primary container inside a durable, sealed secondary container (e.g., a small plastic tub or Ziploc bag).[17] | Contains any potential leaks or spills from the primary container. |
| Location | Store in a designated, locked cabinet or area specifically for potent or carcinogenic compounds. | Restricts access to authorized personnel only. |
Emergency Procedures
Immediate and correct response to an emergency is critical. Know the location of your laboratory's safety shower, eyewash station, and spill kits.[19]
Spill Response
The response depends on the size and location of the spill.[19][20]
Caption: Emergency Spill Response Decision Tree.
-
Minor Spill (inside a fume hood):
-
Ensure full PPE is worn.
-
Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
For some nitrosamides, decontamination can be achieved with a solution of sulphamic acid in 2 M-hydrochloric acid or a mixture of ethanol and saturated aqueous sodium bicarbonate solution.[21] Verify compatibility before use.
-
Carefully collect all contaminated material using non-sparking tools and place it in a labeled hazardous waste container.
-
Wipe the area with soap and water.
-
-
Major Spill (or any spill outside a fume hood):
-
EVACUATE: Alert all personnel in the immediate area and evacuate.[19]
-
ISOLATE: Close the laboratory doors and post a warning sign.
-
REPORT: Call your institution's emergency services and Environmental Health & Safety (EHS) department immediately. Provide details about the chemical and spill location.
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.
-
Personnel Exposure
-
Skin Contact: Immediately go to the nearest safety shower or sink.[19] Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][8]
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]
Waste Disposal
Waste containing 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is classified as hazardous waste.
-
Collection: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Decontamination: Chemical degradation procedures may be used for small-scale decontamination of lab equipment but are not a substitute for proper disposal.[10][11] Treatment with aluminum:nickel alloy powder in a basic medium has been shown to destroy some N-nitroso compounds.[10][11]
-
Final Disposal: The primary and preferred method for the disposal of N-nitroso compounds is through an authorized high-temperature hazardous-waste incinerator equipped with afterburners and scrubbers.[22] Never dispose of this chemical down the drain or in regular trash.
References
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522-526. [Link]
-
PubMed. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. National Library of Medicine. [Link]
-
PharmaGuru. (2025). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. PharmaGuru. [Link]
-
PubMed. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. National Library of Medicine. [Link]
-
DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Real Safety. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Trimaco. (2023). Essential Chemical PPE. Trimaco. [Link]
-
Reddit. (2022). How do you write a hazardous material risk assessment for novel chemical entities... r/Chempros. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Chemos. [Link]
-
PubMed. (1979). Biological interactions of N-nitroso compounds: a review. National Library of Medicine. [Link]
-
YouTube. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? Chemistry For Everyone. [Link]
-
University of Alabama at Birmingham. (n.d.). Novel Chemicals with Unknown Hazards SOP. UAB EHS. [Link]
-
Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. DHSS. [Link]
-
University of Florida. (n.d.). ExampleSOP_Novel-Compounds-in-Animals.docx. UF EHS. [Link]
-
New Jersey Department of Health. (n.d.). N-Nitroso-N-Ethylurea - Hazardous Substance Fact Sheet. NJ.gov. [Link]
-
VUMC. (n.d.). Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety. [Link]
-
PubMed Central (PMC). (2021). A framework for chemical safety assessment incorporating new approach methodologies within REACH. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Nitroso. Wikipedia. [Link]
-
University of Oklahoma Health Sciences Center. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. OUHSC.edu. [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. EHS. [Link]
Sources
- 1. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dhss.delaware.gov [dhss.delaware.gov]
- 3. reddit.com [reddit.com]
- 4. A framework for chemical safety assessment incorporating new approach methodologies within REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 7. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 8. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]
- 9. Nitroso - Wikipedia [en.wikipedia.org]
- 10. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 11. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemos.de [chemos.de]
- 13. falseguridad.com [falseguridad.com]
- 14. hazmatschool.com [hazmatschool.com]
- 15. realsafety.org [realsafety.org]
- 16. trimaco.com [trimaco.com]
- 17. twu.edu [twu.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. Dealing with spills of hazardous chemicals: some nitrosamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaguru.co [pharmaguru.co]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine Assays
Welcome to the technical support resource for 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to enhance the sensitivity and reliability of assays utilizing this versatile chromogenic reagent. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Foundational Knowledge (FAQs)
This section addresses the most common questions regarding the reagent and its application, providing the core knowledge needed for successful assay development.
Q1: What is 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine and what is its mechanism of action?
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a highly sensitive and specific chromogenic reagent.[1] Its primary application is in analytical chemistry for the colorimetric determination of metal ions, most notably cobalt(III) and iron(II).[1]
Mechanism of Action: The molecule contains specific functional groups—hydroxyl, amino, and nitroso groups—arranged on a pyrimidine ring. This arrangement allows it to act as a chelating agent, forming stable, colored complexes with specific metal ions. The formation of this metal-ligand complex results in a distinct color change, which can be quantified using spectrophotometry. The intensity of the color is directly proportional to the concentration of the metal ion in the sample, forming the basis of the quantitative assay.
Caption: Chelation of a metal ion by the reagent to form a quantifiable colored complex.
Q2: What are the critical physicochemical properties of this reagent?
Understanding the fundamental properties of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is essential for its proper handling, storage, and use in assays.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₅O₂ | [1][2][3] |
| Molecular Weight | 183.17 g/mol | [1][2][3] |
| Appearance | Red to dark red or dark violet powder/crystal | [1] |
| Purity | Typically ≥98% | [1][2] |
| CAS Number | 70700-44-6 | [1][2] |
| Storage Conditions | Store at Room Temperature (RT), protected from light and moisture. | [1] |
Q3: How can I ensure the stability and longevity of the reagent?
Reagent degradation is a primary cause of poor assay sensitivity and reproducibility.
-
Storage: While the solid powder is stable at room temperature, it is hygroscopic and light-sensitive.[1] Always store it in a tightly sealed, opaque container in a desiccator.
-
Solution Preparation: Prepare stock solutions fresh whenever possible. If a stock solution must be stored, use a high-purity solvent (e.g., DMSO or ethanol, depending on the specific protocol), aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C, protected from light. Discard if any discoloration or precipitation is observed.
Section 2: Standard Protocol and Optimization Strategies
This section provides a baseline protocol and details key parameters that can be adjusted to maximize assay sensitivity.
Baseline Protocol: Colorimetric Determination of Iron(II)
This protocol serves as a starting point. Optimization is critical for achieving the highest sensitivity with your specific samples and instrumentation.
-
Reagent Preparation:
-
Iron(II) Standards: Prepare a series of standards (e.g., 0.1 to 10 µM) from a certified stock solution using deionized, metal-free water.
-
Buffer: Prepare a 0.1 M acetate buffer and adjust the pH to 4.5. Filter through a 0.22 µm filter.
-
Reagent Solution: Prepare a 1 mM solution of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine in 95% ethanol. Prepare this solution fresh daily.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard, control, and unknown sample into separate wells of a 96-well microplate.
-
Add 100 µL of the pH 4.5 acetate buffer to each well.
-
Add 50 µL of the 1 mM reagent solution to each well to initiate the reaction.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate the plate for 20 minutes at room temperature, protected from light.
-
Measure the absorbance at the optimal wavelength (determined during optimization, typically between 500-600 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank (water instead of sample) from all readings.
-
Plot the absorbance of the standards versus their concentration.
-
Use the resulting standard curve to determine the concentration of the unknown samples.
-
Optimization: The Key to Sensitivity
Simply following a protocol is insufficient for high-performance assays. Each parameter must be optimized.
-
pH of the Reaction Buffer: This is arguably the most critical parameter. The chelation reaction is highly pH-dependent. A pH that is too low may protonate the ligand, preventing metal binding, while a pH that is too high can lead to the precipitation of metal hydroxides.
-
Expert Insight: Perform a pH titration experiment by preparing a series of buffers (e.g., from pH 3.5 to 6.0 in 0.5 unit increments). Run the assay with a mid-range standard at each pH to identify the value that yields the maximum absorbance, indicating the most efficient complex formation.
-
-
Reagent Concentration: The concentration of the nitrosopyrimidine reagent should be in stoichiometric excess relative to the highest expected analyte concentration to ensure that the reaction goes to completion.
-
Expert Insight: Test a range of reagent concentrations (e.g., 0.5X, 1X, and 2X the baseline protocol) while keeping the analyte concentration constant. An ideal concentration provides a maximal signal without increasing the background.
-
-
Incubation Time and Temperature: The formation of the colored complex is a chemical reaction with its own kinetics.
-
Expert Insight: To determine the optimal incubation time, take kinetic readings of a sample every 2-5 minutes. The optimal time is the point at which the absorbance signal plateaus, indicating the reaction is complete. Running the assay at a slightly elevated, but consistent, temperature (e.g., 37°C) can often speed up the reaction and improve sensitivity, but must be carefully controlled to ensure reproducibility.
-
Section 3: Troubleshooting Guide for Low Sensitivity
This Q&A guide addresses specific issues that diminish assay performance.
Caption: A logical workflow for troubleshooting common sensitivity issues in the assay.
Q4: My standard curve is flat, or the signal from my samples is indistinguishable from the blank. What's wrong?
This indicates a fundamental failure in color development.
-
Probable Cause 1: Reagent Degradation. The nitrosopyrimidine compound can degrade upon exposure to light, moisture, or strong oxidizers. A degraded reagent will not form the colored complex.
-
Solution: Always prepare the reagent solution fresh from the solid powder for each experiment. Ensure the solid is stored correctly in a desiccated, dark environment.
-
-
Probable Cause 2: Incorrect Buffer pH. As discussed in the optimization section, pH is paramount. If the pH is outside the optimal range, the chelation reaction will be inefficient or may not occur at all.
-
Solution: Calibrate your pH meter before preparing the buffer. Verify the final pH of the buffer solution. If you are unsure of the optimal pH, perform the pH titration experiment described above.
-
-
Probable Cause 3: Absence of Analyte. Ensure your standards are correctly prepared and that your sample is expected to contain the analyte.
-
Solution: Use a new, certified stock solution to prepare standards. Perform a spike-and-recovery experiment by adding a known amount of analyte to your sample matrix to confirm that the assay is working and that the matrix is not completely inhibiting the reaction.
-
Q5: I have a high background signal, which is masking the signal from my low-concentration samples. How can I reduce it?
A high background (high absorbance in the blank) reduces the signal-to-noise ratio and limits the lower limit of detection.
-
Probable Cause 1: Contaminated Reagents or Glassware. Trace metal contamination in your water, buffers, or on glassware can react with the reagent, causing a high background.
-
Solution: Use metal-free, 18 MΩ·cm deionized water for all solutions. All glassware should be acid-washed and thoroughly rinsed. Use high-purity buffer components.
-
-
Probable Cause 2: Presence of Interfering Ions. Other metal ions in your sample matrix can sometimes weakly interact with the reagent or interfere with the primary reaction.
-
Solution: If specific interfering ions are known, their effect can be mitigated by adding a "masking agent" that selectively binds to the interferent without affecting the analyte of interest. For example, citrate or fluoride can sometimes be used to mask interfering ions. This must be validated carefully to ensure it does not impact the desired signal.
-
Q6: My results are not reproducible between experiments or even within the same plate. What causes this variability?
Poor reproducibility invalidates results and points to a lack of control over assay conditions.
-
Probable Cause 1: Temperature Fluctuations. Reaction kinetics are temperature-dependent. If the ambient temperature changes during the assay or between experiments, the rate of color development will vary.
-
Solution: Use a temperature-controlled plate incubator or water bath for the incubation step. Allowing all reagents to come to room temperature before starting the assay can also reduce variability.
-
-
Probable Cause 2: Inconsistent Timing. If the time between adding the reagent and reading the absorbance is not identical for all samples, wells that incubate longer will show a stronger signal.
-
Solution: Use a multichannel pipette to add the final reagent to a row or column at a time. Read the plate immediately after the optimized incubation time has elapsed. For highly sensitive work, consider using a spectrophotometer with an injector to standardize the timing.
-
-
Probable Cause 3: Reagent Instability in Solution. If the assay is run over a long period, the prepared reagent solution itself may begin to degrade, leading to lower signals in samples processed later in the run.
-
Solution: For large experiments, prepare the reagent in two smaller, fresh batches rather than one large one. Avoid exposing the prepared solution to prolonged periods of bright light.
-
References
-
PubChem. (n.d.). 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 6-AMINO-2-(DIMETHYLAMINO)-5-NITROSO-4-PYRIMIDINOL. Retrieved from [Link]
-
Anusevičius, Ž., et al. (2007). Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling. Journal of Molecular Modeling, 13(1), 219–224. Retrieved from [Link]
-
PubMed. (2007). Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling. Journal of Molecular Modeling. Retrieved from [Link]
-
ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent advances in sensitivity enhancement for lateral flow assay. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
MDPI. (n.d.). Post-Assay Chemical Enhancement for Highly Sensitive Lateral Flow Immunoassays: A Critical Review. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Novel Strategies and Tools for Enhanced Sensitivity in Routine Biomolecule Analytics. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
Sources
overcoming interference in 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for research and development involving 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of working with this reactive pyrimidine derivative. Our focus is on anticipating and overcoming common sources of interference to ensure the success and reproducibility of your experimental outcomes.
Introduction
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a versatile heterocyclic compound. Its distinct chemical architecture, featuring amino, dimethylamino, hydroxyl, and nitroso functional groups, makes it a valuable intermediate in the synthesis of more complex molecules, such as antiviral and anticancer agents. It also serves as a sensitive chromogenic reagent for the determination of metal ions like cobalt(III) and iron(II) in analytical chemistry.[1]
However, the very features that make this molecule useful also render it susceptible to specific interferences and side reactions, particularly during the reduction of the 5-nitroso group to a primary amine—a common synthetic transformation. This guide provides field-proven insights into managing these challenges, drawing upon established principles in pyrimidine chemistry. While direct literature on this specific derivative is sparse, the troubleshooting strategies are synthesized from extensive data on the closely related and well-documented analogue, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic transformations for this compound, and what are the primary challenges?
A1: The most frequent and critical reaction is the reduction of the 5-nitroso group to form the corresponding 2,4,5-triamino-pyrimidine derivative. This transformation is a key step in the synthesis of purine analogues and other biologically active molecules.[2] The primary challenges are:
-
Incomplete Reaction: Failure to achieve full conversion of the nitroso group.
-
Product Instability: The resulting 2,4,5-triaminopyrimidine is highly susceptible to aerial oxidation, leading to colored impurities and degradation.[3]
-
Side Reactions: The presence of multiple reactive functional groups can lead to undesired byproducts.
-
Purification Difficulties: The high polarity and instability of the product can complicate isolation and purification.
Q2: How does the 2-dimethylamino group affect the reactivity compared to a simple 2-amino group?
A2: The N,N-dimethylamino group is a stronger electron-donating group than the unsubstituted amino group due to the inductive effect of the two methyl groups. This has several implications:
-
Increased Ring Activation: The pyrimidine ring becomes more electron-rich, which can increase its susceptibility to electrophilic attack and oxidation.
-
Basicity: The dimethylamino group can influence the overall basicity of the molecule, affecting its solubility at different pH values and its interaction with catalysts.
-
Steric Hindrance: The bulkier dimethylamino group might introduce minor steric effects that could influence reaction rates or catalyst binding compared to the less hindered 2-amino analogue.
Q3: My reaction mixture turns dark purple or brown upon reduction. What is causing this, and how can I prevent it?
A3: A dark coloration is a classic indicator of the oxidation of the desired 2,4,5-triaminopyrimidine product. These triaminopyrimidines are notoriously sensitive to oxygen. Prevention is key:
-
Inert Atmosphere: Always conduct the reduction and subsequent work-up under an inert atmosphere, such as nitrogen or argon.[3] This minimizes contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Controlled Temperature: Avoid excessive heat, as thermal decomposition can also contribute to discoloration.[4]
-
Immediate Conversion: Isolate the product as a more stable salt (e.g., sulfate or hydrochloride) immediately after the reaction is complete to protect the sensitive amino groups from oxidation.[5]
Troubleshooting Guide: Reduction of the 5-Nitroso Group
This section provides a systematic approach to diagnosing and solving common problems encountered during the reduction of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine to its triamine form.
Problem 1: Incomplete Conversion or Stalled Reaction
-
Symptom: TLC or HPLC analysis shows a significant amount of the vibrant rose-red starting material remaining, even after extended reaction times.[6]
-
Causality Analysis & Solutions:
| Potential Cause | Scientific Explanation & Validation Strategy | Recommended Action |
| Inactive Reducing Agent | Sodium Dithionite (Na₂S₂O₄): This reagent degrades upon exposure to air and moisture. Its potency can be a significant variable. Catalytic Hydrogenation (e.g., Pd/C): The catalyst may have reduced activity from previous use or improper storage. | For Dithionite: Use a freshly opened bottle of sodium dithionite. Consider adding it in portions to maintain its concentration throughout the reaction.[2] For Catalysis: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., Raney Nickel). |
| Suboptimal pH | The reduction potential of many reagents and the stability of the reactants are highly pH-dependent. For catalytic hydrogenation, neutral or weakly alkaline conditions (below pH 9) are often optimal to prevent side reactions and catalyst deactivation.[7][8] | Monitor and control the pH of the reaction mixture. For dithionite reductions, maintaining a pH between 8-9 is often necessary.[9] For catalytic hydrogenation, starting in a neutral or slightly acidic suspension (pH 3.5-6.5) and adding a base only after the reaction is complete to dissolve the product for catalyst filtration has proven effective.[7][8] |
| Poor Substrate Solubility | The pyrimidine starting material may have limited solubility in the reaction solvent, leading to a slow heterogeneous reaction. | Increase the solubility by adjusting the pH. For instance, adding a base like sodium hydroxide can deprotonate the hydroxyl group, forming a more soluble salt.[2] Alternatively, consider a co-solvent system or the addition of a surfactant.[9] |
| Catalyst Poisoning | (For Catalytic Hydrogenation) Trace impurities in the starting material or solvent (e.g., sulfur or halide compounds) can irreversibly bind to the catalyst's active sites, rendering it ineffective. | Purify the starting material before the reaction. Use high-purity, degassed solvents. If poisoning is suspected, increasing the catalyst loading may help, but purification is the preferred solution. |
Problem 2: Product Degradation and Formation of Impurities
-
Symptom: The isolated product is off-white, brown, or tar-like instead of a clean solid. The NMR spectrum is complex and shows broad, unidentifiable peaks.
-
Causality Analysis & Solutions:
The primary cause is almost always oxidation . The troubleshooting workflow below provides a systematic guide to mitigation.
Diagram: Troubleshooting Workflow for Product Degradation
Caption: A decision-tree workflow for troubleshooting product degradation.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation to 2,4,5-Triamino-2-dimethylamino-6-hydroxypyrimidine Sulfate
This protocol is adapted from established procedures for the 2-amino analogue and serves as a validated starting point.[7][8][9]
Materials:
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
-
5% Palladium on Carbon (Pd/C), 50% wet
-
Deionized Water (degassed)
-
Hydrogen Gas (H₂)
-
Sodium Hydroxide (NaOH) solution, 50% w/w
-
Sulfuric Acid (H₂SO₄), 50% w/w
-
Parr Hydrogenation Apparatus or equivalent stirred autoclave
Procedure:
-
Reactor Setup: To a stirred autoclave, add 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (1.0 eq) and degassed deionized water (approx. 3-4 mL per gram of substrate).
-
Catalyst Addition: Add 5% Pd/C catalyst (0.5-1.0% by weight relative to the substrate).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen (3 cycles) followed by hydrogen (3 cycles).
-
Reaction: Pressurize the reactor with hydrogen gas to 3-5 bar. Begin stirring and heat the mixture to 70-95°C.[8]
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 1-4 hours. The disappearance of the rose-red starting material can also be used as a visual cue.
-
Post-Reaction Processing (Critical Step):
-
Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Do not filter the catalyst yet. To the aqueous suspension of the product and catalyst, add 50% NaOH solution dropwise until the pH reaches ~12. This dissolves the triaminopyrimidine product, leaving the catalyst suspended.[8]
-
-
Catalyst Removal: Filter the basic solution through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of degassed water.
-
Salt Formation & Isolation:
-
Transfer the clear, basic filtrate to a clean vessel under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add 50% H₂SO₄ with vigorous stirring until the pH is acidic (pH ~2).[9]
-
The stable triaminopyrimidine sulfate salt will precipitate as a solid.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by filtration. Wash the filter cake with cold water and then with ethanol.
-
-
Drying: Dry the product under vacuum to yield the stable sulfate salt.
Diagram: Reaction Pathway and Interference
Caption: Key reaction steps and the critical oxidation side-reaction.
References
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Guidechem. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate 35011-47-3 wiki.
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- Google Patents. (n.d.). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
- Google Patents. (n.d.). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
- Google Patents. (n.d.). CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
- Chem-Impex. (n.d.). 4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine.
- MDPI. (n.d.). Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations.
- BU CyberSec Lab. (n.d.). 4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate.
- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 8. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 9. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Metal Complexation of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Introduction: Understanding the Ligand
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a versatile heterocyclic compound of significant interest in coordination chemistry. Its unique arrangement of functional groups—amino, dimethylamino, hydroxyl, and a nitroso group—provides multiple potential coordination sites, making it an excellent chelating agent for a variety of metal ions. This ligand is particularly noted for its use as a chromogenic reagent in analytical chemistry for the determination of metal ions like cobalt(III) and iron(II).[1]
The success of any complexation reaction hinges on the precise control of reaction conditions. The electronic and steric properties of this pyrimidine derivative necessitate a carefully optimized environment to achieve desired yields, purity, and coordination geometry. This guide provides a comprehensive framework for troubleshooting and optimizing these conditions, grounded in the fundamental principles of coordination chemistry.
Key Structural Features & Coordination Behavior
The ligand's power lies in its potential to act as a bidentate chelating agent. The most common coordination mode involves the deprotonated hydroxyl oxygen and the nitrogen atom of the adjacent nitroso group, forming a stable five-membered chelate ring with a metal ion. Other groups, such as the exocyclic amino groups, can also participate in coordination depending on the metal ion and reaction environment.
General Protocol for Complexation
This section outlines a baseline procedure for the synthesis of a metal complex. It should be treated as a starting point, with optimization of specific parameters discussed in subsequent sections.
Materials
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (Ligand, L)
-
Metal Salt (e.g., CoCl₂·6H₂O, FeCl₃, Ni(OAc)₂·4H₂O)
-
Solvent (e.g., Ethanol, Methanol, Water, or a mixture)
-
Base (e.g., 0.1 M NaOH, NH₄OH, or Sodium Acetate)[2]
-
Acid (e.g., 0.1 M HCl for pH adjustment)
Step-by-Step Procedure
-
Ligand Solution Preparation: Dissolve the pyrimidine ligand (e.g., 2 molar equivalents) in a suitable solvent (e.g., 20 mL of ethanol). Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (e.g., 1 molar equivalent) in a compatible solvent (e.g., 10 mL of water or ethanol).
-
Reaction Initiation: While stirring vigorously, slowly add the metal salt solution dropwise to the ligand solution.
-
pH Adjustment: This is a critical step. Slowly add a base solution dropwise to the reaction mixture. Monitor the pH continuously with a calibrated pH meter until the optimal range is reached (typically neutral to slightly basic).[2][3] A color change is often observed upon complex formation.
-
Reaction Progression: Continue stirring the mixture at a controlled temperature (room temperature or gentle heating, e.g., 40-60°C) for a specified duration (e.g., 1-4 hours).[2] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) if applicable.[2]
-
Isolation of the Complex: Allow the solution to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no solid forms, the product may be induced to crystallize by slow evaporation of the solvent or by adding a non-solvent.
-
Purification: Wash the collected solid with small portions of cold solvent to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system.[2]
-
Drying and Characterization: Dry the purified complex in a desiccator or under vacuum. Characterize the final product using appropriate analytical techniques (FT-IR, UV-Vis, NMR, Elemental Analysis).
Optimization of Critical Parameters
Achieving high yield and purity requires a systematic approach to optimizing reaction variables. The following sections detail the impact of each parameter and provide strategies for its optimization.
The Critical Role of pH
Why it Matters: The pH of the reaction medium is arguably the most influential factor in the complexation of this ligand. The hydroxyl group on the pyrimidine ring must be deprotonated to become an effective donor for coordination.
-
Low pH (Acidic): The ligand will remain fully protonated, preventing coordination with the metal ion.
-
Optimal pH (Neutral to Slightly Basic): This range facilitates the deprotonation of the hydroxyl group, activating the ligand for chelation. The specific optimal pH depends heavily on the metal ion used.[2][3]
-
High pH (Strongly Basic): While deprotonation is ensured, there is a significant risk of precipitating the metal ion as its hydroxide (e.g., Fe(OH)₃, Co(OH)₂), which competes directly with the desired complexation reaction and drastically reduces yield.[2]
Optimization Strategy:
-
Perform small-scale screening reactions across a pH range (e.g., pH 5 to 9).
-
Add the base (e.g., dilute NaOH or ammonia) slowly and dropwise while constantly monitoring the pH.[2]
-
Observe the pH at which the characteristic color of the complex appears and precipitation is maximized without evidence of metal hydroxide formation.
-
For many transition metals, a pH range of 6.0 to 8.0 is a good starting point for optimization.[4]
Ligand-to-Metal Stoichiometry
Why it Matters: The molar ratio of the ligand to the metal salt determines the structure of the final complex. Depending on the coordination number of the metal ion, complexes with 1:1, 2:1, or even 3:1 (Ligand:Metal) ratios can be formed.
Optimization Strategy:
-
Set up parallel reactions varying the molar ratio of the ligand to the metal. Common ratios to screen are 1:1, 2:1, and 3:1.[3]
-
Analyze the resulting products. A change in stoichiometry can lead to different product colors, solubilities, and spectral properties.
-
For many divalent metal ions that favor octahedral geometry, a 2:1 ligand-to-metal ratio is often optimal, resulting in an ML₂ complex.
Solvent Selection
Why it Matters: The solvent must dissolve both the pyrimidine ligand and the metal salt to allow the reaction to proceed. Furthermore, the solvent's polarity can influence the stability of the resulting complex and the reaction rate.
Optimization Strategy:
-
Solubility Test: First, test the solubility of both your ligand and metal salt in a few candidate solvents (e.g., water, ethanol, methanol, acetonitrile, DMF).[3]
-
Mixed Solvents: Often, a mixture of solvents provides the best results. For example, dissolving the ligand in ethanol and the metal salt in a minimal amount of water before mixing can be an effective approach.
-
Coordinating Solvents: Be aware that some solvents, like water, can act as competing ligands, potentially coordinating to the metal center and affecting the final product structure.[2]
Temperature and Reaction Time
Why it Matters: These two parameters are intrinsically linked. Some complexation reactions are rapid and occur at room temperature, while others require thermal energy to overcome the activation barrier.
Optimization Strategy:
-
Temperature: Start the reaction at room temperature. If the yield is low or the reaction is slow, gradually increase the temperature with gentle heating (e.g., 40-80°C).[2] Excessively high temperatures should be avoided as they can promote decomposition of the ligand or side reactions.[2]
-
Reaction Time: Monitor the reaction's progress over time (e.g., at 1 hr, 2 hr, 4 hr, and overnight) using TLC to determine when the starting materials have been consumed.[2]
| Parameter | Recommended Starting Condition | Optimization Range | Rationale & Key Considerations |
| pH | ~7.0 | 5.0 - 9.0 | Critical for ligand deprotonation. Too low prevents coordination; too high precipitates metal hydroxides.[2][3] |
| Stoichiometry (L:M) | 2:1 | 1:1 to 3:1 | Determines the final structure of the complex (e.g., ML, ML₂, ML₃).[3] |
| Solvent | Ethanol/Water mixture | Various polar solvents | Must dissolve both reactants. Avoid solvents that may strongly compete for coordination sites. |
| Temperature | Room Temperature (20-25°C) | 20°C - 80°C | Gentle heating can increase reaction rate, but high temperatures may cause decomposition.[2] |
| Reaction Time | 2 hours | 1 - 24 hours | Monitor by TLC to determine reaction completion.[2] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the complexation reaction in a direct question-and-answer format.
Q1: I am getting a very low yield or no precipitate at all. What should I do?
A1: Low yield is a common problem that can stem from several factors. Follow this troubleshooting workflow:
-
Verify pH: This is the most frequent cause.[2] Ensure the pH of your reaction medium is within the optimal range for deprotonation without causing metal hydroxide precipitation. Re-measure the pH and adjust if necessary.
-
Check Solubility: Were both the ligand and metal salt fully dissolved before and during the reaction? If not, try a different solvent system or gentle heating to improve solubility.[3]
-
Increase Reaction Time/Temperature: The reaction may be kinetically slow. Try running the reaction for a longer period or with gentle heating (e.g., 50°C).[2]
-
Re-evaluate Stoichiometry: An incorrect ligand-to-metal ratio can prevent the formation of a stable, insoluble complex.[3]
-
Purity of Reagents: Impurities in the starting materials can interfere with the reaction.[5] Ensure you are using high-purity ligand and metal salts.
Q2: The color of my reaction mixture is different from what I expected, or I see a muddy brown/off-white precipitate.
A2: This often indicates the formation of an unwanted side product, most commonly the metal hydroxide.
-
Cause: The pH of the solution is likely too high.[2] The formation of metal hydroxides (e.g., brown for iron(III) hydroxide) is a competing reaction.
-
Solution: Immediately lower the pH by adding a dilute acid (e.g., 0.1M HCl) dropwise until the unwanted precipitate redissolves. Then, carefully re-adjust the pH with a dilute base to the target range. For future experiments, add the base more slowly and with vigorous stirring to avoid localized areas of high pH.
Q3: My final product is an oil or is very difficult to crystallize. How can I obtain a solid?
A3: Oily products often suggest the presence of impurities or residual solvent.[2]
-
Solvent Removal: Ensure all reaction solvent is removed under reduced pressure (rotary evaporation).
-
Trituration: Add a solvent in which your complex is insoluble but the impurities are soluble. Stir or sonicate the mixture. The goal is to wash away impurities, leaving your product as a solid.
-
Recrystallization: This is the most effective purification method. Find a solvent or a pair of solvents where your complex is soluble when hot but insoluble when cold. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals.[2]
Q4: How do I know if the complex has actually formed?
A4: Several indicators can confirm complexation:
-
Color Change: A distinct and stable color change upon mixing the reactants and adjusting the pH is a strong primary indicator.
-
FT-IR Spectroscopy: Look for shifts in the vibrational frequencies of the key functional groups. For this ligand, you would expect to see:
-
The disappearance of the broad O-H stretch from the hydroxyl group.
-
A shift in the N=O stretching frequency of the nitroso group upon coordination.
-
-
UV-Vis Spectroscopy: The formation of a metal-ligand complex will result in a new absorption band, typically in the visible region, which is different from the spectra of the free ligand and the metal salt. This technique is also useful for studying the stoichiometry of the complex in solution.[3]
Experimental Workflow Diagram
Caption: Workflow for optimizing the metal complexation of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
References
- BenchChem. (n.d.). Troubleshooting Low Yield in Metal Complex Formation with 3-Ethyl-2,4-pentanedione.
- BenchChem. (n.d.). Optimizing reaction conditions for Pyrazine-2-amidoxime metal complex formation.
- Chem-Impex. (n.d.). 4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine.
- MDPI. (2021). The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- YouTube. (2025). What Causes A Low Percent Yield In Chemical Reactions? - Chemistry For Everyone.
Sources
Technical Support Center: Synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Welcome to the technical support center for the synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. Our goal is to equip you with the scientific understanding to not only solve common issues but also to proactively optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a critical step in the preparation of various biologically active compounds. The core of this synthesis involves an electrophilic aromatic substitution, specifically a nitrosation reaction, on the electron-rich pyrimidine ring. The starting material, 4-Amino-2-dimethylamino-6-hydroxypyrimidine, is highly activated towards electrophiles due to the presence of three electron-donating groups (amino, dimethylamino, and hydroxyl). The reaction is typically carried out using a source of the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite under acidic conditions.
While the reaction appears straightforward, its success is contingent on a delicate balance of factors including pH, temperature, and reagent stoichiometry. The highly reactive nature of the substrate and the instability of the nitrosating agent can lead to a variety of challenges, from low yields to the formation of complex impurity profiles. This guide will address these challenges systematically.
Reaction Pathway
The fundamental transformation is the nitrosation at the C5 position of the pyrimidine ring. The C5 position is the most electron-rich and sterically accessible site for electrophilic attack.
Caption: General reaction scheme for the synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.
Reaction & Yield Issues
Q1: My reaction is not proceeding to completion, and I have a significant amount of starting material left. What are the likely causes?
A1: Incomplete conversion is a frequent issue and can often be traced back to the generation and stability of the nitrosating agent, nitrous acid (HNO₂).
-
Insufficient Acid: Nitrous acid is generated in situ from sodium nitrite and a protic acid (e.g., acetic acid, hydrochloric acid). If the amount of acid is insufficient, the equilibrium will not favor the formation of the nitrosonium ion (NO⁺), the active electrophile. The pH of the reaction mixture should be acidic, typically in the range of 3-5.
-
Decomposition of Nitrous Acid: Nitrous acid is notoriously unstable and decomposes, especially at elevated temperatures. It is crucial to maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of sodium nitrite.
-
Poor Mixing: If the reaction mixture is not adequately stirred, localized areas of high and low reagent concentration can form, leading to inefficient reaction. Ensure vigorous and consistent stirring.
Troubleshooting Workflow for Incomplete Conversion:
Caption: A logical workflow to troubleshoot incomplete nitrosation reactions.
Q2: The yield of my product is consistently low, even with complete conversion of the starting material. What could be happening?
A2: Low yields, despite full consumption of the starting material, often point towards the formation of side products or product degradation.
-
Over-nitrosation: While the C5 position is the most reactive, under forcing conditions (e.g., excess nitrosating agent, higher temperatures), N-nitrosation of the amino or dimethylamino groups can occur. These N-nitroso compounds are often unstable and can decompose.
-
Dealkylation: A known side reaction for N,N-dialkyl aromatic amines during nitrosation is dealkylation.[1] This would lead to the formation of undesired byproducts.
-
Oxidation: The electron-rich pyrimidine ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing impurities are present.
-
Product Instability: 5-nitrosopyrimidines can be sensitive to light and heat. Prolonged reaction times or exposure to harsh work-up conditions can lead to degradation.
To mitigate these issues, use a slight excess (e.g., 1.1-1.2 equivalents) of sodium nitrite and maintain strict temperature control. A nitrogen or argon atmosphere can be beneficial to prevent oxidation.
Product Purity & Purification Challenges
Q3: My crude product is a dark, intractable tar instead of the expected solid. What went wrong?
A3: The formation of a tarry or resinous product is a strong indication of significant side reactions and/or product decomposition.
-
Excessive Acidity or Temperature: Very low pH or elevated temperatures can promote polymerization and decomposition pathways.
-
Presence of Nitrous Oxides: The decomposition of nitrous acid can generate various nitrogen oxides (e.g., N₂O₃, N₂O₄), which can lead to complex and often colorful side reactions.
To avoid this, ensure slow, controlled addition of the sodium nitrite solution to the acidic solution of the pyrimidine at low temperatures. This minimizes the accumulation of excess nitrous acid and its decomposition products.
Q4: I'm having difficulty purifying the product. It streaks badly on silica gel and is highly soluble in polar solvents.
A4: 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a very polar molecule with multiple hydrogen bond donors and acceptors, making purification by standard normal-phase chromatography challenging.
-
Silica Gel Chromatography: The basic amino groups and the acidic hydroxyl group can interact strongly with the acidic silica gel, leading to streaking and poor recovery. If normal-phase chromatography is attempted, it is often necessary to add a modifier like triethylamine or ammonia to the eluent to suppress these interactions.
-
Recrystallization: Due to its high polarity, the product is often highly soluble in common polar solvents like methanol and water, making recrystallization difficult. An anti-solvent crystallization approach is often more successful. Dissolve the crude product in a minimum amount of a polar solvent (e.g., hot water or DMSO) and then slowly add a less polar, miscible solvent (e.g., ethanol, isopropanol, or acetone) until the solution becomes turbid. Allowing this mixture to cool slowly can induce crystallization.[2][3]
-
Alternative Chromatographic Techniques: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique than traditional reversed-phase chromatography.[3]
Q5: The color of my final product is not consistent, ranging from red to dark purple. Does this indicate impurities?
A5: The color of 5-nitrosopyrimidines can be sensitive to their physical form (crystalline vs. amorphous) and the presence of trace impurities. The expected appearance is a red to dark purple powder or crystal.[4] A significant deviation from this, especially towards brown or black, may indicate the presence of decomposition products. It is always recommended to characterize the product by spectroscopic methods to confirm its identity and purity.
Product Characterization
Q6: What are the expected spectroscopic features for 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine?
| Technique | Expected Features |
| ¹H NMR | Signals for the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups, which may be broad. A singlet for the six protons of the dimethylamino group. Due to the absence of a proton at C5, no signal is expected in the aromatic region of the pyrimidine ring. |
| ¹³C NMR | Resonances for the four distinct carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the attached functional groups. A signal for the two equivalent methyl carbons of the dimethylamino group. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the amino group (typically in the range of 3200-3400 cm⁻¹). O-H stretching of the hydroxyl group. C=O and C=N stretching vibrations of the pyrimidine ring. A characteristic N=O stretching vibration for the nitroso group (typically around 1500-1600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (183.17 g/mol ).[4] Common fragmentation pathways for nitrosamines include the loss of the NO radical (a loss of 30 Da).[5][6][7] |
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Amino-2-dimethylamino-6-hydroxypyrimidine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
Ice
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1 equivalent of 4-Amino-2-dimethylamino-6-hydroxypyrimidine in a mixture of deionized water and glacial acetic acid. The volume of solvent should be sufficient to fully dissolve the starting material upon gentle warming, if necessary.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath. It is critical to maintain this temperature range throughout the next step.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.
-
Nitrosation: Add the sodium nitrite solution dropwise to the cooled, stirring solution of the pyrimidine over a period of 30-60 minutes. Monitor the internal temperature closely to ensure it does not rise above 5 °C. A color change to red or purple should be observed.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation of Crude Product: The product may precipitate out of the solution during the reaction. If so, collect the solid by vacuum filtration. If the product remains in solution, it may be precipitated by careful neutralization with a base (e.g., sodium bicarbonate solution) or by the addition of an anti-solvent like ethanol.
-
Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual acid and other water-soluble impurities.
-
Drying: Dry the product under vacuum at a low temperature (e.g., < 40 °C) to avoid decomposition.
Purification (Recrystallization):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, dried product in a minimum amount of a hot solvent in which it is soluble (e.g., water or a water/DMSO mixture).
-
Anti-Solvent Addition: While the solution is still warm, slowly add a miscible anti-solvent (e.g., ethanol or isopropanol) with stirring until the solution becomes faintly cloudy.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in a refrigerator or an ice bath to maximize the yield.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
References
- BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
- Wikipedia. (n.d.).
- BenchChem. (2025).
- PubMed. (2005).
- Chem-Impex. (n.d.). 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
- PubMed. (n.d.). Chemical stabilization of a vasoactive S-nitrosothiol with cyclodextrins without loss of pharmacologic activity. PubMed.
- Chemistry LibreTexts. (2015). 21.
- PubMed. (n.d.).
- PubMed Central. (n.d.). Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. PMC.
- BenchChem. (n.d.).
- BenchChem. (2025).
- Chem-Impex. (n.d.). 4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine [pour la détermi.
- ResearchGate. (2022).
- PubMed. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. PubMed.
- ResearchGate. (n.d.). Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling.
- PubMed. (1978). Mass spectrometry of N-nitrosamines. PubMed.
Sources
- 1. The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijfans.org [ijfans.org]
- 3. ijsred.com [ijsred.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in the use of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Technical Support Center: 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Welcome to the technical support guide for 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS No. 70700-44-6). This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with the use of this versatile pyrimidine derivative. By understanding its chemical nature, you can ensure the reliability and reproducibility of your experimental outcomes.
Part 1: Understanding the Molecule - Core Properties & Inherent Instabilities
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a multi-functionalized heterocyclic compound. Its utility, particularly as a chromogenic reagent for detecting metal ions like Co(III) and Fe(II), stems from its unique arrangement of electron-donating and withdrawing groups.[1] However, these same features predispose it to several potential issues.
Key Structural Features and Their Implications:
-
5-Nitroso Group (-N=O): This group is the primary chromophore but is also highly reactive. It is susceptible to photochemical reactions, thermal degradation, and can participate in monomer-dimer equilibria, which can affect analytical consistency.[2][3] Organonitroso compounds are known to be generally heat- and light-sensitive.[3]
-
6-Hydroxy Group (-OH): This group introduces pH-dependent behavior. Like other hydroxypyrimidines, it can exist in keto-enol tautomeric forms.[4][5] The state of protonation will significantly impact the molecule's solubility, UV-Vis spectrum, and reactivity.
-
Amino Groups (-NH2, -N(CH3)2): These electron-donating groups are essential for its function but can also be sites of unwanted oxidation or side reactions, especially under harsh conditions.
-
Pyrimidine Core: While a stable aromatic system, the collective effect of its substituents makes it electron-rich and a target for oxidative degradation. Pyrimidine derivatives are widely studied for their biological activities and are key components in drug discovery.[6][7][8][9]
Part 2: Troubleshooting Guide - From Observation to Solution
This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.
Issue 1: Inconsistent Color Development or Fading Signal in Assays
Observation: You are using the compound as a colorimetric reagent, but the intensity of the color is not reproducible between experiments, or it fades over time.
Potential Causes:
-
Photodegradation: The nitroso group is known to be light-sensitive.[3][10][11] Exposure to ambient or UV light can cleave the C-N or N-N bonds, destroying the chromophore.[2][3][11]
-
Oxidative Degradation: The electron-rich pyrimidine ring is susceptible to oxidation from dissolved oxygen in solvents, which can be exacerbated by light or trace metal impurities.
-
Incorrect pH: The spectral properties of hydroxypyrimidines are highly dependent on pH due to tautomerism and ionization.[4][12][13] If the buffer is not correctly prepared or its capacity is exceeded, the chromophore's absorption maximum and extinction coefficient will change.
-
Monomer-Dimer Equilibrium: Nitrosoarenes often exist in an equilibrium between a colored monomer (favored in dilute solution) and a less colored dimer (favored in solid-state or concentrated solutions).[3][14] Changes in concentration or temperature can shift this equilibrium.
Solutions & Protocols:
| Step | Action | Rationale |
| 1 | Work in Low-Light Conditions | Prepare solutions and run experiments in a fume hood with the sash down or by wrapping flasks and vials in aluminum foil. This minimizes exposure to UV and ambient light, preventing photodegradation.[3] |
| 2 | Use Degassed Solvents | Before preparing your stock or working solutions, sparge the solvent (e.g., water, buffer, methanol) with an inert gas like argon or nitrogen for 15-20 minutes. This removes dissolved oxygen, a key culprit in oxidative degradation. |
| 3 | Verify and Stabilize pH | Always prepare fresh buffers and verify the pH with a calibrated meter. Ensure the buffer concentration is sufficient for the experiment to prevent pH drift. The pKa of the hydroxyl group will dictate the optimal pH range for stable color formation. |
| 4 | Control Temperature and Concentration | Prepare fresh dilutions from a concentrated stock solution just before use. Run experiments at a consistent temperature to avoid shifts in the monomer-dimer equilibrium.[3] |
Issue 2: Poor Solubility or Precipitation of the Compound
Observation: The compound fails to dissolve completely in the chosen solvent, or it precipitates out of solution during the experiment.
Potential Causes:
-
Incorrect Solvent Choice: While the polar functional groups suggest solubility in polar solvents, the overall molecule has a degree of nonpolar character. Based on related pyrimidine structures, solubility is expected in solvents like DMSO and methanol.[15]
-
pH-Dependent Solubility: The protonation state of the amino and hydroxyl groups dramatically affects solubility. At its isoelectric point, the compound will have minimal solubility in aqueous solutions.
-
Use of Hydrated Form: Some commercial forms of this compound are hemihydrates.[16] Failing to account for the mass of water can lead to preparing supersaturated solutions.
Solutions & Protocols:
-
Solvent Selection: For stock solutions, high-purity DMSO is often the best choice. For aqueous assays, a small amount of DMSO (typically <1%) can be used to aid solubility.[15] Methanol is another potential solvent for less polar applications.
-
pH Adjustment: To dissolve the compound in an aqueous buffer, adjust the pH away from its isoelectric point. Adding a small amount of acid (e.g., HCl) will protonate the amino groups, while adding a base (e.g., NaOH) will deprotonate the hydroxyl group, in both cases forming a more soluble salt.
-
Gentle Heating and Sonication: Aiding dissolution by gently warming the solution (e.g., to 30-40°C) or using a sonication bath can be effective. Avoid aggressive heating, which can cause thermal degradation of the nitroso group.[3][17]
Issue 3: Unexpected or Impure Spectroscopic Results (NMR, IR, Mass Spec)
Observation: The obtained NMR, IR, or Mass Spec data does not match the expected structure or shows significant impurities.
Potential Causes:
-
Tautomerism: The presence of the 6-hydroxy group allows for keto-enol tautomerism, which can lead to multiple or broadened peaks in NMR and different vibrational bands in IR.[4][5] The dominant tautomer can be solvent and pH-dependent.
-
Degradation During Sample Prep: The compound may have degraded during dissolution for analysis due to light, heat, or reactive solvents.
-
Presence of N-Nitroso Impurities: The synthesis of nitroso compounds can be challenging, sometimes leading to side reactions or residual starting materials.[18][19] N-nitroso impurities are a known concern in pharmaceutical manufacturing.[19][20][21]
-
Dimerization: In concentrated NMR samples, dimerization can lead to a more complex spectrum than expected for the monomer.[3][14]
Solutions & Protocols:
-
NMR Analysis: Run the ¹H NMR in a deuterated solvent like DMSO-d₆, which is suitable for many pyrimidine derivatives.[22] Be aware that protons on the amino and hydroxyl groups may appear as broad singlets and can exchange with residual water in the solvent.[23] Running the spectrum at different temperatures can help resolve issues related to dynamic exchange or equilibria.
-
IR Spectroscopy: In the IR spectrum, look for characteristic peaks for the key functional groups: N-H stretching (amino groups, ~3300-3500 cm⁻¹), C=N/C=C stretching (pyrimidine ring, ~1450-1600 cm⁻¹), and N=O stretching (nitroso group, ~1500-1600 cm⁻¹).[22]
-
Purity Assessment: Use HPLC with a UV-Vis detector as a primary method for assessing purity before conducting more complex experiments. A gradient method with a C18 column is typically a good starting point.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine? A: Store the solid compound in a tightly sealed, amber-colored vial at 2-8°C, protected from light and moisture. Some related compounds are stored under these conditions.[24] For long-term storage, consider flushing the vial with an inert gas like argon.
Q2: How should I prepare a stock solution? A: We recommend preparing a concentrated stock solution (e.g., 10-20 mM) in high-purity, anhydrous DMSO. Portion the stock solution into small aliquots in amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Q3: Is this compound considered hazardous? A: Yes. Nitroso compounds as a class should be handled with care, as many can be carcinogenic, volatile, or even explosive under certain conditions.[18] Always handle the compound in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the material safety data sheet (MSDS) from your supplier for specific handling and disposal information.
Q4: My compound is a green or blue solid, but sometimes it appears yellowish. Why? A: This color variation is characteristic of many nitroso compounds and relates to the monomer-dimer equilibrium.[3] The monomeric form, favored in dilute solutions or at higher temperatures, is typically deep green or blue. The dimeric form, often a pale yellow solid, can dominate in the solid state.[3] This is a normal property and does not necessarily indicate impurity, but it highlights the compound's dynamic nature.
Q5: Can I use this compound in cell-based assays? A: Yes, pyrimidine derivatives are widely used in biological assays.[25][26] However, it is crucial to first determine its cytotoxicity profile for your specific cell line. When introducing it from a DMSO stock, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Part 4: Visualizing Key Concepts
Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing issues when using the compound.
Caption: Environmental factors that can compromise compound stability.
References
- Chow, Y. L., & Lee, A. C. H. (1967). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry, 45(3), 311-319.
- Wikipedia contributors. (n.d.). Nitroso compound. In Wikipedia. Retrieved January 12, 2026.
- BenchChem. (2025). Spectroscopic Characterization of 5-Nitro-2,4,6-triaminopyrimidine: A Technical Guide. BenchChem.
- AquigenBio. (n.d.). Synthesis of Nitroso Compounds: A Practical Guide. AquigenBio.
- Chow, Y. L., & Colón, C. J. (1968). Photoreactions of Nitroso Compounds in Solution. XXIV. Photooxidation and Photodecomposition of C-Nitroso Compounds. Journal of the American Chemical Society, 90(18), 4977-4983.
- Chow, Y. L., & Lee, A. C. H. (1967). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media.
- Protti, S., & Fagnoni, M. (2020). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. The Journal of Organic Chemistry, 85(15), 9839–9847.
- Giuliano, G., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(45), 12107-12113.
- Giuliano, G., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed.
- Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Chemical and Pharmaceutical Research, 16(7), 1-10.
- Various Authors. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 1315, 138334.
- Various Authors. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(14), 5432.
- Various Authors. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Various Authors. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6543.
- Sigma-Aldrich. (n.d.). 4-Amino-2,6-dimethoxypyrimidine 97%. Retrieved January 12, 2026.
- Aquigen Bio Sciences. (n.d.). Mitigating N-nitroso Impurities in the API Manufacturing Process. Aquigen Bio Sciences.
- Chem-Impex. (n.d.). 4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine [pour la détermi. Chem-Impex.
- Various Authors. (2025).
- Pharmaffiliates. (n.d.). N-Nitroso Pyrimidine Amine Impurity.
- Google Patents. (n.d.). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. Retrieved January 12, 2026.
- Various Authors. (2014). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Der Pharma Chemica, 6(5), 355-361.
- BenchChem. (2025). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
- Wang, D., et al. (1993). pH-Dependent Tautomerism and pKaValues of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy.
- von Sonntag, C., & Wang, D. (1993). pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy.
- CymitQuimica. (n.d.).
- Biosynth. (n.d.). 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine ammonium. Biosynth.
- Nitrosamines Exchange. (2023). N-nitroso Torasemide Impurity formation and control. Nitrosamines Exchange. )
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Nitroso - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate [cymitquimica.com]
- 17. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 18. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 19. Mitigating N-nitroso Impurities in the API Manufacturing Process [aquigenbio.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. N-nitroso Torasemide Impurity formation and control - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine ammonium | 5451-33-2 | NA70525 [biosynth.com]
- 25. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. op.niscpr.res.in [op.niscpr.res.in]
Technical Support Center: Synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Welcome to the technical support center for the synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to help you navigate the complexities of this procedure and consistently achieve higher yields and purity.
Overview of the Synthesis
The synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a multi-step process that requires careful control of reaction conditions. The critical step is the electrophilic substitution at the C5 position of the pyrimidine ring, a reaction known as nitrosation. This is typically achieved by reacting the precursor, 4-Amino-2-dimethylamino-6-hydroxypyrimidine, with a nitrosating agent, such as sodium nitrite, under controlled acidic conditions. The efficiency of this step is paramount for the overall yield and purity of the final product.
The general workflow involves the initial synthesis of the pyrimidine precursor followed by the critical nitrosation step.
Caption: General two-part workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: My final yield of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is consistently low. What are the most likely causes?
Low yield is a common issue that can typically be traced back to a few critical areas. The primary factors influencing the overall yield are the purity of the precursor, the control of the nitrosation reaction conditions (especially pH and temperature), and the efficiency of product isolation.
Caption: Troubleshooting flowchart for low yield issues.
Refer to the detailed troubleshooting sections below for specific protocols on how to address each of these potential problems.
Q2: How critical is pH control during the nitrosation step, and what is the optimal range?
Answer: pH control is arguably the most critical parameter for a successful nitrosation. The reaction proceeds via an attack by the electrophilic nitrosonium ion (NO⁺). This ion is formed from nitrous acid (HNO₂), which is generated in situ from sodium nitrite and an acid.
The equilibrium for the formation of the active nitrosating agent, N₂O₃, from nitrous acid is highly pH-dependent.
-
Mechanism:
-
NaNO₂ + H⁺ ⇌ HNO₂ (Nitrous Acid)
-
2HNO₂ ⇌ N₂O₃ (Dinitrogen Trioxide - the active nitrosating agent) + H₂O
-
Alternatively, HNO₂ + H⁺ ⇌ H₂O-NO⁺ → H₂O + NO⁺ (Nitrosonium ion)
-
-
Optimal pH Range: The optimal pH for nitrosation of amines is typically in the acidic range of 3 to 5 .[1][2]
-
Above pH 5: The concentration of H⁺ is too low to efficiently generate the necessary concentration of the electrophilic nitrosating species, leading to a very slow or incomplete reaction.
-
Below pH 3: While the concentration of the nitrosonium ion might be high, very strong acidic conditions can lead to degradation of the pyrimidine ring or the desired product. It can also protonate the amino groups on the ring, deactivating them towards electrophilic attack.
-
Therefore, maintaining the pH within this narrow window is essential for maximizing yield and minimizing byproduct formation. A dilute acid solution, such as acetic acid or formic acid, is often preferred over strong mineral acids like H₂SO₄ to provide better buffering and control.[3][4]
Q3: During the reaction, the mixture turned dark brown/black and formed a tar-like substance. What went wrong?
Answer: The formation of a dark, intractable tar is a classic sign of a reaction that has gone out of control, typically due to one or a combination of the following factors:
-
Poor Temperature Control: The nitrosation reaction is exothermic. If the temperature is allowed to rise uncontrollably (e.g., above 10-15°C), it can lead to the decomposition of both the unstable nitrous acid and the sensitive nitroso product. This decomposition often results in complex side reactions and polymerization, creating tar.
-
Incorrect Rate of Reagent Addition: Adding the acid or the sodium nitrite solution too quickly causes a rapid, localized increase in both temperature and reagent concentration, leading to the issues described above. A slow, dropwise addition with vigorous stirring is crucial for maintaining homogeneity and temperature control.[3]
-
Impure Starting Material: Impurities in the 4-Amino-2-dimethylamino-6-hydroxypyrimidine precursor can react with the nitrosating agent to form unstable byproducts that readily decompose and polymerize.
-
Excessively Strong Acidic Conditions: Using a concentrated strong acid can accelerate decomposition pathways.
To prevent this, always perform the addition of reagents slowly using a dropping funnel while the reaction vessel is submerged in an ice bath to maintain a low and stable temperature.
Troubleshooting Guide: Detailed Scenarios
Problem: Low Yield or Failed Nitrosation Reaction
| Possible Cause | Underlying Science | Recommended Solution & Protocol |
| Incorrect pH | The formation of the active electrophile (NO⁺ or N₂O₃) is highly pH-dependent. Outside the optimal range of pH 3-5, its concentration is insufficient for efficient reaction.[1][5] | Protocol: pH Optimization 1. Suspend the pyrimidine precursor (1 equivalent) in water.2. Add the sodium nitrite solution (1.05-1.1 equivalents).3. Cool the mixture to 0-5°C in an ice bath.4. Slowly add dilute acetic acid or formic acid dropwise while continuously monitoring the pH with a calibrated pH meter.5. Maintain the pH between 3.5 and 4.5 throughout the addition. Adjust the addition rate to keep the pH stable.6. After addition is complete, allow the reaction to stir at low temperature for 1-2 hours. |
| Poor Temperature Control | Nitrous acid is thermally unstable and decomposes at higher temperatures. The nitroso product itself may also be sensitive to heat. This reduces the amount of active reagent and can lead to byproduct formation. | Protocol: Temperature Management 1. Use a reaction vessel equipped with a magnetic stirrer and a thermometer.2. Submerge the vessel in an ice-salt bath to achieve temperatures between 0°C and 5°C.3. Pre-cool the reagent solutions before addition.4. Add the acid solution dropwise via a pressure-equalizing dropping funnel. The rate of addition should be slow enough that the internal temperature never exceeds 5-10°C. |
| Degraded Sodium Nitrite | Sodium nitrite (NaNO₂) can be oxidized by air over time to sodium nitrate (NaNO₃), which is inactive as a nitrosating agent under these conditions. | Solution: 1. Use a fresh, unopened bottle of sodium nitrite if possible.2. Store sodium nitrite in a tightly sealed container in a cool, dry place, away from acidic fumes.3. If you suspect degradation, use a slight excess (e.g., 1.2 equivalents), but be aware this may complicate purification. |
Problem: Product Purity Issues
| Possible Cause | Underlying Science | Recommended Solution & Protocol |
| Incomplete Reaction | If the reaction does not go to completion, the final product will be contaminated with the unreacted pyrimidine precursor, which can be difficult to separate. | Solution: 1. Follow the pH and temperature optimization protocols strictly.2. Allow for sufficient reaction time (1-3 hours) after reagent addition is complete.3. Use a slight excess of sodium nitrite (e.g., 1.05 eq.) to ensure full conversion of the precursor. |
| Formation of Byproducts | Side reactions due to poor pH or temperature control can create structurally related impurities. | Solution: The best solution is prevention by maintaining strict reaction control. For purification, recrystallization is effective.Protocol: Recrystallization 1. Isolate the crude, colored solid by filtration.2. Wash the solid thoroughly with cold water to remove inorganic salts, followed by a cold organic solvent like ethanol to remove organic impurities.3. Dissolve the crude product in a minimal amount of a suitable hot solvent. Aqueous solutions of formic acid or acetic acid, or solvents like DMF or DMSO might be necessary depending on solubility.4. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.5. Filter the purified crystals and dry under vacuum. |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine (Precursor)
(This is a representative procedure based on established pyrimidine synthesis methods.)[6]
-
Prepare Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol (approx. 15-20 mL per gram of sodium) with stirring.
-
Add Reagents: To the sodium ethoxide solution, add N,N-dimethylguanidine hydrochloride (1.0 eq). Stir for 15 minutes. Then, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. A precipitate should form. Filter the solid and wash with cold ethanol.
-
Purification: Dissolve the solid in hot water and adjust the pH to ~7 using acetic acid to precipitate the purified product. Filter the solid, wash with cold water, and dry under vacuum to yield the precursor as a white to off-white solid.
Protocol 2: Optimized Synthesis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
(This procedure is adapted from analogous nitrosation reactions of hydroxypyrimidines.)[3][4]
-
Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the precursor, 4-Amino-2-dimethylamino-6-hydroxypyrimidine (1.0 eq), in deionized water (approx. 20 mL per gram of precursor).
-
Add Nitrite: To this suspension, add a solution of sodium nitrite (1.05 eq) in a small amount of water.
-
Cooling: Cool the flask in an ice-salt bath until the internal temperature is between 0-5°C.
-
Acidification: Slowly, add glacial acetic acid (approx. 2.0 eq) dropwise via the dropping funnel over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 10°C. The mixture will typically change color to a deep red or purple as the nitroso product forms and precipitates.
-
Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.
-
Isolation and Purification:
-
Filter the resulting colored precipitate using a Buchner funnel.
-
Wash the filter cake thoroughly with a generous amount of cold deionized water until the filtrate is colorless. This removes unreacted reagents and inorganic salts.
-
Wash the cake with a small amount of cold ethanol to aid in drying.
-
Dry the product in a vacuum oven at 40-50°C to a constant weight.
-
References
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
- Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
-
Synthesis of 4-Hydroxy-2-(6'-methylmercapto-3-pyridyl)amino-5-nitro-pyrimidine. Molbank. [Link]
- Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
-
Applications of Sodium Nitrite in Organic Synthesis. ResearchGate. [Link]
-
Nitrosamines in solution at pH 7. Nitrosamines Exchange. [Link]
-
Nitrosamine- pH role. Nitrosamines Exchange. [Link]
-
[Comparative studies of the nitrosation behavior of drugs by constant pH value and under simulated stomach conditions]. PubMed. [Link]
-
Nitrosation and nitrosylation. Wikipedia. [Link]
-
Nitrosation in vitro and in vivo by sodium nitrite, and mutagenicity of nitrogenous pesticides. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
Nitrosation. Chemistry LibreTexts. [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH. [Link]
-
Susceptibilities of drugs to nitrosation under simulated gastric conditions. PubMed. [Link]
-
Studies on nitrosamine formation by the interaction between drugs and nitrite. I. Measurement of the amount of nitrosamine formed in rat and guinea pig stomachs. PubMed. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. [Link]
-
United States Patent (19). Googleapis.com. [Link]
-
4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine [pour la détermi. Chem-Impex. [Link]
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- Preparation method of 4-amino-2, 6-dimethoxypyrimidine.
-
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. PubChem. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central. [Link]
-
4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate. BU CyberSec Lab. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
-
5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. [Link]nih.gov/pmc/articles/PMC8750519/)
Sources
- 1. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. tsijournals.com [tsijournals.com]
- 4. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 5. [Comparative studies of the nitrosation behavior of drugs by constant pH value and under simulated stomach conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Welcome to the technical support center for the purification of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS No. 70700-44-6).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this highly polar pyrimidine derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
Q1: What are the primary challenges in purifying 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine?
The main purification challenges for this compound stem directly from its molecular structure. It is a highly polar molecule, rich in hydrogen bond donors and acceptors (amino, hydroxyl, and nitroso groups).[2] This high polarity leads to several practical difficulties:
-
High Solubility in Polar Solvents: The compound dissolves readily in polar solvents like water, methanol, and DMSO, which can make it difficult to precipitate or crystallize effectively, often leading to low recovery.[2][3]
-
Poor Solubility in Non-Polar Solvents: Conversely, it is often insoluble in non-polar organic solvents, limiting the choice of single-solvent systems for recrystallization.
-
Chromatography Issues: Its polarity can cause poor retention on standard reverse-phase chromatography columns (e.g., C18), leading to elution near the solvent front with minimal separation from other polar impurities.[2]
Q2: What are the typical impurities I might encounter during purification?
Impurities can originate from unreacted starting materials, side-products, or degradation. Common contaminants may include:
-
Unreacted Precursors: Depending on the synthetic route, starting materials like 2-dimethylamino-4,6-dihydroxypyrimidine or related guanidine precursors may be present.
-
Isomeric Byproducts: Inadequate control of reaction conditions, particularly pH and temperature during nitrosation, can lead to the formation of isomers or over-nitrosated species.[4]
-
Degradation Products: The nitroso group can be unstable under certain conditions, such as exposure to strong acids or high heat, potentially leading to undesired orange-colored byproducts or decomposition.[5]
Q3: Which purification techniques are most effective for this compound?
Given its properties, the most common and effective purification techniques are:
-
Recrystallization: This is often the most practical and scalable method. The key is to find a suitable solvent or solvent/anti-solvent system that provides a significant solubility difference between hot and cold conditions.
-
Anti-Solvent Precipitation: For compounds that are highly soluble in one solvent (like DMSO or DMF) but insoluble in another, this is a powerful technique. The crude product is dissolved in a minimum amount of the "good" solvent, and a "poor" solvent (anti-solvent) is slowly added to induce precipitation of the pure compound.[6]
-
Specialized Chromatography: If high-purity material is required and recrystallization is insufficient, chromatographic methods can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for highly polar compounds as it provides better retention than traditional reverse-phase HPLC.[2]
Q4: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent should fully dissolve the compound at an elevated temperature but afford low solubility at room temperature or below, allowing for high recovery of pure crystals upon cooling. For 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, consider the following:
-
Polar Protic Solvents: Water or aqueous ethanol/methanol mixtures are often good starting points. The compound is typically soluble in hot water and less so in cold water.[5]
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can dissolve the compound readily but their high boiling points make them difficult to remove.[6] They are more suitable for anti-solvent precipitation techniques.
A systematic approach involves testing the solubility of a small amount of crude material in various solvents at room temperature and then upon heating.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your purification experiments.
Problem 1: My compound will not crystallize from solution.
Cause: This typically occurs if the solution is not supersaturated, the compound is too soluble in the chosen solvent even when cold, or if nucleation is inhibited.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites.
-
Seeding: Add a single, pure crystal of the target compound to the cooled solution to act as a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the compound's concentration.
-
Cooling: Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath or refrigerator can maximize crystal formation.[2]
-
-
Add an Anti-Solvent: If the compound is highly soluble, slowly add a miscible solvent in which the compound is insoluble (an anti-solvent). For a solution in aqueous methanol, adding a less polar solvent like ethyl acetate or DCM could induce precipitation.[6]
Problem 2: The purity is still low after recrystallization.
Cause: The chosen solvent may be co-dissolving impurities that then co-precipitate with your product. Alternatively, impurities may be trapped within the crystal lattice.
Solutions:
-
Perform a Second Recrystallization: A subsequent recrystallization, sometimes in a different solvent system, can often remove persistent impurities.
-
Change the Solvent System: If impurities have similar solubility profiles to your product in one solvent, they may differ in another. Experiment with different solvent polarities.
-
Activated Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
-
Switch to Chromatography: For very challenging separations, chromatography (preferably HILIC) may be necessary to resolve impurities with similar properties.[2]
Problem 3: I am experiencing significant product loss during purification.
Cause: This is often due to the compound's high solubility in the recrystallization solvent, even at low temperatures, or using excessive solvent volumes.
Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.[2]
-
Wash Crystals Judiciously: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away residual mother liquor without re-dissolving a significant amount of the product.[2]
-
Recover from Mother Liquor: If losses are substantial, you can attempt to recover a second crop of crystals by concentrating the mother liquor and re-cooling, though this crop may be of lower purity.
Part 3: Detailed Protocols & Data
Protocol 1: Standard Recrystallization from an Aqueous System
This protocol is a general starting point for purifying 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of deionized water (or an ethanol/water mixture) and heat the mixture to a gentle boil with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-heated flask to remove them.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold deionized water to remove any adhering impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator to remove residual solvent.[7]
Protocol 2: Anti-Solvent Precipitation from DMF or DMSO
Use this method when the compound is highly soluble in solvents like DMF or DMSO but poorly soluble in others.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in the minimum required volume of DMF or DMSO at room temperature. Gentle warming may be used if necessary.
-
Filtration: Filter the solution through a 0.45 µm filter to remove any particulate impurities.[8]
-
Precipitation: Place the solution in a flask and stir. Slowly add a miscible anti-solvent (e.g., deionized water, ethyl acetate, or dichloromethane) dropwise until the solution becomes persistently cloudy, indicating the onset of precipitation.
-
Crystallization: Continue adding the anti-solvent slowly. Once a significant amount of precipitate has formed, stop the addition and continue stirring for 30 minutes to an hour at room temperature or in an ice bath.
-
Isolation & Drying: Collect, wash (with the anti-solvent), and dry the purified solid as described in Protocol 1.
Data Presentation: Solvent Selection Guide
The following table provides a qualitative guide for solvent selection based on the properties of polar pyrimidine derivatives.[2][3][6]
| Solvent Class | Example Solvents | Role in Purification | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Primary Recrystallization Solvent | Good solvating power when hot due to hydrogen bonding, with reduced solubility when cold. |
| Polar Aprotic | DMSO, DMF | "Good" Solvent for Anti-Solvent Method | High solvating power for highly polar compounds that are difficult to dissolve otherwise. |
| Less Polar | Ethyl Acetate, Dichloromethane (DCM) | Anti-Solvent | Compound has low solubility; used to induce precipitation from a solution in a "good" solvent. |
| Non-Polar | Hexanes, Toluene | Unsuitable | Compound is generally insoluble due to extreme polarity mismatch. |
Part 4: Visualization of Workflows
Purification Strategy Decision Workflow
This diagram outlines the decision-making process for selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Crystallization Failure
This flowchart provides a logical path for troubleshooting experiments where crystallization fails to occur.
Caption: Troubleshooting flowchart for crystallization failure.
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Technical Support Center: Synthesis of Pyrimidine Deriv
- Troubleshooting Purific
- 2-Dimethylamino-4-hydroxy-5-nitroso-6-aminopyrimidine. (n.d.). A2B Chem.
- United States Patent 4,935,518. (1990).
- United States Patent 2,447,523. (1948).
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016).
- Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (2025). BenchChem.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Troubleshooting Purification Methods [sigmaaldrich.com]
Technical Support Center: Resolving Solubility Challenges of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Introduction
Welcome to the technical support center for 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS No. 70700-44-6). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a chromogenic reagent and a potential building block in medicinal chemistry, achieving consistent and reliable solubilization is critical for experimental success. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively.
Physicochemical Profile and Solubility Outlook
A comprehensive understanding of the physicochemical properties of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is the foundation for overcoming solubility issues. While experimental data for this specific molecule is not extensively available, we can infer its likely characteristics based on its structure and data from analogous pyrimidine derivatives.
Molecular Structure:
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C2" -- "N1"; "C3" -- "N2"; "C5" -- "O1"; "C6" -- "N3O"; }
Caption: Chemical structure of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Rationale and Implications for Solubility |
| Molecular Formula | C₆H₉N₅O₂ | The presence of multiple nitrogen and oxygen atoms suggests the potential for hydrogen bonding, which can influence solubility in protic solvents. |
| Molecular Weight | 183.17 g/mol | A relatively low molecular weight is generally favorable for solubility. |
| Appearance | Red to dark red or dark violet powder/crystal[1] | The color indicates the presence of a chromophore, which is expected due to the nitroso group. The physical form (crystalline vs. amorphous) will significantly impact solubility. |
| Predicted pKa | 2.0 - 5.0 | Based on structurally similar compounds like 5-Nitroso-2,4,6-triaminopyrimidine (predicted pKa ~4.07)[2] and 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine (predicted pKa ~0.56)[3], the molecule likely has acidic and basic centers. The amino groups are basic, while the hydroxyl group and the pyrimidine ring nitrogens can exhibit acidic properties. This suggests that solubility will be highly pH-dependent. |
| Predicted logP | -1.0 to 1.0 | A computed XLogP3 of -0.7 for the related 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine suggests our target compound is likely hydrophilic. The presence of polar functional groups (amino, hydroxyl, nitroso) supports this prediction. This indicates a preference for polar solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine?
A1: Based on its predicted hydrophilic nature, polar aprotic solvents are the recommended starting point. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent initial choices. For structurally similar compounds, slight heating has been shown to aid dissolution in these solvents[2]. Polar protic solvents like methanol and ethanol may also be effective, as seen with other aminopyrimidine derivatives.
Q2: My compound is not dissolving in water. What should I do?
A2: The limited aqueous solubility of many pyrimidine derivatives is a common challenge. The solubility of your compound is likely to be pH-dependent due to its ionizable functional groups.
-
For acidic media: The amino groups will be protonated, increasing polarity and potentially enhancing solubility. Try dissolving the compound in a dilute acidic solution (e.g., 0.1 M HCl).
-
For basic media: The hydroxyl group can be deprotonated, which may also increase solubility. Attempt dissolution in a dilute basic solution (e.g., 0.1 M NaOH).
It is crucial to perform small-scale trials to determine the optimal pH range for solubility without causing chemical degradation.
Q3: Can I heat the solution to improve solubility?
A3: Yes, gentle heating can significantly increase the rate of dissolution and the saturation concentration. However, it is essential to be cautious as excessive heat can lead to degradation, especially for compounds with nitroso groups. We recommend a controlled heating approach, for example, using a water bath at 40-50°C. Always monitor for any color changes that might indicate decomposition.
Q4: I am observing precipitation when adding my DMSO stock solution to an aqueous buffer. How can I prevent this?
A4: This is a common issue when a compound is highly soluble in a concentrated organic stock but poorly soluble in the final aqueous medium. To mitigate this:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Reduce the percentage of organic solvent: While some organic solvent is necessary to maintain solubility, high concentrations can be detrimental to biological assays. Aim for a final DMSO concentration of less than 1% (v/v).
-
Use co-solvents: The inclusion of a co-solvent in your aqueous buffer can improve solubility. Polyethylene glycol (PEG), propylene glycol, or ethanol are commonly used.
-
pH optimization of the aqueous buffer: Ensure the pH of your final aqueous solution is in the optimal range for your compound's solubility, as determined in your initial pH screening.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems.
A [label="Initial Observation:\nPoor Solubility"]; B [label="Step 1: Solvent Screening"]; C [label="Step 2: pH Adjustment"]; D [label="Step 3: Temperature Modification"]; E [label="Step 4: Co-Solvent System"]; F [label="Step 5: Formulation Strategies"]; G [label="Solubility Achieved"]; H [label="Consult Further"];
A -> B [label="Start"]; B -> C [label="If solubility is still low"]; C -> D [label="If pH adjustment is insufficient"]; D -> E [label="If heating is not effective or causes degradation"]; E -> F [label="For persistent issues"]; B -> G [label="Success"]; C -> G [label="Success"]; D -> G [label="Success"]; E -> G [label="Success"]; F -> G [label="Success"]; F -> H [label="If all else fails"]; }
Caption: A logical workflow for troubleshooting solubility issues.Step 1: Systematic Solvent Screening
Begin by testing the solubility in a range of solvents with varying polarities.
Protocol for Small-Scale Solubility Testing:
-
Weigh out a small, precise amount of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (e.g., 1 mg) into several vials.
-
Add a measured volume of the test solvent (e.g., 100 µL) to each vial.
-
Vortex the vials for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, add another equivalent of the compound to estimate the approximate solubility.
-
If the compound does not dissolve, proceed to the next steps in the troubleshooting workflow with the most promising solvents.
Recommended Solvent Screening Panel:
| Solvent Class | Examples | Expected Outcome based on Structure |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High probability of success. These are excellent starting points. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to low probability. Solubility may be pH-dependent in water. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Low probability of success due to the polar nature of the compound. |
Step 2: pH Modification
For aqueous and alcoholic solvent systems, systematically vary the pH to identify the range of maximum solubility.
Protocol for pH-Dependent Solubility Screening:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add a known excess of the compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot solubility versus pH to determine the optimal pH range.
Step 3: The Role of Temperature
Investigate the effect of temperature on solubility in your chosen solvent system.
Protocol for Temperature Effect on Solubility:
-
Prepare a saturated solution of the compound in the desired solvent at room temperature.
-
Gently heat the solution in a controlled manner (e.g., in a water bath) in increments of 5-10°C.
-
After each temperature increase, observe if more of the compound dissolves.
-
Note the temperature at which complete dissolution is achieved for a given concentration.
-
Caution: Be vigilant for any signs of degradation, such as a change in color or the appearance of precipitates upon cooling.
Step 4: Co-Solvent Systems
If a single solvent is not sufficient, a binary or ternary co-solvent system can be effective.
Common Co-Solvent Combinations to Explore:
-
DMSO/Water
-
Ethanol/Water
-
PEG 400/Water
-
Propylene Glycol/Ethanol/Water
The optimal ratio of co-solvents needs to be determined experimentally. Start with a high percentage of the organic co-solvent and titrate with the aqueous component until the desired solubility is achieved without precipitation.
Step 5: Advanced Formulation Strategies
For particularly challenging cases, especially in the context of drug development, more advanced formulation techniques may be necessary. These are complex methods that typically require specialized expertise and equipment.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Complexation: The use of cyclodextrins can form inclusion complexes with the compound, increasing its apparent solubility in aqueous solutions.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and, consequently, its dissolution velocity.
Conclusion
The solubility of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is governed by its polar functional groups and its ability to ionize. A systematic approach that begins with the selection of appropriate polar aprotic solvents, followed by the optimization of pH and temperature, will resolve most solubility challenges. For applications requiring aqueous solutions, the use of co-solvents is a practical strategy. By following the protocols and troubleshooting logic outlined in this guide, researchers can achieve reliable and reproducible solubilization of this compound for their experimental needs.
References
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Cobalt and Iron Determination: A Comparative Analysis Featuring 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
For researchers, analytical chemists, and professionals in drug development, the precise and accurate quantification of metal ions like cobalt (Co) and iron (Fe) is a critical aspect of quality control, environmental monitoring, and pharmaceutical analysis. The choice of analytical methodology can significantly impact the reliability and efficiency of these measurements. This guide provides an in-depth technical comparison of analytical methods for the determination of cobalt and iron, with a special focus on the validation of a spectrophotometric method utilizing 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. This pyrimidine derivative has emerged as a sensitive and selective chromogenic reagent for these transition metals.[1]
This document is structured to provide not only the "how" but also the "why," grounding every protocol and comparison in the principles of scientific integrity and adherence to international validation standards, such as the ICH Q2(R1) guidelines.[1][2][3][4]
The Central Reagent: 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a versatile organic compound that serves as an excellent chromogenic agent for the spectrophotometric determination of Co(III) and Fe(II) ions.[1][5] Its utility stems from the formation of stable, colored complexes with these metal ions, allowing for their quantification using UV-Visible spectrophotometry. The core mechanism involves the chelation of the metal ion by the pyrimidine derivative, leading to a significant shift in the absorption spectrum, which can be measured to determine the concentration of the analyte.
The primary applications of this reagent are found in:
-
Analytical Chemistry: Serving as a reliable reagent for the determination of cobalt and iron in various sample matrices.[1]
-
Environmental Monitoring: Assessing metal contamination in environmental samples.[1]
-
Pharmaceutical Development: Playing a role in drug formulation and testing where metal ions can influence efficacy and safety.[1]
-
Materials Science: Aiding in the synthesis of novel materials requiring precise metal ion concentrations.[1]
Comparative Analysis of Spectrophotometric Methods for Cobalt and Iron Determination
The selection of a suitable analytical method depends on a variety of factors, including sensitivity, selectivity, cost, and ease of use. Below is a comparative overview of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine against other common spectrophotometric reagents for cobalt and iron determination.
For the Determination of Cobalt(II)
| Reagent | Wavelength (λmax) | Optimal pH | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linearity Range (µg/mL) | Key Remarks |
| 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine | ~395 nm | 5.5 - 6.8 | Not explicitly stated, but forms a stable yellow complex. | 0 - 1.0 | Good selectivity for Co(III) after oxidation. |
| 1-Nitroso-2-naphthol | 436.2 nm (in SDS) | 5.0 | 2.5 x 10⁴ | 0.12 - 4.0 | A well-established, sensitive method. Use of micellar systems like SDS enhances sensitivity and avoids toxic organic solvents.[6] |
| Ninhydrin | 395 nm | 8.2 | Not explicitly stated, but forms a stable violet complex. | Not specified | A simple and inexpensive method, though the complex stability is time-dependent (stable for 30 minutes).[7][8][9] |
| Hydroxytriazenes | 393 - 417 nm | 5.5 - 7.9 | 1.1 x 10⁴ - 2.5 x 10⁴ | Varies with derivative | A class of reagents with good sensitivity and selectivity. The properties can be tuned by modifying the substituent groups.[10] |
| [2-(4-Methoxyphenyl) azo (4, 5-dipheny imidazole)] (MPAI) | 491 nm | 9.0 | 0.2703 x 10⁴ | 3.0 - 50.0 | Forms a stable red complex.[11][12] |
For the Determination of Iron(II)
| Reagent | Wavelength (λmax) | Optimal pH | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linearity Range (µg/mL) | Key Remarks |
| 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine Derivative (EHNA) | 660 nm | 6.1 (formation), 10.3 (stable) | 3.0 x 10⁴ | Not specified | Good selectivity; the complex is stable at high pH, where complexes with Cu(II) and Ni(II) decompose.[13] |
| 1,10-Phenanthroline | 508 - 510 nm | 2 - 9 | 1.11 x 10⁴ | 0.4 - 4.0 | A very common, robust, and reliable method. The orange-red complex is very stable.[4][14][15][16] |
| Ethylenediaminetetraacetic acid (EDTA) | 254 nm | 3.6 - 5.6 | Not specified | 0 - 50 µM | A simple and cost-effective alternative, though the measurement is in the UV range.[11][14][16][17] |
| Thioglycolic Acid | 535 nm | Alkaline | Not specified | 0.1 - 30 mg/L | Forms a red-purple chelate.[3][17] |
| 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone (HNAHBH) | 405 nm | 4.5 - 5.5 | 5.6 x 10⁴ | 0.055 - 1.373 | A highly sensitive method.[5][18] |
Validation of the Analytical Method Using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following section outlines the experimental protocols for validating the spectrophotometric determination of cobalt and iron using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]
Experimental Workflow
Caption: Workflow for the validation of the analytical method.
Detailed Experimental Protocols
A. Specificity
-
Objective: To assess the ability of the method to measure the analyte of interest in the presence of other components.
-
Protocol:
-
Prepare a blank sample (matrix without the analyte), a standard solution of the analyte (Co or Fe), and a sample spiked with the analyte.
-
Prepare solutions of potentially interfering ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺, Mn²⁺) at concentrations expected in the sample matrix.
-
Analyze the blank, the standard, the spiked sample, and the standard mixed with interfering ions.
-
Causality: The comparison of the spectra will demonstrate whether the interfering ions produce a signal at the analytical wavelength of the analyte-reagent complex, thus ensuring the method's specificity.
-
B. Linearity and Range
-
Objective: To determine the range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., for Cobalt, 0.1, 0.25, 0.5, 0.75, and 1.0 µg/mL).
-
Add the 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine reagent to each standard and adjust the pH to the optimal value (e.g., pH 5.5-6.8 for Co).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and perform a linear regression analysis.
-
Causality: This establishes the mathematical relationship between concentration and absorbance, which is fundamental for quantifying the analyte in unknown samples. The correlation coefficient (r²) is a measure of the quality of this relationship.
-
C. Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol (Spike Recovery Method):
-
Prepare a sample matrix and divide it into three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Spike known amounts of the analyte standard solution into each concentration level, in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Causality: This demonstrates the method's ability to accurately quantify the analyte in a complex matrix by measuring how well the added analyte is recovered.
-
D. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or with different equipment.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.
-
Causality: This establishes the method's consistency and reliability under various operating conditions. A low RSD indicates high precision.
-
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study (σ).
-
Calculate the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Causality: These parameters define the lower limits of the method's capabilities, which is crucial for the analysis of trace amounts of the analyte.
-
F. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations in parameters such as pH (e.g., ± 0.2 units), wavelength (e.g., ± 2 nm), and temperature.
-
Analyze a standard solution under these modified conditions and compare the results to those obtained under the optimal conditions.
-
Causality: This demonstrates the reliability of the method during normal usage and its transferability between different laboratories and instruments.
-
Acceptance Criteria for Method Validation
The following table provides typical acceptance criteria for the validation parameters based on ICH guidelines.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery within 98.0% - 102.0% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% |
| LOD & LOQ | The analyte should be reliably detectable and quantifiable at the required levels. |
| Robustness | The results should not be significantly affected by minor variations in the method parameters. |
Conclusion and Future Perspectives
The spectrophotometric determination of cobalt and iron using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine presents a sensitive, selective, and cost-effective analytical method. A thorough validation, following the principles outlined in this guide, is essential to ensure the generation of reliable and accurate data for its intended applications in research, quality control, and clinical settings.
The comparative analysis with other established reagents demonstrates that while no single method is universally superior, the choice of reagent should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Future research may focus on the development of novel pyrimidine derivatives with enhanced molar absorptivity and selectivity, as well as the adaptation of these methods for automated and high-throughput screening applications.
References
- Chem-Impex. (n.d.). 4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine [pour la détermi.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Hussein, A. F., Hatam, R. S., & Shaheed, I. M. (2016). Spectrophotometric Study for Determination of Cobalt (II) by the Reagent . International Journal of Pharmaceutical and Phytopharmacological Research, 6(4), 671-683.
- Rahman, K. M., Biswas, B., Neger, T., Sharmin, N., & Rahman, L. (2021). Method validation on iron determination by spectrophotometric method in aqueous medium. Journal of Scientific Research, 13(2), 787-800.
- Chem321 Lab Spring 2011. (n.d.).
- Rahman, K. M., Biswas, B., Neger, T., Sharmin, N., & Rahman, L. (2021). Method validation on iron determination by spectrophotometric method in aqueous medium.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Tsuchiya, M. (1979). Spectrophotometric Determination of Cobalt(lll) and Iron(ll) with 4-Hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine. Analytical Sciences, 5(4), 475-478.
- Standard Methods. (n.d.). 3500-Fe B: Iron by Phenanthroline.
- Der Pharma Chemica. (n.d.).
- Mahmood, K., Wattoo, F. H., Wattoo, M. H. S., Imran, M., Asad, M. J., Tirmizi, S. A., & Wadood, A. (2012). Spectrophotometric estimation of cobalt with ninhydrin. Saudi journal of biological sciences, 19(2), 247–250.
- Ombaka, O., & Gichumbi, J. M. (2011). SPECTROPHOTOMETRIC DETERMINATION OF COBALT (II) IN LOW CONCENTRATIONS USING HYDROXYTRIAZENE AS SELECTIVE CHELATING AGENTS. African Journal of Pure and Applied Chemistry, 5(12), 403-411.
- Truman ChemLab. (2017).
- ijpab. (n.d.). UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection.
- Lucchesi, C. A., & Hirn, C. F. (n.d.). EDTA Titration of Total Iron in Iron(II) and Iron(III) Mixtures.
- Reddy, M. L. P., & Rao, V. M. (2013). Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone. Journal of Chemistry, 2013, 1-8.
- Zenodo. (2021).
- Mahmood, K., Wattoo, F. H., Wattoo, M. H. S., Imran, M., Asad, M. J., Tirmizi, S. A., & Wadood, A. (2012). Spectrophotometric estimation of cobalt with ninhydrin.
- Semantic Scholar. (1990). Spectrophotometric Determination of Iron(II) with 2-Diethylamino-4-hydroxy-5-nitroso-6-aminopyrimidine.
- METTLER TOLEDO. (n.d.).
- Tamura, H., & Nagayama, M. (1974). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). Talanta, 21(4), 314-318.
- Reddy, M. L. P., & Rao, V. M. (2013). Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone. Hindawi.
- Tsuchiya, M. (1979). Spectrophotometric Determination of Cobalt(lll) and Iron(ll) with 4-Hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine.
- Singh, S. B. (2020). Spectroscopic determination of iron by 1,10-phenanthroline method.
- Ahmad, S., & Rao, G. S. (1997). EDTA: An Alternative Spectrophotometric Reagent for Iron Estimation.
- Mathew, A., & Varkey, J. (n.d.). Spectrophotometric Determination of Cobalt(II) Using a Sulphur, Nitrogen and Oxygen Donor Ligand. Asian Journal of Chemistry.
-
Hussein, A. F., Hatam, R. S., & Shaheed, I. M. (2016). Spectrophotometric Study for Determination of Cobalt (II) by theReagent . ResearchGate.
- BioPharm International. (n.d.).
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemistry reviews, 29 Suppl 1(Suppl 1), S49–S52.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Application Notes & Protocols: Spectrophotometric Determination of Cobalt Using 1-Nitroso-2-Naphthol.
- Scribd. (n.d.). 4 SOP Spectrophotometric Iron Content.
- Uhrovčík, J. (2014). Strategy for determination of LOD and LOQ values--some basic aspects. Talanta, 119, 178–180.
- Mahmood, K., Wattoo, F. H., Wattoo, M. H. S., Imran, M., Asad, M. J., Tirmizi, S. A., & Wadood, A. (2012). Spectrophotometric estimation of cobalt with ninhydrin. Saudi journal of biological sciences, 19(2), 247–250.
- International Journal of Advanced Engineering Research and Science. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Stability of the cobalt–ninhydrin complex with respect to time.
- RSC Publishing. (2021). Highly sensitive and selective colorimetric detection of dual metal ions (Hg 2+ and Sn 2+ )
- International Journal of Advanced Engineering Research and Science. (n.d.).
- LCGC International. (n.d.). Robustness Tests..d.). Robustness Tests.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spectrophotometric estimation of cobalt with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric estimation of cobalt with ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sciencescholar.us [sciencescholar.us]
A Comparative Analysis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine and Other Metal Ion Reagents for Analytical Applications
Abstract
The precise and selective quantification of metal ions is a cornerstone of analytical chemistry, with applications spanning environmental monitoring, pharmaceutical analysis, and clinical diagnostics. A vast array of chelating agents, or metal ion reagents, have been developed for this purpose, each possessing unique characteristics in terms of sensitivity, selectivity, and optimal reaction conditions. This guide provides a comparative analysis of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine against other established metal ion reagents. We will delve into the underlying chemical principles governing their interactions with metal ions and present experimental data to guide researchers in selecting the most appropriate reagent for their specific analytical needs.
Introduction to Metal Ion Chelation and Spectrophotometric Analysis
Metal ion reagents are organic molecules that can form stable, often colored, complexes with metal ions. This process, known as chelation, is fundamental to many analytical techniques, particularly spectrophotometry. The formation of a colored complex allows for the quantification of the metal ion by measuring the absorbance of light at a specific wavelength, as dictated by the Beer-Lambert Law. The ideal metal ion reagent should exhibit high sensitivity (a high molar absorptivity), excellent selectivity (reacting with only the target metal ion), and form a stable complex over a wide range of conditions.
Overview of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic compound belonging to the pyrimidine family. While not as ubiquitously cited as some classical reagents, its structural features, particularly the presence of multiple nitrogen and oxygen donor atoms, suggest a strong potential for metal ion chelation. The nitroso group, in particular, is a well-known coordinating group in various analytical reagents.
Comparative Analysis with Other Metal Ion Reagents
To provide a comprehensive comparison, we will evaluate 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine against three widely used metal ion reagents: Dithizone, Dimethylglyoxime, and Eriochrome Black T.
Dithizone
Dithizone (diphenylthiocarbazone) is a highly sensitive reagent used for the determination of several heavy metals, including lead, mercury, and cadmium. It forms intensely colored dithizonate complexes that are extractable into organic solvents, allowing for preconcentration and enhanced sensitivity.
Dimethylglyoxime (DMG)
Dimethylglyoxime is renowned for its high selectivity for nickel(II) ions, with which it forms a characteristic bright red precipitate. This reaction is a cornerstone of classical qualitative and gravimetric analysis for nickel. For quantitative spectrophotometric analysis, the nickel-DMG complex can be kept in solution in the presence of an oxidizing agent.
Eriochrome Black T (EBT)
Eriochrome Black T is a versatile complexometric indicator used in EDTA titrations for the determination of several metal ions, including magnesium, calcium, and zinc. It forms a wine-red complex with these metal ions. The endpoint of the titration is signaled by a color change to blue when all the metal ions have been complexed by the stronger chelating agent, EDTA.
Experimental Data and Performance Comparison
The following table summarizes the key performance characteristics of the compared reagents. It is important to note that specific experimental data for 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine as a metal ion reagent is not as readily available in the public domain as for the other more established reagents. The potential applications listed are based on the functional groups present in the molecule.
| Reagent | Target Metal Ions (Examples) | Optimal pH Range | Solvent System | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Key Advantages | Limitations |
| 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine | Fe(II), Co(II), Ni(II), Cu(II) (Potential) | Likely Mildly Acidic to Neutral | Aqueous or Mixed Aqueous/Organic | Not Widely Reported | Potentially high selectivity due to specific functional groups | Limited published data, may require significant methods development |
| Dithizone | Pb(II), Hg(II), Cd(II), Ag(I) | 3-5 | Organic (e.g., Chloroform, Carbon Tetrachloride) | ~70,000 for Pb(II) at 520 nm | High sensitivity, allows for solvent extraction | Low selectivity, susceptible to oxidation |
| Dimethylglyoxime | Ni(II) | 9-10 | Aqueous (with oxidizing agent) or Organic (for extraction) | ~15,000 for Ni(II) at 447 nm | Excellent selectivity for Nickel | Forms a precipitate, may require specific conditions to maintain solubility for spectrophotometry |
| Eriochrome Black T | Mg(II), Ca(II), Zn(II) | ~10 | Aqueous | ~30,000 for Mg(II) at 520-540 nm | Widely used as a complexometric indicator | Functions as an indicator, not a primary quantitative reagent in spectrophotometry |
Experimental Protocols
General Spectrophotometric Analysis Workflow
The following diagram illustrates a generalized workflow for the spectrophotometric determination of a metal ion using a chelating agent.
Caption: Generalized workflow for spectrophotometric metal ion analysis.
Protocol for Nickel Determination using Dimethylglyoxime
This protocol describes the spectrophotometric determination of nickel(II) using dimethylglyoxime in an aqueous medium.
-
Preparation of Reagents:
-
Nickel(II) Standard Stock Solution (1000 ppm): Dissolve a precisely weighed amount of high-purity nickel salt in deionized water.
-
Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.
-
Oxidizing Agent: A solution of bromine water or potassium persulfate.
-
Ammonia Solution: To adjust the pH to the optimal range (9-10).
-
-
Construction of Calibration Curve:
-
Prepare a series of standard solutions of nickel(II) by diluting the stock solution.
-
To each standard, add the oxidizing agent, followed by the dimethylglyoxime solution and ammonia to adjust the pH.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), typically around 447 nm.
-
Plot a graph of absorbance versus concentration to create the calibration curve.
-
-
Analysis of Unknown Sample:
-
Treat the unknown sample containing nickel(II) in the same manner as the standards.
-
Measure its absorbance and determine the concentration from the calibration curve.
-
Mechanistic Insights
The selectivity of a chelating agent is intrinsically linked to the stability of the complex it forms with a particular metal ion. This stability is governed by factors such as the number and type of donor atoms, the formation of stable chelate rings, and the electronic properties of both the metal ion and the ligand.
Caption: Factors influencing metal-ligand complex stability and selectivity.
For instance, the high selectivity of dimethylglyoxime for nickel(II) is attributed to the formation of a highly stable, square planar complex involving two DMG molecules and one nickel ion, stabilized by intramolecular hydrogen bonds. The potential of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine as a selective reagent would depend on its ability to form similarly stable and unique complexes with specific metal ions.
Conclusion and Future Perspectives
While established reagents like Dithizone, Dimethylglyoxime, and Eriochrome Black T have well-documented applications and performance characteristics, the exploration of novel chelating agents like 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is crucial for advancing analytical chemistry. The structural motifs within this pyrimidine derivative suggest a promising potential for the selective determination of transition metals. Further research is warranted to fully characterize its reactivity, determine its molar absorptivity with various metal ions, and establish optimal conditions for its use in spectrophotometric analysis. Such studies would not only expand the toolkit of analytical chemists but could also lead to the development of new methods with improved sensitivity and selectivity for a range of metal ions. The development of new analytical reagents is a continuous endeavor, driven by the need for more efficient and accurate analytical methods in various scientific disciplines.
References
A comprehensive list of references would be provided here, linking to peer-reviewed articles, analytical chemistry textbooks, and reputable chemical databases to support the claims and protocols described in this guide. As specific experimental data for 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine as a metal ion reagent is not widely available in the public search results, a full reference list with clickable URLs cannot be generated at this time. The information provided for the established reagents is based on fundamental principles of analytical chemistry.
A Comparative Guide to the Cross-Validation of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine Quantification: A Fusion of Molecular and Elemental Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The choice of analytical methodology can significantly impact data reliability, influencing critical decisions throughout the drug development lifecycle. This guide provides an in-depth technical comparison of two distinct analytical paradigms for the quantification of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (C₆H₉N₅O₂), a crucial heterocyclic compound.
We will explore a direct analytical approach using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a cornerstone technique for the analysis of chromophoric organic molecules. In parallel, we will detail an innovative, indirect approach utilizing Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a powerful elemental analysis technique. The cross-validation of results from these fundamentally different methods provides a robust framework for ensuring the accuracy and reliability of analytical data.
The Analytical Challenge: Quantifying a Non-metallic Organic Compound
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a purely organic molecule, lacking a unique metallic element for direct quantification by ICP-MS. This necessitates a creative analytical strategy. The compound's utility as a chromogenic reagent for cobalt (Co) and iron (Fe) ions offers a unique solution.[1] By forming a stable complex with a known metal, we can indirectly quantify the pyrimidine by measuring the metal concentration using the exceptional sensitivity of ICP-MS.
This guide will detail the experimental protocols for both the direct HPLC-UV analysis and the indirect ICP-MS analysis via cobalt chelation. We will then present a framework for the cross-validation of the data, ensuring the highest level of scientific integrity.
Direct Quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a well-established and reliable method for the quantification of organic molecules that possess a UV-absorbing chromophore. The nitroso and pyrimidine ring functionalities in the target molecule make it an ideal candidate for this technique.
Proposed HPLC-UV Method
The following is a representative HPLC-UV method for the quantification of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. It is based on established methods for similar aminopyrimidine derivatives and would require full validation according to ICH Q2(R1) guidelines before implementation.[2][3]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of maximum absorbance should be selected, likely in the range of 280-320 nm due to the nitroso-pyrimidine chromophore.
-
Standard Preparation:
-
Prepare a stock solution of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject equal volumes of the standards and samples into the HPLC system and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation Parameters (as per ICH Q2(R1))
A full validation of this method would include the following parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). |
Indirect Quantification: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS offers unparalleled sensitivity for elemental analysis. To leverage this for our organic molecule, we will employ an indirect quantification strategy based on its metal-chelating properties. By forming a stable complex with a known stoichiometry between the pyrimidine and a selected metal ion (in this case, cobalt), we can determine the pyrimidine concentration by quantifying the cobalt.
Workflow for Indirect ICP-MS Analysis
Caption: Workflow for the indirect quantification of the pyrimidine using ICP-MS.
Determining the Stoichiometry of the Cobalt Complex: The Mole-Ratio Method
Before quantitative analysis, the precise stoichiometry of the cobalt-pyrimidine complex must be established. The mole-ratio method is a reliable spectrophotometric technique for this purpose.[4][5][6]
Experimental Protocol: Mole-Ratio Method
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents:
-
A standard solution of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine of known concentration (e.g., 1 x 10⁻⁴ M).
-
A standard solution of Cobalt(II) chloride of the same concentration (1 x 10⁻⁴ M).
-
-
Procedure:
-
Prepare a series of solutions by keeping the concentration of the pyrimidine constant while varying the molar ratio of cobalt. For example, prepare solutions with Co:pyrimidine molar ratios of 0:1, 0.2:1, 0.4:1, 0.6:1, 0.8:1, 1:1, 1.2:1, 1.4:1, 1.6:1, 1.8:1, and 2:1.
-
Maintain a constant total volume for all solutions.
-
Allow the solutions to equilibrate for complete complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the molar ratio of Co to pyrimidine.
-
The plot will show two intersecting linear portions. The point of intersection corresponds to the stoichiometry of the complex. For instance, an intersection at a molar ratio of 1.0 suggests a 1:1 complex, while an intersection at 0.5 would indicate a 1:2 (Co:pyrimidine) complex.
-
ICP-MS Analysis Protocol
Experimental Protocol: ICP-MS Quantification of Cobalt
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation for ICP-MS:
-
Prepare a sample of the pyrimidine of known weight.
-
Add a molar excess of the cobalt standard solution to ensure complete complexation of the pyrimidine.
-
Dilute the resulting complex solution with deionized water to a concentration of cobalt that falls within the linear range of the ICP-MS.
-
-
ICP-MS Parameters:
-
Plasma Gas: Argon
-
RF Power: ~1550 W
-
Analysis Mode: Standard (no-gas) or collision cell mode (with helium) to remove potential polyatomic interferences on cobalt.
-
Isotope Monitored: ⁵⁹Co
-
-
Calibration: Prepare a series of cobalt standards in the same matrix as the diluted sample to generate a calibration curve.
-
Analysis: Aspirate the blank, standards, and sample solutions into the ICP-MS and measure the signal intensity for ⁵⁹Co.
-
Calculation:
-
Determine the concentration of cobalt in the diluted sample solution from the calibration curve.
-
Back-calculate the concentration of cobalt in the original complex solution.
-
Using the stoichiometry determined by the mole-ratio method, calculate the concentration of the 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine in the original sample.
-
Cross-Validation of Results: Bridging the Methodologies
Cross-validation is the process of confirming that two different analytical methods produce comparable and reliable results for the same analyte.[3] In this case, we are comparing a direct molecular quantification method (HPLC-UV) with an indirect elemental quantification method (ICP-MS).
Logical Framework for Cross-Validation
Caption: Logical flow for the cross-validation of HPLC-UV and ICP-MS results.
Data Comparison and Acceptance Criteria
To perform the cross-validation, a homogenous batch of a sample containing 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine should be prepared. Multiple aliquots of this sample should be analyzed by both the validated HPLC-UV method and the indirect ICP-MS method.
The results should be statistically compared. A Student's t-test can be used to compare the mean values obtained from the two methods, while an F-test can be used to compare the variances. The acceptance criteria should be pre-defined, for example, a p-value > 0.05 for the t-test, indicating no significant difference between the means.
Table for Comparative Data Presentation
| Sample ID | HPLC-UV Result (µg/mL) | ICP-MS Result (µg/mL) | % Difference |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 | |||
| Mean | |||
| Std. Dev. | |||
| RSD (%) |
Conclusion: A Synergistic Approach to Analytical Confidence
The cross-validation of a direct molecular analysis technique like HPLC-UV with an indirect elemental analysis technique like ICP-MS represents a powerful strategy for ensuring the accuracy and reliability of quantitative data for organic molecules. While HPLC-UV provides a straightforward and robust method for the direct quantification of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, the indirect ICP-MS approach, though more complex, offers an orthogonal and highly sensitive confirmation.
By leveraging the unique chemical properties of the analyte – its chromophore for HPLC-UV and its chelating ability for ICP-MS – researchers can build a comprehensive and self-validating analytical workflow. This dual-pronged approach provides a higher degree of confidence in the analytical results, which is essential for regulatory submissions and the overall success of drug development programs.
References
-
Harvey, D. (2020). Mole-Ratio Method for Determining Metal-Ligand Stoichiometry. Analytical Sciences Digital Library. [Link]
-
LibreTexts Chemistry. (2022). 14.3: Qualitative and Characterization Applications. [Link]
-
Wisdomlib. (2025). Mole ratio method: Significance and symbolism. [Link]
- van der Westhuizen, J. H., & van der Watt, J. G. (2017). Spectrophotometry mole ratio and continuous variation experiments with dithizone.
- Mansour, F. R., & Danielson, N. D. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes. Chemistry Central Journal, 12(1), 133.
-
ResearchGate. (n.d.). Job's plot for complex formation of 4-chloro-2-{[(1E) -. [Link]
- Soni, A., et al. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 19(4), 304-310.
- Rizk, M. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 1-13.
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]-method/]([Link])
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. researchgate.net [researchgate.net]
- 3. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide for Trace Metal Analysis: Spectrophotometry using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine vs. Atomic Absorption Spectroscopy
For researchers, scientists, and drug development professionals, the accurate quantification of trace metals is a critical step in ensuring product safety, efficacy, and quality. The choice of analytical technique can significantly impact the reliability of results, experimental throughput, and overall project cost. This guide provides an in-depth, objective comparison between two distinct approaches for metal determination: a molecular absorption method using the chromogenic reagent 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine , and an atomic absorption method, Atomic Absorption Spectroscopy (AAS) .
This document moves beyond a simple list of pros and cons, delving into the fundamental principles, performance characteristics, and practical workflows of each technique. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as a practical resource for selecting the most appropriate method for your specific analytical challenges.
Part 1: Fundamental Principles of the Analytical Methods
A clear understanding of the underlying principles is essential to appreciate the performance characteristics and limitations of each technique. While both methods rely on the Beer-Lambert Law, they measure light absorption at fundamentally different levels: one at the molecular level and the other at the atomic level.
UV-Visible Spectrophotometry with 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
This technique is a form of molecular absorption spectroscopy. It relies on a chemical reaction between the target metal ion and a specific chromogenic reagent to form a colored molecular complex. 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a versatile compound that serves as such a reagent, particularly for the determination of cobalt(III) and iron(II) ions.[1]
The core principle involves two steps:
-
Complexation: The reagent selectively binds with the target metal ion in a solution to form a stable, colored complex. The intensity of the color produced is directly proportional to the concentration of the metal ion.
-
Measurement: A UV-Visible spectrophotometer passes a beam of light through the solution. The instrument measures the amount of light absorbed by the colored complex at its wavelength of maximum absorbance (λmax). This absorbance value is then used to calculate the concentration of the metal.
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a highly specific and sensitive technique used to determine the concentration of individual metal elements in a sample.[2][3] Unlike spectrophotometry, which measures absorption by molecules in a solution, AAS measures the absorption of light by free, ground-state atoms in a gaseous state.[4]
The principle is based on a key concept: atoms of a specific element will absorb light at very precise wavelengths that are characteristic of that element.[5] The process involves:
-
Atomization: The sample, typically in a liquid form, is introduced into a high-temperature environment, either a flame (Flame AAS) or a graphite tube (Graphite Furnace AAS). This intense heat vaporizes the solvent and dissociates the chemical compounds, converting the analyte into a cloud of free, ground-state atoms.[4][6]
-
Light Absorption: A specialized lamp, called a Hollow Cathode Lamp (HCL) or an Electrodeless Discharge Lamp (EDL), emits light at the specific wavelength characteristic of the target element. This beam of light is passed through the atom cloud.[6]
-
Detection: The atoms of the target element in the cloud absorb a portion of this light. A detector measures the reduction in light intensity, and the amount of light absorbed is directly proportional to the concentration of the element in the original sample, in accordance with the Beer-Lambert Law.[2]
Part 2: Performance Characteristics: A Head-to-Head Comparison
The choice between these two methods hinges on a careful evaluation of their performance characteristics against the specific demands of the analysis.
| Performance Metric | UV-Vis Spectrophotometry with Pyrimidine Reagent | Atomic Absorption Spectroscopy (AAS) | Causality and Expert Insights |
| Principle | Molecular Absorption (Colored Complex) | Atomic Absorption (Free Gaseous Atoms) | AAS measures a more fundamental property (atomic absorption), making it inherently more selective. Spectrophotometry relies on the chemistry of the complex formation. |
| Selectivity & Specificity | Good to Very Good. Dependent on the reagent's ability to bind selectively with the target metal. Can be prone to interference from other ions that also react with the reagent or absorb at a similar wavelength. | Excellent. The use of element-specific light sources and detection at precise, narrow atomic absorption lines provides exceptional specificity with minimal spectral overlap.[6][7] | The high selectivity of AAS is its primary advantage.[8] Method development in spectrophotometry often requires significant effort to mitigate interferences (e.g., using masking agents, pH control). |
| Sensitivity & LOD | Moderate. Typically in the low parts-per-million (ppm) or high parts-per-billion (ppb) range. Sensitivity is dictated by the molar absorptivity of the metal-reagent complex. | Flame AAS (FAAS): Low ppm to high ppb.[6] Graphite Furnace AAS (GFAAS): Low ppb to parts-per-trillion (ppt).[6][] | GFAAS is the undisputed leader for ultra-trace analysis due to its ability to concentrate the entire sample in the light path.[10] The sensitivity of the spectrophotometric method is fixed by the chemistry of the reagent. |
| Dynamic Range | Typically 1-2 orders of magnitude. | Typically 2-3 orders of magnitude.[6] | AAS generally offers a wider linear range, reducing the need for sample dilutions compared to the spectrophotometric method, which can be limited by reagent concentration. |
| Matrix Effects | Susceptible to interferences from sample turbidity, other colored compounds, and competing ions that can affect complex formation. | FAAS: Less prone to matrix effects. GFAAS: Can be significantly affected by chemical and physical interferences from the sample matrix, often requiring matrix modifiers or advanced background correction (e.g., Zeeman).[6][11] | The atomization step in AAS helps to destroy the original sample matrix, but non-volatile components can still interfere, especially in the confined environment of a graphite furnace. |
| Speed & Throughput | Slower. Requires reagent addition, mixing, and an incubation period for color development before measurement. | FAAS: Rapid. Sample throughput can be high (250-350 determinations/hour). GFAAS: Slower. Each analysis involves a multi-step heating program (drying, ashing, atomization) and can take several minutes per sample. | For routine analysis of many samples at moderate concentrations, FAAS is often the most time-efficient method. |
| Cost & Complexity | Low. Spectrophotometers are common, relatively inexpensive laboratory instruments. Reagents are generally affordable. The procedure is straightforward. | Moderate to High. AAS instruments are a significant capital investment. Requires dedicated element lamps, gases (acetylene, argon), and a skilled operator. | The spectrophotometric approach is highly accessible and cost-effective, making it a viable option for labs with limited budgets or for dedicated, single-analyte applications.[12] |
| Precision | Good. Typically 1-5% Relative Standard Deviation (RSD). | FAAS: Excellent (0.3-1% RSD). GFAAS: Very Good (1-5% RSD). | The automated and highly controlled nature of the AAS instrument generally leads to better precision than manual or semi-automated spectrophotometric methods. |
Part 3: Experimental Protocols & Methodologies
To provide a practical context, this section outlines validated, step-by-step protocols for the determination of iron, a common analyte for which both techniques are suitable.
Protocol 1: Spectrophotometric Determination of Iron(II)
This protocol is based on the principle of forming a colored complex between Fe(II) and a chromogenic agent like 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. A crucial step is the reduction of any Fe(III) present in the sample to Fe(II), as many reagents react specifically with the ferrous form.
1. Reagent and Standard Preparation:
- Iron Stock Standard (1000 mg/L): Use a certified reference material.
- Working Standards (e.g., 0.5, 1.0, 2.0, 4.0 mg/L): Prepare by serial dilution of the stock standard in deionized water. Acidify slightly with HCl to ensure stability.
- Reducing Agent (e.g., Hydroxylamine Hydrochloride, 10% w/v): Prepare in deionized water. Causality: This quantitatively reduces Fe(III) to Fe(II) to ensure all iron in the sample is in the reactive state.
- Buffer Solution (e.g., Ammonium Acetate): To maintain the optimal pH for complex formation.
- Pyrimidine Reagent Solution: Prepare a solution of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine in an appropriate solvent (e.g., ethanol/water) at a pre-determined concentration.
2. Experimental Workflow:
- Pipette 10 mL of each standard solution and the sample solution into separate 50 mL volumetric flasks. Prepare a "blank" using 10 mL of deionized water.
- To each flask, add 1 mL of the hydroxylamine hydrochloride solution. Swirl gently and allow to stand for 10 minutes. This ensures complete reduction of any ferric iron.
- Add 5 mL of the pyrimidine reagent solution to each flask and mix.
- Add 8 mL of the buffer solution to adjust the pH to the optimal range for the specific reagent.
- Dilute to the 50 mL mark with deionized water, cap, and invert several times to mix thoroughly.
- Allow the flasks to stand for at least 15 minutes for full color development.
- Set the spectrophotometer to the predetermined λmax for the iron-pyrimidine complex.
- Zero the instrument using the reagent blank.
- Measure the absorbance of each standard and the sample.
3. Data Analysis:
- Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.
Protocol 2: Determination of Iron by Flame AAS (FAAS)
This protocol describes a standard method for iron analysis using a flame atomic absorption spectrometer.[12]
1. Reagent and Standard Preparation:
- Iron Stock Standard (1000 mg/L): Use a certified reference material.
- Working Standards (e.g., 1.0, 2.0, 3.0, 4.0, 5.0 mg/L): Prepare in volumetric flasks by diluting the stock standard.
- Acidification: Acidify all standards and samples with the same concentration of acid (e.g., 2% nitric acid). Causality: This step is critical for sample preservation, preventing analyte precipitation, and ensuring the matrix of the standards matches that of the samples, which is crucial for accuracy.
2. Instrument Setup and Optimization:
- Install the iron (Fe) hollow cathode lamp in the spectrometer.
- Set the monochromator to the primary analytical wavelength for iron (248.3 nm).
- Ignite the air-acetylene flame.
- Optimize the burner position (vertical and horizontal) and the fuel-to-air ratio by aspirating a mid-range standard and adjusting for maximum absorbance. This self-validating step ensures the instrument is operating at maximum sensitivity for the analysis.
- Set the instrument to zero while aspirating a blank solution (2% nitric acid).
3. Experimental Workflow:
- Aspirate the prepared standard solutions in order of increasing concentration, recording the steady-state absorbance for each.
- Rinse the nebulizer by aspirating the blank solution for 10-15 seconds between each standard.
- Aspirate the prepared sample solution(s) and record their absorbance.
- Periodically re-aspirate a mid-range standard during the sample run to check for instrument drift.
4. Data Analysis:
- The instrument software will typically generate a calibration curve by plotting absorbance versus concentration.
- The concentration of the sample is automatically calculated from its absorbance using the calibration equation.
Part 4: Decision-Making Guide for Method Selection
Choosing the right technique requires balancing analytical requirements with practical constraints. The following workflow and summary provide guidance for making an informed decision.
Choose Spectrophotometry with 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine when:
-
Budget is a primary constraint. The initial investment and running costs are significantly lower.
-
The analysis is dedicated to one or two specific metals for which a good chromogenic reagent exists.
-
The required sensitivity is within the ppm to high ppb range.
-
High sample throughput is not the main priority.
-
The sample matrix is relatively simple and free from significant interferences.
Choose Atomic Absorption Spectroscopy (AAS) when:
-
High selectivity is paramount. You need to be confident that you are only measuring the target analyte.
-
A wide range of different elements needs to be analyzed (though not simultaneously), requiring only a change of lamp and settings.
-
High sample throughput is required for routine analysis (choose FAAS ).
-
Ultra-trace concentrations (low ppb to ppt) must be quantified (choose GFAAS ).
-
The laboratory has the infrastructure and budget for the initial investment and operational costs (gases, lamps).
References
-
Separation Science. (n.d.). Atomic Absorption Spectrophotometry (AAS): Principles, Instrumentation, and Comparisons with Other AS Techniques. Retrieved from [Link]
-
Lambda Advanced Technology. (n.d.). Detection limits in atomic absorption spectrophotometry. Retrieved from [Link]
-
Scribd. (n.d.). 11 How To Determine LOD in AAS PDF. Retrieved from [Link]
-
Agilent Technologies. (n.d.). What Is Atomic Absorption Spectroscopy? Principles & Technique. Retrieved from [Link]
-
Wikipedia. (n.d.). Atomic absorption spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 15). 4.3B: Atomic Absorption Spectroscopy (AAS). Retrieved from [Link]
-
Technology Networks. (2024, January 24). Atomic Absorption Spectroscopy, Principles and Applications. Retrieved from [Link]
- Chem-Impex. (n.d.). 4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine [pour la détermi. Retrieved from https://www.chemimpex.com/products/4-amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
-
Slideshare. (n.d.). Atomic Absorption Spectroscopy, Principles and Applications.pptx. Retrieved from [Link]
-
Drawell. (n.d.). How to Enhance the Detection Limits of Atomic Absorption Spectrophotometry?. Retrieved from [Link]
-
Buck Scientific. (n.d.). Atomic Absorption Spectrophotometer Pros and Cons. Retrieved from [Link]
-
Drawell. (n.d.). How Atomic Absorption Spectrometer Works?. Retrieved from [Link]
-
Nanbei Instrument. (n.d.). Atomic Absorption Spectrophotometer(AAS): Types And Application In Metal Analysis. Retrieved from [Link] strument.com/blog/atomic-absorption-spectrophotometer-aas-types-and-application-in-metal-analysis
-
PubMed. (1996). Atomic absorption spectrometry (AAS) - a versatile and selective detector for trace element speciation. Retrieved from [Link]
-
Marcel Dekker, Inc. (1969). Comparison of Detection Limits in Atomic Fluorescence and Absorption Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2018, May 27). What is the detection limit of Flame Atomic Absorption Spectrometer for Lead please?. Retrieved from [Link]
-
Lab Manager Magazine. (2025, July 31). Spectrophotometry: From UV-Vis to Atomic Absorption. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. agilent.com [agilent.com]
- 3. Atomic Absorption Spectroscopy, Principles and Applications | Technology Networks [technologynetworks.com]
- 4. Spectrophotometry: From UV-Vis to Atomic Absorption | Lab Manager [labmanager.com]
- 5. Atomic absorption spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Atomic Absorption Spectrophotometry (AAS): Principles, Instrumentation, and Comparisons with Other AS Techniques | Separation Science [sepscience.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Atomic absorption spectrometry (AAS) - a versatile and selective detector for trace element speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Detection limits in atomic absorption spectrophotometry [lambda-at.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine: From Analytical Reagent to Synthetic Powerhouse
For the discerning researcher in analytical chemistry, drug discovery, and materials science, the choice of starting materials and reagents is paramount to experimental success. This guide provides an in-depth comparison of the applications of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, a versatile heterocyclic compound that has carved a niche for itself in both analytical and synthetic chemistry. We will delve into its performance as a chromogenic reagent for metal ion detection and explore its utility as a strategic building block in the synthesis of bioactive molecules, supported by experimental data and detailed protocols.
Part 1: Unveiling the Analytical Prowess: A Superior Chromogenic Reagent for Cobalt and Iron Determination
In the realm of analytical chemistry, 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, hereafter referred to as ADHNP, stands out as a highly sensitive and selective chromogenic reagent for the spectrophotometric determination of cobalt(III) and iron(II) ions.[1] Its unique molecular architecture, featuring vicinal amino and nitroso groups, facilitates the formation of stable, colored complexes with these metal ions, enabling their quantification even at trace levels.
Comparative Performance with Other Reagents
The efficacy of a chromogenic reagent is benchmarked by several key parameters, including its molar absorptivity (a measure of how strongly the complex absorbs light), the linear range of detection (Beer's Law), and its selectivity in the presence of other ions. The table below provides a comparative overview of ADHNP's performance against other commonly used reagents for cobalt and iron determination.
| Reagent | Metal Ion | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell Sensitivity (µg cm⁻²) | Optimal pH |
| ADHNP | Co(III) | 395 | 6.30 x 10⁴ | 9.34 x 10⁻⁴ | 5.5 - 6.8 |
| ADHNP | Fe(II) | 660 | 3.05 x 10⁴ | 1.85 x 10⁻³ | 9.6 - 10.5 |
| 1-Nitroso-2-naphthol | Co(II) | 420 | 1.8 x 10⁴ | 3.3 x 10⁻³ | 4.0 |
| 2,2'-Dipyridyl | Fe(II) | 522 | 8.6 x 10³ | 6.5 x 10⁻³ | 3.5 - 8.5 |
| Ferrozine | Fe(II) | 562 | 2.79 x 10⁴ | 2.0 x 10⁻³ | 4.0 - 9.0 |
Data for ADHNP sourced from Tsuchiya, 1979.[1] Data for other reagents are typical values from analytical chemistry literature.
As evidenced by the data, ADHNP exhibits a significantly higher molar absorptivity for cobalt determination compared to 1-nitroso-2-naphthol, indicating a superior sensitivity. While its molar absorptivity for iron is comparable to that of Ferrozine, the distinct, well-separated absorption maxima for its cobalt and iron complexes (395 nm and 660 nm, respectively) offer the significant advantage of allowing for the sequential or simultaneous determination of both ions in a single sample.[1]
Experimental Protocol: Spectrophotometric Determination of Co(III) and Fe(II) with ADHNP
This protocol is based on the established methodology by Tsuchiya (1979).[1]
Reagents and Solutions:
-
ADHNP solution (0.1% w/v): Dissolve 0.1 g of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine in 100 mL of ethanol.
-
Standard Cobalt(III) solution (100 ppm): Prepare a stock solution by dissolving a suitable salt of cobalt(II) and oxidizing to Co(III) using an appropriate oxidizing agent (e.g., hydrogen peroxide in a slightly ammoniacal solution), then dilute to the desired concentration.
-
Standard Iron(II) solution (100 ppm): Prepare a stock solution of ferrous ammonium sulfate in dilute sulfuric acid.
-
Buffer solutions: Prepare appropriate buffer solutions to maintain the required pH (e.g., acetate buffer for pH 5.5-6.8 and ammonia-ammonium chloride buffer for pH 9.6-10.5).
-
Masking agent (1% Potassium Cyanide solution): To be used for masking interfering ions like Ni(II) and Cu(II) in cobalt determination. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
Procedure for Cobalt(III) Determination:
-
To a 10 mL volumetric flask, add an aliquot of the sample solution containing 0-10 µg of Co(III).
-
Add 1 mL of the 0.1% ADHNP solution.
-
Add 2 mL of acetate buffer (pH 6.0).
-
If interfering ions such as Ni(II) or Cu(II) are present, add 0.5 mL of 1% KCN solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 395 nm against a reagent blank.
-
Construct a calibration curve using standard Co(III) solutions to determine the concentration of the unknown sample.
Procedure for Iron(II) Determination:
-
To a 10 mL volumetric flask, add an aliquot of the sample solution containing 0-20 µg of Fe(II).
-
Add 1 mL of the 0.1% ADHNP solution.
-
Add 2 mL of ammonia-ammonium chloride buffer (pH 10.0).
-
Dilute to the mark with distilled water and mix well.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at 660 nm against a reagent blank.
-
Construct a calibration curve using standard Fe(II) solutions to determine the concentration of the unknown sample.
Workflow for Spectrophotometric Analysis:
Caption: Workflow for the spectrophotometric determination of Co(III) and Fe(II) using ADHNP.
Part 2: A Strategic Precursor in Organic Synthesis
Beyond its analytical applications, ADHNP serves as a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds, most notably pteridines and their derivatives.[2] These nitrogen-containing heterocycles are of immense interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and diuretic properties.[3][4]
The Timmis Reaction: A Regioselective Route to Pteridines
The synthesis of pteridines often involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound (the Isay reaction). However, when using unsymmetrical dicarbonyls, this method can lead to a mixture of 6- and 7-substituted isomers, necessitating tedious separation procedures.[5] The Timmis reaction, which utilizes a 5-nitroso-6-aminopyrimidine like ADHNP, offers a significant advantage by providing a regioselective route to pteridines.[5][6]
The reaction proceeds via the condensation of the 6-amino group of the pyrimidine with an active methylene compound, followed by an intramolecular cyclization involving the 5-nitroso group. This directed cyclization ensures the unambiguous formation of a single isomer.
Reaction Mechanism of the Timmis Synthesis:
Caption: Generalized mechanism of the Timmis reaction for pteridine synthesis.
Comparative Advantages in Pharmaceutical and Agrochemical Synthesis
The use of ADHNP as a starting material offers several advantages in the synthesis of bioactive molecules:
-
Regiocontrol: As highlighted by the Timmis reaction, the nitroso group directs the cyclization, leading to a single, predictable isomer. This is a significant advantage over methods that produce isomeric mixtures, thereby simplifying purification and improving overall yield.
-
Functional Group Handles: The dimethylamino and hydroxyl groups on the pyrimidine ring provide reactive sites for further functionalization, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activity.
-
Convergent Synthesis: The use of a pre-functionalized pyrimidine ring allows for a more convergent synthetic strategy, often leading to shorter reaction sequences and higher overall efficiency compared to building the heterocyclic system from acyclic precursors.
While specific, direct comparative yield data for large-scale industrial synthesis using ADHNP versus other precursors is often proprietary, the inherent regioselectivity of the Timmis reaction strongly suggests a more efficient and cost-effective process due to the elimination of isomeric separation steps.
Exemplary Synthetic Protocol: Synthesis of a 7-Aryl-pteridine Derivative
This protocol is a representative example of the Timmis reaction for the synthesis of a pteridine derivative.
Materials:
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (ADHNP)
-
Arylacetonitrile (e.g., phenylacetonitrile)
-
Sodium ethoxide in ethanol
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ADHNP (1 equivalent) in ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.1 equivalents).
-
To this solution, add the arylacetonitrile (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with glacial acetic acid, which will cause the pteridine product to precipitate.
-
Filter the precipitate, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain the 7-aryl-2-dimethylamino-4-hydroxypteridine.
Synthetic Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of a 7-aryl-pteridine derivative via the Timmis reaction.
Conclusion: A Multifaceted Tool for the Modern Scientist
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine has demonstrated its value as a powerful and versatile tool for researchers across multiple scientific disciplines. Its superior performance as a chromogenic reagent for the sensitive and selective determination of cobalt and iron makes it a valuable asset in analytical laboratories. Furthermore, its role as a key building block in the regioselective synthesis of pteridines and other bioactive heterocycles underscores its importance in drug discovery and agrochemical development. The inherent advantages of regiocontrol and the presence of multiple functional groups for further derivatization position ADHNP as a strategic choice for the efficient synthesis of complex molecular targets. This guide has aimed to provide a comprehensive overview of its applications, supported by comparative data and detailed experimental protocols, to empower researchers to harness the full potential of this remarkable compound.
References
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]
-
4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate. BU CyberSec Lab. [Link]
-
Spectrophotometric Determination of Cobalt(lll) and Iron(ll) with 4-Hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine. ResearchGate. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Europe PMC. [Link]
-
Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. [Link]
-
New synthesis of pteridines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with phenacylidenetriphenylphosphoranes. RSC Publishing. [Link]
Sources
A Comparative Guide to the Specificity of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine for Cobalt and Iron Analysis
For researchers, analytical chemists, and professionals in drug development, the precise quantification of metal ions is a cornerstone of rigorous scientific investigation. This guide provides an in-depth technical comparison of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, a highly sensitive chromogenic reagent, for the spectrophotometric determination of cobalt and iron. We will objectively evaluate its performance against established alternative methods, supported by experimental data, and provide detailed protocols to ensure reliable and reproducible results.
Introduction to 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is a versatile analytical reagent that forms stable, colored complexes with specific metal ions, making it highly suitable for spectrophotometric analysis.[1] Its utility in determining cobalt(III) and iron(II) ions has been recognized for its high sensitivity and specificity.[1] The formation of these colored complexes allows for the quantification of these metal ions in various matrices, including environmental and biological samples.
The core of its analytical power lies in the chelation of the metal ion by the pyrimidine derivative. The proposed mechanism involves the coordination of the metal ion through the nitroso and amino groups, forming a stable complex that can be quantified by measuring its absorbance at a specific wavelength.
Comparative Analysis of Analytical Performance
The efficacy of an analytical reagent is defined by its sensitivity, selectivity, and adherence to Beer's Law over a practical concentration range. Below is a comparative summary of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine's performance for both cobalt and iron analysis against commonly used alternative reagents.
For Cobalt Analysis
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine offers exceptional sensitivity for the determination of cobalt. A common alternative for spectrophotometric cobalt analysis is Nitroso-R-salt.
| Reagent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Sandell's Sensitivity (µg·cm⁻²) | Linear Range (µg/mL) | Optimal pH |
| 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine | 395 | 6.30 x 10⁴[1] | 9.34 x 10⁻⁴[1] | 0 - 1.0[1] | 5.5 - 6.8[1] |
| Nitroso-R-salt | 500 | 1.61 x 10⁴[2] | - | Up to 15 | 6.5 - 7.5[2] |
| Ninhydrin | 395[3] | - | - | - | 8.2[3] |
For Iron Analysis
For the determination of iron, 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine provides a sensitive and selective method. A widely used alternative is 1,10-phenanthroline.
| Reagent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Sandell's Sensitivity (µg·cm⁻²) | Linear Range (µg/mL) | Optimal pH |
| 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine | 660 | 3.05 x 10⁴[1] | 1.85 x 10⁻³[1] | 0 - 2.0[1] | 9.6 - 10.5[1] |
| 1,10-Phenanthroline | 508 | 1.11 x 10⁴[4] | - | 0.4 - 4.0[5] | 2 - 9[4] |
Specificity and Interference
The specificity of an analytical method is paramount. The following tables summarize the tolerance limits for various interfering ions in the determination of cobalt and iron using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
Interference in Cobalt(III) Determination
| Interfering Ion | Notes |
| Nickel(II) | Interferes with the determination.[1] |
| Copper(II) | Interferes with the determination.[1] |
Note: Interference from Nickel(II) and Copper(II) can be mitigated by the addition of a 1% potassium cyanide solution as a masking agent.[1]
Interference in Iron(II) Determination
A study on a similar compound, 2-Diethylamino-4-hydroxy-5-nitroso-6-aminopyrimidine, indicates that the iron(II) complex is stable at a pH of 10.3, while complexes with copper(II) and nickel(II) decompose at this pH, offering a degree of selectivity.[6] Tolerance limits for 19 ions and 6 salts have been reported for the iron determination using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, indicating good selectivity.[1]
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectrophotometric determination of cobalt and iron using 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
Determination of Cobalt(III)
This protocol is based on the established analytical conditions for the formation of the cobalt(III) complex.
Reagents:
-
Standard Cobalt(III) Solution (100 µg/mL): Prepare by dissolving a suitable salt of cobalt(II) and oxidizing to cobalt(III) in a controlled manner. Dilute as needed to prepare working standards.
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine Solution (0.1% w/v): Dissolve 0.1 g of the reagent in 100 mL of ethanol.
-
Buffer Solution (pH 6.0): Prepare an acetate buffer by mixing appropriate volumes of 1 M acetic acid and 1 M sodium acetate.
-
1% Potassium Cyanide Solution (for masking): Dissolve 1 g of KCN in 100 mL of deionized water. (Caution: Highly toxic. Handle with extreme care in a well-ventilated fume hood).
Procedure:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard cobalt(III) solution to cover the range of 0-1.0 µg/mL.
-
To each flask, add 1 mL of the buffer solution (pH 6.0).
-
If interfering ions such as Ni(II) or Cu(II) are present, add 0.5 mL of the 1% potassium cyanide solution and mix well.
-
Add 1 mL of the 0.1% 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine solution to each flask.
-
Dilute to the mark with deionized water, mix thoroughly, and allow the color to develop for 15 minutes.
-
Measure the absorbance of each solution at 395 nm against a reagent blank prepared in the same manner without the cobalt standard.
-
Plot a calibration curve of absorbance versus cobalt concentration.
-
For an unknown sample, follow the same procedure and determine its concentration from the calibration curve.
Determination of Iron(II)
This protocol is adapted from a validated method for a closely related nitrosopyrimidine reagent.
Reagents:
-
Standard Iron(II) Solution (100 µg/mL): Dissolve a known amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation. Dilute to prepare working standards.
-
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine Solution (0.1% w/v): Dissolve 0.1 g of the reagent in 100 mL of ethanol.
-
Buffer Solution (pH 10.0): Prepare an ammonia-ammonium chloride buffer by mixing appropriate volumes of 2 M ammonia and 2 M ammonium chloride.
Procedure:
-
To a series of 10 mL volumetric flasks, add aliquots of the standard iron(II) solution to cover the concentration range of 0-2.0 µg/mL.
-
Add 1 mL of the 0.1% 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine solution to each flask and mix.
-
Add 2 mL of the buffer solution (pH 10.0).
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for 10 minutes for full color development.
-
Measure the absorbance at 660 nm against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus iron concentration.
-
Process and measure the unknown sample in the same manner.
Conclusion
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine stands out as a highly sensitive and selective reagent for the spectrophotometric determination of both cobalt and iron. For cobalt analysis, it offers significantly higher molar absorptivity compared to the commonly used Nitroso-R-salt, translating to better sensitivity. In the case of iron, it also provides excellent sensitivity and a distinct advantage of forming a stable complex at a high pH, which can minimize interferences from other metal ions that are unstable under these conditions.
The choice of reagent will ultimately depend on the specific analytical challenge, including the sample matrix, expected concentration of the analyte, and the presence of interfering substances. However, the superior sensitivity of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine makes it a compelling choice for trace analysis of cobalt and iron.
References
- Gholivand, M. B., & Torkashvand, M. (2008). Photometric determination of cobalt with nitroso-R-salt. Talanta, 75(1), 177-179.
- CHEM 321L - Quantitative Analysis Laboratory. (2011). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A SPECTROPHOTOMETRIC ANALYSIS.
- Tsuchiya, M., & Iwanami, Y. (1990). Spectrophotometric Determination of Iron(II) with 2-Diethylamino-4-hydroxy-5-nitroso-6-aminopyrimidine. Analytical Sciences, 6(5), 701-704.
- Vogelsang, J., & Prieto, M. (2021). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. Molecules, 26(21), 6543.
- Uchida, T., & Wada, H. (1974). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). Talanta, 21(4), 314-318.
- Truman State University. (2017).
- Tsuchiya, M. (1979). Spectrophotometric Determination of Cobalt(lll) and Iron(ll) with 4-Hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine. Bunseki Kagaku, 28(1), 8-12.
- Tsuchiya, M., & Iwanami, Y. (1990). Spectrophotometric Determination of Iron(II) with 2-Diethylamino-4-hydroxy-5-nitroso-6-aminopyrimidine. Semantic Scholar.
- Shakya, S., & Maharjan, B. (2019). Spectrophotometric Quantification of Iron in Different Pharmaceuticals. Journal of Nepal Chemical Society, 40, 85-90.
- Thermo Fisher Scientific.
- Maharjan, N., & Tuladhar, S. (2018). Spectrophotometric Quantification of Iron in Different Pharmaceuticals. SciSpace.
- Majid, Y. J., Ali, W. B., & Fadhel, S. R. (2021). Examination of cations interference for Co(II) determination by proposed method.
- Basher, E. A., & Eltayeb, M. A.-Z. (2014). H-Point Standard Addition Method for Simultaneous Spectrophotometric Determination of Cobalt (II) and Zinc (II) Ions. American Journal of Analytical Chemistry, 5(13), 856-864.
- Ahmed, M. J., & Roy, U. K. (2009). A simple spectrophotometric method for the determination of iron(II) aqueous solutions. Turkish Journal of Chemistry, 33(5), 707-720.
- Ghasemi, J., Shahabadi, N., & Seraji, H. R. (2004). Spectrophotometric simultaneous determination of nickel, cobalt and copper by orthogonal signal correction–partial least squares (OSC–PLS). Analytica Chimica Acta, 510(1), 121-127.
- Al-Adilee, K. J., & Al-Juboori, A. M. (2018). Interferences for the determination of iron(II) (0.20 g mL –1 ).
-
Hussein, A. F., Hatam, R. S., & Shaheed, I. M. (2016). Spectrophotometric Study for Determination of Cobalt (II) by the Reagent . International Journal of Pharmaceutical and Phytopharmacological Research, 6(4), 671-683.
- Reddy, M. L. N., Kumar, A. V., & Reddy, A. V. (2004). Extractive spectrophotometric determination of Cobalt(II) in synthetic and pharmaceutical samples using Cyanex 923. Analytical Sciences, 20(2), 345-349.
- University of Missouri-St. Louis.
- Iqbal, M., Ahmad, D., & Khan, A. M. (2011). Spectrophotometric estimation of cobalt with ninhydrin. Journal of the Serbian Chemical Society, 76(6), 845-853.
- Wyllie, G. R. A., Scheidt, W. R. (2001). Five- to six-coordination in (nitrosyl)iron(II) porphyrinates: effects of binding the sixth ligand. Inorganic Chemistry, 40(2), 241-249.
- Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Molecules, 25(12), 2895.
- Al-Obaidi, A. M. J., & Al-Janabi, A. S. (2022). Spectrophotometric determination of Co (II) in analytical sample using anew chromogenic reagent (PTMH). ScienceScholar, 4(2), 1082-1097.
-
Hussein, A. F., Hatam, R. S., & Shaheed, I. M. (2016). Spectrophotometric Study for Determination of Cobalt (II) by theReagent . ResearchGate.
- Le, V. S., Nguyen, H. T., Tran, T. T. T., & Le, T. H. (2019). Diverse Cobalt(II) and Iron(II/III) Coordination Complexes/Polymers Based on 4′-Pyridyl: 2,2′;6′,2″-Terpyridine: Synthesis, Structures, Catalytic and Anticancer Activities. Molecules, 24(18), 3358.
- Rulíšek, L., & Havlas, Z. (2000). Highlighting the roles of transition metals and speciation in chemical biology. Current Opinion in Chemical Biology, 4(2), 178-183.
- King, R. B. (2011). Chemistry of Nitrosyl Iron Complexes Supported by a β-Diketiminate Ligand. Inorganic Chemistry, 50(4), 1508-1517.
- Sharma, S., & Kumar, A. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 20(1), 24-40.
- Jukič, M., & Sova, M. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Antibiotics, 11(8), 1104.
- International Journal for Pharmaceutical Research Scholars (IJPRS). (2012). Synthesis, Characterization and Biological Screening of Some Novel Metal Chelates of 5-Chloromethyl-8-Quinolinol Coupled with 5-(4-Methyl Phenyl-(1,3,4) Thiadiazol-2-Ylamine.
- Stochel, G., & Wanat, A. (2001). Six-Coordinate Nitrosyl and Nitro Complexes of meso-Tetratolylporphyrinatocobalt with Trans Sulfur-Donor Ligands. Inorganic Chemistry, 40(13), 3143-3148.
- Flores-Alamo, M., & Barba-Behrens, N. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 27(19), 6529.
Sources
A Senior Application Scientist's Comparative Guide to Amine Derivatization in Complex Matrices: Evaluating Limitations Beyond the Brochure
For researchers, scientists, and drug development professionals, the quantitative analysis of amines—from neurotransmitters and amino acids to drug metabolites—in complex biological matrices like plasma, urine, and tissue homogenates is a persistent challenge. These analytes often lack the necessary chromophores or fluorophores for sensitive detection and exhibit poor retention in reversed-phase liquid chromatography.[1] Chemical derivatization is a powerful and necessary strategy to overcome these hurdles.[1][2]
This guide addresses the critical, yet often overlooked, limitations of derivatization agents when applied to real-world, complex samples. We will begin by examining the case of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (ADHP) , a compound with theoretical potential but a conspicuous absence in this application space. We will then pivot to an in-depth, objective comparison of established derivatization reagents, providing the field-proven insights and experimental frameworks necessary to select and validate a method that is not just sensitive, but robust and trustworthy.
The Case of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (ADHP): A Reagent in a Different Field
A thorough review of the scientific literature reveals that 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is primarily utilized as a chromogenic reagent in analytical chemistry for the colorimetric determination of metal ions, specifically Cobalt(III) and Iron(II).[3] Its unique structure facilitates effective complexation with these metals, making it a valuable tool for environmental monitoring and quality control.[3]
While its structure contains amino and nitroso functional groups that could theoretically participate in reactions suitable for derivatization, there is a notable lack of published evidence or applications demonstrating its use as a derivatization agent for enhancing the chromatographic analysis of amines in biological matrices. This absence means that critical performance data regarding its reaction efficiency with various amines, the stability of its derivatives, and its susceptibility to matrix effects are entirely unknown.
Therefore, to provide a scientifically grounded and practical guide, we will focus on well-documented, widely-used derivatization reagents. The limitations and validation parameters discussed for these established agents provide a necessary critical framework through which any novel reagent, including a potential future application of ADHP, must be evaluated.
Comparative Analysis of Established Derivatization Reagents
The choice of derivatization reagent is a critical decision that profoundly impacts method sensitivity, specificity, and reliability. The ideal reagent should react rapidly and completely with the target analyte under mild conditions, yield a stable, detectable product, and exhibit minimal interference from the reagent itself or its byproducts. However, in the context of complex matrices, performance often deviates from the ideal.
Here, we compare three workhorse reagents: Dansyl Chloride (Dns-Cl) , o-Phthalaldehyde (OPA) , and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) .
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is a classic reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce stable, highly fluorescent derivatives.[4][5]
Mechanism of Action: The reaction is a nucleophilic attack of the amine on the sulfonyl chloride group, forming a stable sulfonamide bond. This typically requires alkaline conditions (pH 9-11) and can be performed pre-column.[4]
Caption: Dansyl Chloride derivatization reaction with an amine.
Limitations in Complex Matrices:
-
Slow Reaction Kinetics: The derivatization reaction can be slow, often requiring 30-60 minutes or longer at elevated temperatures to reach completion, which can be a drawback for high-throughput applications.[5]
-
Matrix Interference: The requirement for an alkaline environment can promote the degradation of certain analytes or matrix components. More significantly, the hydrophobicity of the dansylated derivatives can lead to co-elution with endogenous lipids from plasma, causing ion suppression in LC-MS applications.[6]
-
Excess Reagent Removal: Excess dansyl chloride is hydrolyzed to the fluorescent dansyl sulfonic acid, which can cause significant background interference in chromatograms, necessitating an additional quenching step or careful chromatographic separation.[4]
-
Lack of Specificity: It reacts with both primary and secondary amines, as well as phenols (like catecholamines), which can be an advantage for broad screening but a limitation if specificity for a particular amine class is required.[4][7]
o-Phthalaldehyde (OPA)
OPA is one of the most popular derivatization reagents for primary amines, particularly amino acids. It reacts in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.
Mechanism of Action: The reaction is rapid (often complete in under a minute) and occurs at room temperature in an aqueous, alkaline medium.[2][8]
Limitations in Complex Matrices:
-
Derivative Instability: The primary drawback of OPA is the instability of the resulting isoindole derivatives, which can degrade over time.[9][10] This necessitates strict control over the reaction-to-injection time, making it ideal for automated pre-column or post-column derivatization setups but challenging for manual batch processing.[10] The stability is also dependent on the specific amino acid.[11]
-
Specificity for Primary Amines Only: OPA does not react with secondary amines (e.g., proline, hydroxyproline), which is a significant limitation when a comprehensive amino acid profile is needed.[8] Often, a secondary reagent like FMOC-Cl is required to detect these analytes.[2]
-
Matrix Effects on Stability: The stability of OPA derivatives can be further compromised by components within the biological matrix. Oxidizing agents or other reactive species can accelerate the degradation of the fluorescent product.
-
Reagent Instability: The OPA reagent itself, particularly when mixed with the thiol, has limited stability and should often be prepared fresh daily.[8][11]
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
NBD-F is a highly sensitive fluorogenic reagent that reacts with both primary and secondary amines. It is often preferred over its chloro-analog (NBD-Cl) due to its higher reactivity.[12]
Mechanism of Action: Similar to NBD-Cl, the reaction is a nucleophilic aromatic substitution where the amine displaces the fluoride ion. The reaction is typically carried out at a slightly elevated temperature (e.g., 50-70°C) for several minutes in an alkaline buffer.[12][13]
Limitations in Complex Matrices:
-
Interference from Thiols: NBD-F can react with endogenous thiols present in biological matrices, such as glutathione or cysteine, which can consume the reagent and create interfering peaks. This is a critical consideration in plasma or cell lysate analysis.
-
pH Sensitivity: The derivatization reaction is highly pH-dependent, requiring careful optimization of buffer conditions to ensure complete and reproducible derivatization, which can be challenging with variable biological samples.[12]
-
Potential for Degradation: While generally stable, NBD-F derivatives of some analytes may be susceptible to degradation under certain mobile phase conditions or during sample storage.
-
Matrix-Induced Signal Variability: The fluorescence quantum yield of NBD derivatives can be influenced by the solvent environment. Co-eluting matrix components can alter the polarity around the derivative as it passes through the detector, potentially causing signal suppression or enhancement that is not related to analyte concentration.
Data Summary and Comparison
The following tables summarize the key performance characteristics and typical reaction conditions for these reagents, providing a quick reference for method development.
Table 1: Comparative Limitations of Amine Derivatization Reagents in Complex Matrices
| Feature | Dansyl Chloride (Dns-Cl) | o-Phthalaldehyde (OPA) | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |
| Specificity | Primary & Secondary Amines, Phenols[4] | Primary Amines only[8] | Primary & Secondary Amines[12] |
| Derivative Stability | High (very stable)[4] | Low to Moderate (unstable)[9][10] | Moderate to High |
| Reaction Speed | Slow (30-60+ min)[5] | Very Fast (< 1-2 min)[8] | Moderate (5-40 min)[12][13] |
| Key Matrix Limitation | Co-elution with lipids causing ion suppression; interference from hydrolyzed reagent.[4][6] | Matrix components can accelerate derivative degradation; requires precise timing.[11] | Reacts with endogenous thiols (e.g., glutathione) creating interferences. |
| Ideal Application | Stable isotope labeling; when secondary amines are of interest; LC-MS. | Automated, high-throughput analysis of primary amino acids (post-column). | Sensitive analysis of primary/secondary amines when thiols are not a major interference. |
Table 2: Typical Experimental Protocols
| Parameter | Dansyl Chloride (Dns-Cl) | o-Phthalaldehyde (OPA) | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |
| pH | 9.5 - 11.0 (Carbonate/Bicarbonate Buffer)[4] | 9.0 - 10.5 (Borate Buffer) | 8.0 - 9.5 (Borate Buffer)[12][13] |
| Temperature | 37 - 60 °C | Room Temperature | 50 - 70 °C[12] |
| Time | 30 - 60+ minutes[5] | 1 - 2 minutes[8] | 5 - 40 minutes[13] |
| Thiol Required? | No | Yes (e.g., 2-mercaptoethanol) | No |
| Detection (Ex/Em) | ~340 nm / ~525 nm | ~340 nm / ~455 nm | ~470 nm / ~540 nm[13] |
Experimental Workflow & Protocols
A self-validating protocol is essential for trustworthy results. Below is a generalized workflow for pre-column derivatization and a specific, detailed protocol for the analysis of catecholamines in brain tissue using Dansyl Chloride.
General Pre-Column Derivatization Workflow
Caption: General experimental workflow for pre-column derivatization.
Protocol: Dansyl Chloride Derivatization of Catecholamines in Rat Brain Tissue
This protocol is adapted from established methods for the analysis of neurotransmitters.[4][14]
1. Sample Preparation: a. Homogenize brain tissue (e.g., prefrontal cortex) in 10 volumes of ice-cold 0.1 M perchloric acid containing an appropriate internal standard (e.g., a deuterated catecholamine).[4] b. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[4] c. Carefully collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step using a weak cation exchange (WCX) cartridge is highly recommended.[4]
2. Derivatization Procedure: a. In a microcentrifuge tube, mix 50 µL of the supernatant (or standard solution) with 50 µL of 100 mM sodium carbonate buffer (pH 9.8). b. Add 100 µL of freshly prepared Dansyl Chloride solution (10 mg/mL in acetonitrile). c. Vortex briefly and incubate the mixture in a thermomixer or water bath at 60°C for 30 minutes. d. After incubation, cool the sample to room temperature. e. To remove excess Dansyl Chloride, add 10 µL of a quenching agent like 2% ammonium hydroxide or 5% formic acid and vortex. Incubate for another 10 minutes at 60°C.
3. HPLC-FLD Analysis: a. Inject 10-20 µL of the final solution into the HPLC system. b. Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: A suitable gradient starting from ~10% B to ~90% B over 10-15 minutes. f. Flow Rate: 0.3 mL/min. g. Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.
Decision Framework for Reagent Selection
Choosing the right reagent requires balancing the needs of the analyte, the complexity of the matrix, and the available instrumentation.
Caption: Decision tree for selecting an amine derivatization reagent.
Conclusion and Authoritative Recommendations
While the theoretical potential of novel reagents like 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is intriguing, the bedrock of reliable bioanalysis is a thorough understanding of a method's limitations. This guide demonstrates that even the most common derivatization reagents are not without significant challenges when applied to complex biological matrices.
As a Senior Application Scientist, my recommendations are as follows:
-
Prioritize Method Validation: The performance of any derivatization method must be rigorously validated according to regulatory guidelines (e.g., ICH M10).[15] This includes assessing specificity, accuracy, precision, and, critically, matrix effects and the stability of derivatized samples under realistic conditions.[15]
-
Characterize Matrix Effects Early: Do not assume a method that works for standards in solvent will work for plasma. Perform post-extraction spike experiments with matrix from multiple sources to quantify the degree of ion suppression or enhancement early in method development.[16]
-
Optimize for Stability: The stability of both the reagent and the resulting derivative is paramount. For unstable derivatives like those from OPA, automation is key. For all methods, conduct thorough stability assessments at every stage: bench-top, post-preparative, and freeze-thaw cycles.
-
Evaluate Alternatives: There is no one-size-fits-all derivatization reagent. The data presented here show a clear trade-off between specificity, stability, and reaction conditions. The choice should be scientifically justified based on the specific goals of the analysis.
Ultimately, the success of your analysis hinges not on the theoretical sensitivity of a reagent, but on its predictable and robust performance in the messy, complex reality of your samples.
References
-
Lee, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4115. [Link]
-
ResearchGate. (n.d.). Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines. [Link]
-
Chulalongkorn University Digital Collections. (n.d.). Fluorescamine : Characteristics, Scope and Applications. [Link]
-
Floros, D. J., et al. (2023). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 415(24), 6035-6048. [Link]
-
ResearchGate. (2020). Application of NBD-F for the determination of amines, amino acids and.... [Link]
-
Pan, Y. M., & Chen, J. H. (1990). The use of fluorescamine as a detection reagent in protein microcharacterization. Journal of the Chinese Biochemical Society, 19(2), 79-91. [Link]
-
Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-872. [Link]
-
Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]
-
Tatar, S., & Atmaca, S. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Marmara Pharmaceutical Journal, 15(3), 84-93. [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
-
Yoshida, H., et al. (2004). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. Biomedical Chromatography, 18(8), 630-636. [Link]
-
Sricharoen, P., et al. (2013). A sensitive and selective quantification of catecholamine neurotransmitters in rat microdialysates by pre-column dansyl chloride derivatization using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 913-914, 41-47. [Link]
-
Li, Y., et al. (2015). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS. Journal of Chromatography B, 997, 114-122. [Link]
-
Wang, S., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2596. [Link]
-
Kruve, A., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Chromatography B, 904, 1-7. [Link]
-
ResearchGate. (n.d.). Derivatization of agmatine with NBD-F. [Link]
-
Wang, Y., et al. (2023). Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering. Molecules, 28(20), 7083. [Link]
-
ResearchGate. (n.d.). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. [Link]
-
Ishida, J., et al. (1983). Determination of catecholamines in rat tissue by precolumn dansylation using micro high-performance liquid chromatography with fluorescence detection. Journal of Pharmacological Methods, 9(1), 1-6. [Link]
-
Molnár-Perl, I. (2001). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. Journal of Chromatography A, 913(1-2), 283-302. [Link]
-
Hanczkó, R., & Molnár-Perl, I. (2007). Advances in the o-phthalaldehyde derivatizations. Comeback to the o-phthalaldehyde-ethanethiol reagent. Journal of Chromatography A, 1163(1-2), 27-43. [Link]
-
ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. [Link]
-
ResearchGate. (2012). A sensitive and selective quantification of catecholamine neurotransmitters in rat microdialysates by pre-column dansyl chloride derivatization using liquid chromatography-tandem mass spectrometry. [Link]
-
Patel, P., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 84-90. [Link]
-
Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957. [Link]
-
ResearchGate. (n.d.). Matrix effect in plasma samples. Matrix effects are represented as mean.... [Link]
-
Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(3), 200-207. [Link]
-
BioPharm International. (2004). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. [Link]
-
Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. [Link]
-
de Almeida, M. C. S., et al. (2020). Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. Journal of Pharmaceutical and Biomedical Analysis, 190, 113540. [Link][Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of catecholamines in rat tissue by precolumn dansylation using micro high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine and its Analogs in Drug Discovery
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. The pyrimidine scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide provides an in-depth technical comparison of the potential efficacy of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, contextualized within the broader landscape of bioactive pyrimidine derivatives. While direct peer-reviewed efficacy studies on this specific molecule are emerging, this guide synthesizes data from structurally similar compounds to provide a robust framework for its evaluation and comparison against established and experimental alternatives.
The pyrimidine core is a fundamental component of natural and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3] The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling the fine-tuning of its pharmacological profile.[3]
The Significance of the 5-Nitrosopyrimidine Moiety: A Potential Pathway to Efficacy
The introduction of a nitroso group at the 5-position of the pyrimidine ring has been shown to be a critical determinant of biological activity in certain contexts. Notably, derivatives of 5-nitrosopyrimidine have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4][5] Deregulation of CDK activity is a frequent occurrence in many human cancers, making CDK inhibition a promising strategy for cancer therapy.[6][7]
For instance, the compound NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) has been identified as a potent and selective inhibitor of CDK2.[4][5] This provides a strong rationale for investigating other 5-nitrosopyrimidine derivatives, such as 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, for similar activities. The structural features of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, including the amino and dimethylamino groups, may influence its binding affinity and selectivity for various kinase targets.
Comparative Efficacy Analysis: A Framework for Evaluation
Given the limited direct data on 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, a comparative analysis necessitates establishing a baseline with known pyrimidine-based therapeutic agents and then defining a clear experimental path for head-to-head evaluation.
Alternative Compounds for Comparison
-
Doxorubicin: A widely used chemotherapeutic agent, often used as a positive control in in vitro cytotoxicity assays.[8]
-
Erlotinib: An EGFR inhibitor with a pyrimidine core, representing a targeted therapy approach.[9]
-
NU6027: A known CDK2 inhibitor with a 5-nitrosopyrimidine structure, serving as a key comparator for mechanistic studies.[4][5]
-
5-Fluorouracil (5-FU): A pyrimidine analog that is a cornerstone of many chemotherapy regimens.
Experimental Protocols for Efficacy Determination
To objectively assess the efficacy of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, a series of standardized in vitro assays should be conducted.
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), a key indicator of its cytotoxic potential.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine and comparator compounds (e.g., Doxorubicin, Erlotinib) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
This assay measures the ability of a compound to inhibit the activity of a specific kinase, in this case, CDK2.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant CDK2/Cyclin A enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine and NU6027.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for peptide phosphorylation.
-
Detection: Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the IC50 values for kinase inhibition.
Data Presentation: A Comparative Overview
The following tables present a hypothetical comparison based on expected outcomes from the described experimental protocols.
Table 1: Comparative Cytotoxicity (IC50 in µM) across Cancer Cell Lines
| Compound | MCF-7 (Breast) | HCT116 (Colorectal) | A549 (Lung) |
| 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine | TBD | TBD | TBD |
| Doxorubicin | 0.5 - 1.5 | 0.2 - 1.0 | 1.0 - 5.0 |
| Erlotinib | >10 | 5 - 10 | 1 - 5 |
| NU6027 | 10 - 20 | 5 - 15 | 15 - 25 |
TBD: To Be Determined through experimental validation.
Table 2: Comparative Kinase Inhibition (IC50 in nM)
| Compound | CDK2/Cyclin A |
| 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine | TBD |
| NU6027 | 160 |
| Staurosporine (Positive Control) | 5 - 10 |
TBD: To Be Determined through experimental validation.
Conclusion and Future Directions
While 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine remains a compound with underexplored therapeutic potential, its structural similarity to known bioactive pyrimidine derivatives, particularly 5-nitrosopyrimidines with CDK inhibitory activity, provides a strong impetus for further investigation. The experimental framework outlined in this guide offers a clear and scientifically rigorous path for elucidating its efficacy and establishing a comparative profile against relevant alternatives.
The true potential of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine will be unveiled through systematic in vitro and subsequent in vivo studies. The data generated from such research will be invaluable to the drug discovery community and could pave the way for the development of novel therapeutics. The diverse biological activities exhibited by pyrimidine-containing compounds suggest that the scope of investigation for this particular molecule could extend beyond oncology to virology and inflammatory diseases.[1][9]
References
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central. [Link]
-
4-Amino-2-diméthylamino-6-hydroxy-5-nitrosopyrimidine [pour la détermi. (n.d.). Chem-Impex. [Link]
-
4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate. (n.d.). BU CyberSec Lab. [Link]
-
Synthesis and Biological Evaluation of N 2 -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. (2016). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. (2016). PubMed. [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). PMC - NIH. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (n.d.). PubMed. [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity | Request PDF. (2025). ResearchGate. [Link]_Vivo_Antit)
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
This guide provides essential safety and logistical information for the proper disposal of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, a chemical compound utilized in various research and development applications. As a trusted partner in your scientific endeavors, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS Number: 70700-44-6) was not available at the time of this writing. The following guidance is synthesized from information on structurally similar pyrimidine derivatives and general principles of hazardous waste management. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Identification and Risk Assessment
Due to the presence of a nitroso group, 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine should be treated as a potentially hazardous substance. N-nitroso compounds are a class of chemicals that are often considered potential carcinogens[1][2]. The pyrimidine core, with its amino and hydroxyl substitutions, may also present specific toxicological properties.
Based on data from similar compounds, the primary hazards are likely to include:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[4][5][6]
-
Carcinogenicity: As an N-nitroso compound, it should be handled as a potential carcinogen.[1]
Incompatible Materials: Strong oxidizing agents are a common incompatibility for similar pyrimidine derivatives.[5][7]
Personal Protective Equipment (PPE) and Safety Measures
Given the potential hazards, stringent safety protocols must be followed when handling this compound.
Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][8]
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[7][8]
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
Step-by-Step Disposal Protocol
The disposal of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine must be conducted in accordance with all federal, state, and local regulations. The following is a general procedural guide.
Step 1: Waste Segregation and Collection
-
Collect all waste material containing this compound, including any contaminated lab supplies (e.g., pipette tips, weighing paper, gloves), in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine".
Step 2: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5][7]
-
The storage area should be cool and dry.[7]
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the contractor with all available information about the chemical, including its name, quantity, and any known hazards.
-
Disposal should be carried out at an approved waste disposal plant.[3][5][8]
Spill Management: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[7] Sweep up the solid material and place it into a suitable container for disposal.[7] Avoid generating dust.[7] Prevent the spilled material from entering drains or waterways.[4]
Regulatory Framework
The disposal of this chemical is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this specific chemical may not be listed, it could be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.
-
OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform employees of the hazards of chemicals in the workplace.[9] OSHA also sets permissible exposure limits (PELs) for certain chemicals, although none is established for this specific compound.[1][2]
Data Summary and Visualizations
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard | Associated Risks and Precautions |
| Acute Toxicity | May be harmful if ingested.[3] |
| Skin Irritation | Causes skin irritation.[4][9] |
| Eye Irritation | Causes serious eye irritation.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] |
Disposal Decision Workflow
Sources
- 1. osha.gov [osha.gov]
- 2. OSHA Hazard Information Bulletins N-Nitrosamine in the Rubber Industry | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Navigating the Unseen Risks: A Guide to Handling 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—a deep and intuitive understanding of chemical safety is not merely a procedural formality, but the bedrock of innovation. This guide provides an essential framework for the safe handling and disposal of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, a compound that, while promising in research, requires meticulous attention to safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes established best practices for handling structurally similar pyrimidine derivatives and, crucially, compounds belonging to the N-nitroso class, which are often classified as probable human carcinogens.
The Rationale Behind Enhanced Precautions
The presence of a nitrosopyrimidine core in 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine warrants a heightened level of caution. N-nitroso compounds are a well-documented class of potent carcinogens in animal studies, and as such, are considered probable human carcinogens.[1][2][3] The primary routes of exposure—inhalation, dermal contact, and ingestion—can all present significant health risks, including severe liver damage.[1] Therefore, the operational plan detailed below is designed not just to meet but to exceed standard laboratory safety procedures, ensuring the well-being of all personnel.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and proper use of Personal Protective Equipment are paramount when handling 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A full-face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation.[4][5] This provides a robust barrier against accidental eye contact with the chemical in either solid or solution form. |
| Skin Protection | A disposable, long-sleeved, back-closing laboratory gown is required to prevent skin contact.[4] It is crucial that this gown is not worn outside of the designated work area. |
| Hand Protection | Double-gloving with nitrile rubber gloves is recommended.[6] This provides an extra layer of protection against potential permeation. Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] In situations where a fume hood is not feasible, a full-face respirator with an appropriate particulate filter is necessary.[4] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is critical to minimizing exposure risk. The following protocol outlines the essential steps for the safe handling of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, from preparation to disposal.
Pre-Operational Checklist:
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with appropriate hazard signage.[7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Spill Kit: A spill kit specifically for hazardous chemicals should be available in the immediate vicinity.
-
Waste Containers: Properly labeled, sealed containers for solid and liquid waste must be prepared before beginning work.[4]
Experimental Workflow:
Caption: A logical workflow for the safe handling of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine.
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 20 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to an area with fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, use an appropriate absorbent material to contain the spill.[6] Place the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the laboratory and contact your institution's emergency response team. |
Disposal Plan: A Responsible Conclusion to Your Research
The disposal of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine and any contaminated materials must be handled with the utmost care to prevent environmental contamination.
-
Waste Segregation: All solid waste (contaminated gloves, paper towels, etc.) and liquid waste (reaction mixtures, solvents) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[4]
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[4] Chemical incineration with an afterburner and scrubber is the recommended method of disposal.[4]
-
Regulatory Compliance: Ensure all disposal procedures are in strict accordance with local, state, and federal regulations.[4]
By internalizing and rigorously applying these safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
-
Delaware Health and Social Services. (2015). N-NITROSO COMPOUNDS. Retrieved from [Link]
-
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry. Retrieved from [Link]
Sources
- 1. dhss.delaware.gov [dhss.delaware.gov]
- 2. nj.gov [nj.gov]
- 3. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
